molecular formula C7H7BFNO3 B582232 (2-Carbamoyl-4-fluorophenyl)boronic acid CAS No. 1217500-90-7

(2-Carbamoyl-4-fluorophenyl)boronic acid

Cat. No.: B582232
CAS No.: 1217500-90-7
M. Wt: 182.945
InChI Key: FAONGALRMVQDSU-UHFFFAOYSA-N
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Description

(2-Carbamoyl-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BFNO3 and its molecular weight is 182.945. The purity is usually 95%.
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Properties

IUPAC Name

(2-carbamoyl-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAONGALRMVQDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675210
Record name (2-Carbamoyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-90-7
Record name (2-Carbamoyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of (2-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Carbamoyl-4-fluorophenyl)boronic acid is a vital building block in contemporary medicinal chemistry and drug development. Its unique structural features, comprising a carbamoyl group ortho to a boronic acid moiety and a fluorine atom at the para position, make it a valuable synthon for introducing specific functionalities into complex molecules. This guide provides an in-depth exploration of the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and elucidate the mechanistic underpinnings of the key chemical transformations.

The boronic acid functional group is renowned for its versatility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction has become a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds, especially in the formation of biaryl structures prevalent in many pharmaceutical agents.[2] The presence of the carbamoyl and fluoro substituents on the phenyl ring of the target molecule further enhances its utility by providing sites for hydrogen bonding and modulating electronic properties, respectively.

This guide will focus on the most prevalent and reliable synthetic strategies, offering insights into reaction optimization and characterization of the final product.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of this compound primarily points to two key disconnection strategies: the C-B bond and the amide C-N bond.

C-B Bond Disconnection: This is the most direct and widely employed approach. It involves the disconnection of the carbon-boron bond, leading to a halogenated precursor, typically 2-bromo-5-fluorobenzamide. This precursor can then be converted to the desired boronic acid through well-established methodologies like lithium-halogen exchange followed by borylation, or palladium-catalyzed borylation. This route is favored due to the high efficiency and functional group tolerance of these reactions.[3]

Amide Bond Disconnection: This alternative strategy involves disconnecting the amide bond, leading to 2-borono-5-fluorobenzoic acid and ammonia as precursors. While chemically plausible, this route often presents challenges such as the need for protecting the boronic acid group during the amidation step and potentially harsh reaction conditions, making it a less common choice in practice.[3]

Considering these factors, this guide will concentrate on the more robust C-B bond formation strategies.

G cluster_main Retrosynthetic Analysis Target This compound C-B_Disconnection C-B Bond Disconnection (High Plausibility) Target->C-B_Disconnection Disconnect Amide_Disconnection Amide Bond Disconnection (Medium to Low Plausibility) Target->Amide_Disconnection Disconnect Precursor_Halogenated 2-Bromo-5-fluorobenzamide C-B_Disconnection->Precursor_Halogenated Leads to Precursor_Carboxylic 2-Borono-5-fluorobenzoic acid + Ammonia Amide_Disconnection->Precursor_Carboxylic Leads to G cluster_workflow Lithium-Halogen Exchange Workflow Start 4-Bromo-2-fluoroaniline Step1 Protection of Amine (e.g., with TMSCl) Start->Step1 Step2 Lithium-Halogen Exchange (n-BuLi, -78 °C) Step1->Step2 Step3 Borylation (B(OR)3, -78 °C) Step2->Step3 Step4 Acidic Hydrolysis (e.g., HCl) Step3->Step4 Product This compound Step4->Product

Caption: Workflow for the Lithium-Halogen Exchange synthesis route.

Detailed Experimental Protocol

A representative procedure adapted from the synthesis of similar aminophenylboronic acids is as follows. [4] Step 1: Protection of the Amine Group

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-bromo-2-fluoroaniline (1 equivalent) in dry tetrahydrofuran (THF).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add n-butyllithium (n-BuLi) in hexanes (2.2 equivalents) dropwise via a syringe pump over a period of 2.5 hours, maintaining the temperature at 0 °C.

  • To the resulting mixture, add trimethylsilyl chloride (TMSCl) (2.2 equivalents) dropwise over 1.5 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield the trimethylsilyl-protected 4-bromo-2-fluoroaniline.

Step 2: Lithium-Halogen Exchange and Borylation

  • Dissolve the protected aniline (1 equivalent) in dry THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi in hexanes (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Add trimethyl borate (1.2 equivalents) dropwise, ensuring the temperature remains at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis

  • Cool the reaction mixture to 0 °C and slowly quench with aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

  • Stir the biphasic mixture vigorously for 1-2 hours.

  • Separate the aqueous layer and extract it with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-amino-4-fluorophenyl)boronic acid. The conversion to the carbamoyl group can be achieved through subsequent standard amidation procedures if the starting material was not the amide. Correction: A more direct route would start from 2-bromo-5-fluorobenzamide, where the amide is already present.

Corrected Step-wise Protocol starting from 2-Bromo-5-fluorobenzamide:

StepReagentsTemperatureKey Transformation
1. Lithiationn-Butyllithium (n-BuLi)-78 °CBromine-lithium exchange to form the aryllithium intermediate. [3]
2. BorylationTriisopropyl borate (B(OⁱPr)₃)-78 °CNucleophilic attack of the aryllithium on the boron atom. [3]
3. HydrolysisAcidic workupRoom TemperatureFormation of the boronic acid.
Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful alternative that often offers milder reaction conditions and broader functional group compatibility compared to the lithium-halogen exchange method.

Mechanistic Overview

This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (2-bromo-5-fluorobenzamide) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable palladium catalyst, a ligand, and a base. The catalytic cycle typically proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronic ester. This ester can then be hydrolyzed to the boronic acid.

G cluster_workflow Miyaura Borylation Workflow Start 2-Bromo-5-fluorobenzamide Step1 Pd-Catalyzed Borylation (B₂pin₂, Pd catalyst, ligand, base) Start->Step1 Step2 Hydrolysis (e.g., acidic workup) Step1->Step2 Product This compound Step2->Product

Caption: Workflow for the Palladium-Catalyzed Miyaura Borylation route.

Detailed Experimental Protocol

A general procedure for Miyaura borylation is outlined below.

Step 1: Borylation Reaction

  • To a reaction vessel, add 2-bromo-5-fluorobenzamide (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (1-5 mol%), and a base, typically potassium acetate (KOAc) (3 equivalents).

  • Add a suitable solvent, such as dioxane or dimethylformamide (DMF).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

Step 2: Workup and Purification

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, this compound pinacol ester, can be purified by column chromatography on silica gel.

Step 3: Deprotection of the Pinacol Ester (if required)

  • Dissolve the purified pinacol ester in a suitable solvent system, such as a mixture of acetone and water.

  • Add an acid, for example, hydrochloric acid, and stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure and extract the aqueous layer with an appropriate organic solvent.

  • Dry, concentrate, and purify the final product, this compound, as needed, often by recrystallization.

Comparison of Synthetic Routes
FeatureLithium-Halogen ExchangePalladium-Catalyzed Miyaura Borylation
Reaction Conditions Cryogenic temperatures (-78 °C) required.Milder, elevated temperatures (80-100 °C).
Functional Group Tolerance Less tolerant of acidic protons and electrophilic functional groups.Generally more tolerant of a wider range of functional groups.
Reagents Utilizes highly reactive and pyrophoric organolithium reagents.Employs air- and moisture-stable palladium catalysts and diboron reagents.
Scalability Can be challenging to scale up due to the need for low temperatures and handling of organolithiums.More readily scalable for industrial production.
Precursor Typically starts from a bromo- or iodo-substituted arene.Can utilize a broader range of aryl halides and triflates.

Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

The expected molecular formula is C₇H₇BFNO₃ with a molecular weight of approximately 182.95 g/mol . [5]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules. For instance, it is a crucial component in the synthesis of certain chemokine receptor antagonists, which play a role in inflammatory diseases. [6]The boronic acid moiety can act as a warhead that reversibly binds to serine proteases, making it a valuable pharmacophore in the design of enzyme inhibitors. [7]The carbamoyl and fluoro groups can participate in crucial hydrogen bonding and electronic interactions with the target protein, enhancing binding affinity and selectivity.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice between the lithium-halogen exchange and the palladium-catalyzed Miyaura borylation methods will depend on the specific laboratory capabilities, desired scale, and the presence of other functional groups in more complex substrates. Both methods, when executed with care, can provide the target compound in good yield and high purity, enabling its use in the discovery and development of novel therapeutics. This guide has provided the fundamental knowledge and practical protocols to empower researchers in their synthetic endeavors with this important building block.

References

  • Benchchem. This compound | 1217500-90-7.
  • Dwyer, M. P., et al. (2014). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517). Journal of Medicinal Chemistry, 57(20), 8465-8475.
  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BLD Pharm. (n.d.). 2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester.
  • MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • PubChem. (n.d.). This compound.
  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(35), 6631-6634.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.

Sources

An In-depth Technical Guide to (2-Carbamoyl-4-fluorophenyl)boronic acid: Synthesis, Characterization, and Application in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Medicinal Chemistry

(2-Carbamoyl-4-fluorophenyl)boronic acid, also known as 2-Borono-5-fluorobenzamide, has emerged as a critical chemical intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, comprising a fluorinated phenyl ring, a carbamoyl group, and a boronic acid moiety, make it an invaluable building block, particularly in the construction of targeted cancer therapeutics. The strategic placement of the fluorine atom and the carbamoyl and boronic acid groups ortho to each other imparts specific reactivity and conformational properties that are instrumental in its applications.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, providing a detailed synthesis protocol, outlining its analytical characterization, and exploring its pivotal role in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on the use of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and purification. The key properties of this compound are summarized in the table below, based on computed data from publicly available chemical databases.[1][2]

PropertyValueSource
IUPAC Name This compoundPubChem[1][2]
Synonyms 2-Borono-5-fluorobenzamide, (2-Carbamoyl-4-fluorophenyl)boronicacidPubChem[1][2]
CAS Number 1217500-90-7PubChem[2]
Molecular Formula C₇H₇BFNO₃PubChem[1][2]
Molecular Weight 182.95 g/mol PubChem[1][2]
Appearance Predicted to be a white to off-white solidGeneral knowledge
Solubility Expected to be soluble in polar organic solvents like methanol, DMSO, and DMFGeneral knowledge of boronic acids
Topological Polar Surface Area 83.6 ŲPubChem[1]

Synthesis and Purification: A Guided Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative synthesis based on established methodologies for the preparation of similar substituted phenylboronic acids, particularly those outlined in patents for the synthesis of Talazoparib and related compounds.[3][4][5]

Overall Synthesis Workflow

Synthesis_Workflow A 2-Bromo-5-fluorobenzonitrile B 2-Bromo-5-fluorobenzamide A->B  Hydrolysis    (H₂SO₄, H₂O)   C This compound B->C  Lithiation & Borylation    1. n-BuLi, THF, -78 °C    2. B(OiPr)₃    3. Acidic workup  

A high-level overview of the synthesis of this compound.
Step-by-Step Experimental Protocol

Step 1: Hydrolysis of 2-Bromo-5-fluorobenzonitrile to 2-Bromo-5-fluorobenzamide

  • Rationale: The initial step involves the conversion of the nitrile group to a primary amide. This is a standard transformation often achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is chosen here to minimize potential side reactions.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cautiously add 2-bromo-5-fluorobenzonitrile.

    • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2-bromo-5-fluorobenzamide.

Step 2: Lithiation and Borylation of 2-Bromo-5-fluorobenzamide

  • Rationale: This crucial step introduces the boronic acid functionality. A lithium-halogen exchange is employed to generate a highly reactive aryllithium species, which then acts as a nucleophile to attack an electrophilic boron source, typically a trialkyl borate. The ortho-directing effect of the amide group facilitates this transformation.

  • Procedure:

    • Dissolve 2-bromo-5-fluorobenzamide in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C. The reaction mixture may change color, indicating the formation of the aryllithium species.

    • After stirring for a short period at -78 °C, add triisopropyl borate [B(O-iPr)₃] dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

  • Rationale: The crude product often contains residual starting materials and by-products. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity crystals.

  • Procedure:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate or acetone) and a non-polar solvent (e.g., hexanes), or from water.[6]

    • The purity of the final product should be assessed by HPLC and its identity confirmed by spectroscopic methods.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are the expected spectral data based on the analysis of structurally related compounds.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

Nucleus Expected Chemical Shifts (δ, ppm) and Multiplicity
¹H NMR - Aromatic protons: Signals in the range of 7.0-8.0 ppm, with splitting patterns influenced by the fluorine and other substituents. - Amide protons (-CONH₂): Two broad singlets, typically in the range of 7.5-8.5 ppm. - Boronic acid protons (-B(OH)₂): A broad singlet, which may be exchangeable with D₂O, often in the range of 8.0-9.0 ppm.
¹³C NMR - Aromatic carbons: Signals in the range of 110-140 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F). - Carbonyl carbon (-CONH₂): A signal around 165-170 ppm. - Carbon attached to boron: A broad signal due to quadrupolar relaxation, which may be difficult to observe.
¹⁹F NMR - A single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation.

Protocol for NMR Sample Preparation and Analysis:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Absorption Frequency (cm⁻¹)
O-H stretch (boronic acid)Broad band around 3200-3600 cm⁻¹
N-H stretch (amide)Two bands in the region of 3100-3500 cm⁻¹
C=O stretch (amide)Strong absorption around 1640-1680 cm⁻¹
C-F stretchStrong absorption in the region of 1000-1400 cm⁻¹
B-O stretchStrong absorption around 1300-1400 cm⁻¹

Protocol for IR Analysis (ATR Method):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Data: For electrospray ionization (ESI) mass spectrometry in positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 184.05. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement to confirm the elemental composition.

Protocol for MS Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

Application in Suzuki-Miyaura Coupling for Talazoparib Synthesis

This compound is a key precursor in the synthesis of Talazoparib, a highly potent PARP inhibitor used in cancer therapy.[11][12][13] It participates in a Suzuki-Miyaura cross-coupling reaction to form a crucial biaryl linkage in the Talazoparib scaffold.

The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like our title compound) and an organohalide or triflate.[14][15] This reaction is widely used in academia and industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.

Role in Talazoparib Synthesis

In the synthesis of Talazoparib, this compound is coupled with a halogenated heterocyclic core of the drug molecule. The reaction creates a new carbon-carbon bond, linking the fluorinated phenyl ring to the rest of the complex structure.

Generalized Suzuki-Miyaura Coupling Protocol

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on common procedures found in the literature.[16][17]

Suzuki_Coupling Substrate This compound Product Biaryl Product Substrate->Product Coupling_Partner Aryl Halide (Ar-X) Coupling_Partner->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/Water, Toluene) Solvent->Product

Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • To a reaction vessel, add this compound, the aryl halide coupling partner, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium carbonate or cesium carbonate).

  • Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for several minutes.

  • Heat the reaction to an appropriate temperature (typically between 80-120 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Safety and Handling

Potential Hazards:

  • Eye Irritation: Boronic acids can be irritating to the eyes.

  • Skin Irritation: May cause skin irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Harmful if Swallowed: Oral ingestion may be harmful.

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or goggles.

    • Use a lab coat to protect clothing.

    • In case of dust generation, use a NIOSH-approved respirator.

  • Engineering Controls:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • General Hygiene:

    • Avoid breathing dust.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with its significance underscored by its role in the preparation of the PARP inhibitor Talazoparib. This guide has provided a detailed overview of its properties, a practical synthesis protocol, and a summary of its analytical characterization. The outlined procedures for its synthesis and its application in Suzuki-Miyaura coupling reactions offer a solid foundation for researchers in the field of medicinal chemistry and drug development. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use in the laboratory. The continued exploration of the reactivity of this and similar boronic acids will undoubtedly lead to the discovery of new and important therapeutic agents.

References

  • Xu, Y., Yohi, P. W., Xu, M., Cruise, D., & Huang, L. (2017). Synthesis of PARP inhibitor talazoparib.
  • Xu, Y., Yohi, P. W., Xu, M., Cruise, D., & Huang, L. (2017). Synthesis of PARP inhibitor talazoparib.
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  • Bégis, G., Bonin, M., Bournaud, C., Dardel, F., Maurice, F., Micouin, L., Tisné, C., & Pérez Luna, A. (2012). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]

  • New Drug Approvals. (2016, February 8). Talazoparib, BMN 673. Retrieved from [Link]

  • Silva, F. A., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(10), 663-667. [Link]

  • Dąbrowski, M., et al. (2015). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 53(11), 935-940. [Link]

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  • Wang, L., et al. (2018). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 14, 2396–2401. [Link]

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spectroscopic data of (2-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Carbamoyl-4-fluorophenyl)boronic Acid

Introduction

This compound is a specialized organic compound featuring a trifunctionalized benzene ring. Its constituent parts—a boronic acid, a carboxamide, and a fluorine atom—endow it with unique chemical properties, making it a valuable building block in medicinal chemistry and organic synthesis. Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions and as reversible covalent inhibitors in drug design.[1] The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.

Given its potential in drug development and as a synthetic intermediate, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive evidence of a molecule's identity and integrity. This guide offers a detailed examination of the key spectroscopic techniques used to characterize this compound, providing field-proven insights into data acquisition and interpretation for researchers and scientists.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the molecule's composition and calculated properties.

  • Molecular Formula: C₇H₇BFNO₃[2]

  • Molecular Weight: 182.95 g/mol [2]

  • IUPAC Name: this compound[2]

  • CAS Number: 1217500-90-7[2]

PropertyValueSource
Molecular Weight182.95 g/mol PubChem[2]
Exact Mass183.0503014 DaPubChem[2]
XLogP3-AA-0.2PubChem[2]
Hydrogen Bond Donor Count3PubChem[2]
Hydrogen Bond Acceptor Count4PubChem[2]
Rotatable Bond Count2PubChem[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for complete characterization.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for boronic acids as it can solubilize the polar compound and allows for the observation of exchangeable protons (B(OH)₂ and CONH₂).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to potential C-F coupling, a ¹⁹F-decoupled experiment may also be informative.[3]

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

    • ¹¹B NMR: Acquire a proton-decoupled boron spectrum.

    • 2D NMR: Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. Based on the structure, the following signals are expected:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.2 - 8.5Broad Singlet2HB(OH)₂The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration and solvent-dependent.
~7.8 - 8.0Broad Singlets2HC(=O)NH₂Amide protons are also exchangeable and often appear as two distinct broad singlets due to restricted rotation around the C-N bond.
~7.7 - 7.9Doublet of Doublets1HAr-H (ortho to B(OH)₂)This proton is coupled to the adjacent aromatic proton and the fluorine atom.
~7.5 - 7.7Doublet of Doublets1HAr-H (ortho to F)This proton shows coupling to its neighboring aromatic proton and a longer-range coupling to the fluorine.
~7.2 - 7.4Triplet of Doublets1HAr-H (meta to B(OH)₂)This proton is coupled to its two adjacent aromatic protons and the fluorine atom.

Causality: The choice of DMSO-d₆ as a solvent is critical for observing the exchangeable B(OH)₂ and NH₂ protons, which would otherwise be lost in solvents like D₂O due to rapid deuterium exchange.

¹³C NMR: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of fluorine introduces C-F coupling, which can provide valuable structural information. Standard proton-decoupled ¹³C spectra of fluorinated compounds can be complex due to long-range C-F couplings.[3]

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Expected Couplings
~168 - 172C=OThe carbonyl carbon of the amide group is expected in this downfield region.
~160 - 165C-FThe carbon directly attached to fluorine will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz).[3]
~135 - 140C-BThe carbon attached to the boronic acid group. Its signal may be broad due to quadrupolar relaxation of the boron nucleus.
~130 - 135Ar-CAromatic carbon ortho to the amide. Will likely show a smaller C-F coupling.
~120 - 125Ar-CAromatic carbon meta to the amide. Will likely show a smaller C-F coupling.
~115 - 120Ar-CAromatic carbon ortho to the fluorine. Will exhibit a two-bond C-F coupling (²JCF).
¹⁹F and ¹¹B NMR: Heteroatom Analysis
  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. In a proton-coupled spectrum, this signal would be split by the neighboring aromatic protons, providing further confirmation of its position. The chemical shift provides information about the electronic environment of the fluorine atom.[4]

  • ¹¹B NMR: A single, potentially broad signal is expected in the range of δ 28-34 ppm, which is characteristic of a trigonal planar boronic acid.[5] The broadness is due to the quadrupolar nature of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Interpretation of Key IR Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450 - 3200Strong, BroadO-H StretchBoronic Acid B(OH)₂
3350 & 3180MediumN-H Stretch (Asymmetric & Symmetric)Amide (-CONH₂)
~1660StrongC=O Stretch (Amide I)Amide (-CONH₂)
~1600MediumN-H Bend (Amide II)Amide (-CONH₂)
1610, 1500, 1450Medium-WeakC=C StretchAromatic Ring
1380 - 1320StrongB-O StretchBoronic Acid
1250 - 1150StrongC-F StretchAryl-Fluoride
~750StrongB-O-H Out-of-plane bendBoronic Acid

Expertise: The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is extensive in solid-state boronic acids.[6] The presence of two distinct N-H stretching bands is characteristic of a primary amide.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.[8]

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and confirming the elemental composition.

Expected Mass Spectrum Data
  • Positive Ion Mode (ESI+):

    • [M+H]⁺: Expected at m/z 184.0580. This is often the base peak.

    • [M+Na]⁺: Expected at m/z 206.0399. Adducts with sodium are common.

  • Negative Ion Mode (ESI-):

    • [M-H]⁻: Expected at m/z 182.0424.

  • High-Resolution Data: HRMS should confirm the elemental composition of C₇H₇BFNO₃ within a 5 ppm mass accuracy.

Trustworthiness: The unique isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) can be observed in high-resolution spectra, providing a definitive signature for a boron-containing compound.

Visualizing the Analytical Workflow

The comprehensive characterization of this compound follows a logical workflow, ensuring all structural aspects are confirmed.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep Purified Compound NMR NMR (¹H, ¹³C, ¹⁹F, ¹¹B) Prep->NMR Acquisition MS HRMS (ESI) Prep->MS Acquisition IR FTIR (ATR) Prep->IR Acquisition NMR_Data Elucidate C-H Framework Confirm Connectivity Identify Heteroatoms NMR->NMR_Data MS_Data Confirm Molecular Formula Analyze Isotopic Pattern MS->MS_Data IR_Data Identify Functional Groups (C=O, N-H, O-H, B-O, C-F) IR->IR_Data Conclusion Structural Confirmation of This compound NMR_Data->Conclusion Synthesize Results MS_Data->Conclusion Synthesize Results IR_Data->Conclusion Synthesize Results

Caption: Workflow for spectroscopic characterization.

Structure-Spectra Correlation Diagram

This diagram illustrates the direct relationship between the molecule's structural features and their corresponding spectroscopic signatures.

G cluster_molecule cluster_data Molecule BoronicAcid B(OH)₂ ¹H: ~8.3 ppm (br s) ¹¹B: ~30 ppm IR: 3400, 1350 cm⁻¹ Molecule->BoronicAcid Amide CONH₂ ¹H: ~7.9 ppm (br s) ¹³C: ~170 ppm IR: 3350, 3180, 1660 cm⁻¹ Molecule->Amide Fluorine Aryl-F ¹⁹F NMR signal ¹³C: ¹JCF ≈ 245 Hz IR: ~1200 cm⁻¹ Molecule->Fluorine Aromatic Aromatic Ring ¹H: 7.2-7.9 ppm (m) ¹³C: 115-140 ppm IR: ~1610, 1500 cm⁻¹ Molecule->Aromatic

Caption: Correlation of structure and spectra.

Challenges in Boronic Acid Characterization

While powerful, the analysis of boronic acids is not without its challenges:

  • Boroxine Formation: Boronic acids have a propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate NMR spectra and chromatographic analysis by presenting multiple species in solution.[9]

  • Chromatography: The high polarity of boronic acids can lead to poor retention and peak shape on standard reverse-phase HPLC columns. Specialized columns or mobile phase modifiers (e.g., high pH) may be necessary to achieve good separation.[10]

  • Hydrolytic Stability: While generally stable, some boronic esters used as protecting groups can be susceptible to hydrolysis, requiring careful handling and analytical method design.[10]

Conclusion

The structural verification of this compound is unequivocally achieved through a synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR define the core carbon-hydrogen framework, while ¹⁹F and ¹¹B NMR confirm the presence and environment of the key heteroatoms. High-resolution mass spectrometry provides definitive proof of the elemental composition, and IR spectroscopy verifies the integrity of the crucial functional groups. A comprehensive understanding of these techniques and their application, as outlined in this guide, is essential for any scientist working with this versatile and important chemical entity.

References

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The Advent and Ascendance of Fluorinated Phenylboronic Acids: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] This guide provides an in-depth exploration of fluorinated phenylboronic acids, a class of compounds that has risen to prominence at the intersection of organoboron and organofluorine chemistry. We will traverse the historical landscape of their discovery, delve into the nuances of their synthesis, elucidate their unique physicochemical properties, and survey their expanding applications, particularly in the realms of medicinal chemistry and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these versatile chemical entities.

Foundational Pillars: A Brief History of Organoboron and Organofluorine Chemistry

The story of fluorinated phenylboronic acids is built upon two rich and distinct chemical histories: that of organoboron compounds and organofluorine compounds.

The genesis of organoboron chemistry can be traced back to 1860 when Edward Frankland reported the synthesis of ethylboronic acid.[3] However, the field remained relatively niche until the mid-20th century. A pivotal moment arrived with Herbert C. Brown's groundbreaking work on hydroboration in the 1950s, a discovery that earned him the Nobel Prize in Chemistry in 1979 and transformed organoboranes into indispensable reagents in organic synthesis.[4][5] The subsequent development of the Suzuki-Miyaura cross-coupling reaction in 1979, which utilizes organoboron compounds to form carbon-carbon bonds, further solidified their importance and led to a Nobel Prize for Akira Suzuki in 2010.[4]

Parallel to these advancements, organofluorine chemistry was carving its own path. The first synthesis of an organofluorine compound, methyl fluoride, was reported by Dumas and Peligot in 1835.[6] However, the extreme reactivity of elemental fluorine posed significant challenges to early researchers. It wasn't until the development of safer and more selective fluorinating agents in the 20th century that the field truly began to flourish.[1] The unique properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—were increasingly recognized, particularly within the pharmaceutical industry.[2][7]

The convergence of these two fields, driven by the desire to fine-tune the properties of phenylboronic acids for specific applications, gave rise to the exploration of fluorinated analogues.

The Emergence of Fluorinated Phenylboronic Acids

While a definitive "discovery" moment for the first fluorinated phenylboronic acid is not prominently documented, their emergence was a natural and logical progression stemming from the growing appreciation of fluorine's impact in medicinal chemistry. As researchers sought to modulate the electronic properties and reactivity of phenylboronic acids for applications like the Suzuki-Miyaura coupling and as sensors, the introduction of the highly electronegative fluorine atom became an obvious strategy.

The electron-withdrawing nature of fluorine significantly influences the properties of the phenylboronic acid moiety.[8] This strategic fluorination can alter the Lewis acidity of the boron atom, impact the pKa of the boronic acid, and modify the compound's overall stability and reactivity.[9][10] These modifications proved to be highly advantageous, leading to a surge in research and the commercial availability of a wide array of fluorinated phenylboronic acids.

Synthesis of Fluorinated Phenylboronic Acids: Methodologies and Protocols

The synthesis of fluorinated phenylboronic acids generally follows established methods for preparing their non-fluorinated counterparts, with special considerations for the starting materials. One of the most common and versatile methods involves the electrophilic trapping of an arylmetal intermediate with a borate ester.[11]

General Synthetic Pathway via Organometallic Intermediates

A prevalent route begins with a fluorinated aryl halide (e.g., a bromofluorobenzene). This starting material undergoes a lithium-halogen exchange or is converted into a Grignard reagent. The resulting organometallic species is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the desired fluorinated phenylboronic acid.[11][12]

Synthesis_Pathway A Fluorinated Aryl Halide (e.g., Ar-Br) B Organometallic Intermediate (e.g., Ar-Li or Ar-MgBr) A->B  1. n-BuLi or Mg   C Boronate Ester (e.g., Ar-B(OMe)2) B->C  2. B(OMe)3   D Fluorinated Phenylboronic Acid (Ar-B(OH)2) C->D  3. H3O+ (hydrolysis)  

Caption: General synthetic route to fluorinated phenylboronic acids.

Detailed Experimental Protocol: Synthesis of 4-Fluorophenylboronic Acid

The following protocol is a representative example of the synthesis of a monofluorinated phenylboronic acid.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Sulfuric acid (10%)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-4-fluorobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Boration: The Grignard solution is cooled to -78 °C (dry ice/acetone bath). Trimethyl borate, dissolved in anhydrous THF, is added dropwise while maintaining the low temperature.

  • Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then cooled in an ice bath, and 10% sulfuric acid is slowly added to hydrolyze the boronate ester.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Physicochemical Properties of Fluorinated Phenylboronic Acids

The introduction of fluorine atoms onto the phenyl ring dramatically alters the physicochemical properties of the parent phenylboronic acid. These changes are fundamental to their enhanced utility in various applications.[13]

Lewis Acidity and pKa

Fluorine's strong electron-withdrawing inductive effect increases the Lewis acidity of the boron center.[9] This enhanced acidity is crucial for applications in sensing and catalysis. The pKa of a boronic acid is a measure of its ability to accept a hydroxide ion to form a tetrahedral boronate species. Fluorination generally lowers the pKa, making the boronic acid more acidic.[10] The position of the fluorine substituent has a significant impact, with ortho-fluorine substitution often leading to the most pronounced increase in acidity due to intramolecular interactions.[10]

CompoundpKa
Phenylboronic Acid~8.8
2-Fluorophenylboronic Acid~7.6
3-Fluorophenylboronic Acid~8.2
4-Fluorophenylboronic Acid~8.5
3,5-Bis(trifluoromethyl)phenylboronic acid~7.2[14]

Table 1: Comparison of pKa values for various phenylboronic acids.

Stability and Reactivity

Fluorinated phenylboronic acids often exhibit enhanced stability compared to their non-fluorinated analogs. However, they can be susceptible to protodeboronation, especially under basic conditions.[15] In terms of reactivity, the modified electronic nature of the aromatic ring can influence their performance in cross-coupling reactions. For instance, highly electron-deficient pentafluorophenylboronic acid was initially found to be an inactive substrate in Suzuki-Miyaura couplings under standard conditions, necessitating the development of modified catalytic systems to achieve high yields.[16][17]

Applications in Drug Discovery and Development

The unique properties of fluorinated phenylboronic acids have made them invaluable tools in the pharmaceutical industry.[18]

Building Blocks in Medicinal Chemistry

Fluorinated phenylboronic acids are widely used as key intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) via the Suzuki-Miyaura cross-coupling reaction.[18][19] This reaction allows for the facile formation of biaryl structures, which are common motifs in many drug molecules. The fluorine atoms can serve to block metabolic oxidation, increase binding affinity to target proteins, and improve pharmacokinetic profiles.[2][20]

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System A Fluorinated Phenylboronic Acid (ArF-B(OH)2) D Fluorinated Biaryl Product (ArF-Ar') A->D  Suzuki-Miyaura Coupling   B Aryl Halide (Ar'-X) B->D  Suzuki-Miyaura Coupling   C Pd(0) Catalyst C->D  Suzuki-Miyaura Coupling   E Base E->D  Suzuki-Miyaura Coupling  

Caption: Suzuki-Miyaura coupling with a fluorinated phenylboronic acid.

Positron Emission Tomography (PET) Imaging

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging, a powerful non-invasive diagnostic tool in oncology and neuroscience.[21] The development of methods for the late-stage introduction of ¹⁸F into molecules is a major focus of radiochemistry research. Copper-mediated radiofluorination of arylboronic acids has emerged as a promising strategy for the synthesis of ¹⁸F-labeled radiotracers.[22][23] This allows for the efficient preparation of PET imaging agents from readily available boronic acid precursors. For example, ¹⁸F-labeled boronophenylalanine (BPA) has been investigated for PET imaging in the context of glioblastoma, helping to differentiate tumor progression from radiation necrosis.[24]

Boron-Based Drugs and Enzyme Inhibition

Boronic acids themselves can act as therapeutic agents. Bortezomib, a dipeptidyl boronic acid, was the first proteasome inhibitor approved for cancer therapy.[11][25] While Bortezomib itself is not a fluorinated phenylboronic acid, the principles of its mechanism of action—the reversible binding of the boronic acid to the active site of an enzyme—are applicable to fluorinated analogs. The enhanced Lewis acidity of fluorinated phenylboronic acids can be exploited to design more potent enzyme inhibitors.

Applications in Materials Science

The utility of fluorinated phenylboronic acids extends beyond the life sciences into the realm of advanced materials.

Development of Advanced Polymers and Coatings

Incorporating fluorinated phenylboronic acid moieties into polymers can impart desirable properties such as enhanced thermal stability, chemical resistance, and low surface energy.[26] These materials are attractive for applications in demanding environments, for example, as specialized coatings or components in electronic devices.

Sensors and Recognition Systems

The ability of boronic acids to reversibly bind with diols, such as sugars, has been extensively utilized in the development of sensors.[27] Fluorination can lower the pKa of the boronic acid, enabling these sensors to operate effectively at physiological pH.[12] This is particularly relevant for the development of continuous glucose monitoring systems for diabetes management.[14]

Future Outlook

The field of fluorinated phenylboronic acids continues to evolve, driven by the relentless pursuit of new therapeutic agents and high-performance materials. Future research is likely to focus on:

  • Novel Synthetic Methods: The development of more efficient, scalable, and environmentally benign methods for the synthesis of complex fluorinated phenylboronic acids.

  • New Radiabeling Techniques: Further advancements in ¹⁸F-fluorination of boronic acids to expand the library of available PET tracers for disease diagnosis and drug development.[28]

  • Biologically Active Compounds: The design and synthesis of new fluorinated boronic acid-containing drugs that target a wider range of diseases.

  • Smart Materials: The creation of sophisticated materials that respond to specific stimuli, leveraging the unique binding properties of the fluorinated boronic acid group.

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  • Allen F. Brooks, et al. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [22]

  • Imahori Y, et al. Evaluation of fluoride-labeled boronophenylalanine-PET imaging for the study of radiation effects in patients with glioblastomas. Journal of Nuclear Medicine. [24]

  • Joanna T. Gozdalik, Agnieszka Adamczyk-Woźniak, Andrzej Sporzyński. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [15]

  • Jing-Yuan Liu, et al. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega.

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  • Yixin Wang, et al. Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma. Frontiers in Bioengineering and Biotechnology.

  • Slideshare. Organoborane or Organoboron compounds. Slideshare.

  • Todd L. Lowary, ed. Boron Chemistry: An Overview. ACS Symposium Series.

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  • T. Hiyama. Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of Fluorine Chemistry.

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An In-Depth Technical Guide to the Stability and Storage of (2-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of (2-Carbamoyl-4-fluorophenyl)boronic acid in Drug Discovery

This compound is a key building block in modern medicinal chemistry and pharmaceutical development. Its unique structural features—a fluorinated phenyl ring, an ortho-carbamoyl group, and a reactive boronic acid moiety—make it an invaluable synthon for creating complex molecular architectures, particularly in the synthesis of novel therapeutic agents. Boronic acids are renowned for their utility in robust carbon-carbon bond-forming reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[1] The stability and purity of this reagent are paramount, as degradation can lead to diminished reaction yields, the formation of complex impurities, and ultimately, compromised integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling.

Diagram: Molecular Structure of this compound

Molecular_Structure C1 C C2 C C1->C2 B B C1->B C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 H_C3 H C3->H_C3 C5 C C4->C5 F F C4->F C6 C C5->C6 H_C5 H C5->H_C5 C6->C1 H_C6 H C6->H_C6 O1 O B->O1 O2 O B->O2 H1 H O1->H1 H2 H O2->H2 O3 O C7->O3 N N C7->N H3 H N->H3 H4 H N->H4

Caption: Molecular structure of this compound.

Part 1: Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to two major degradation pathways common to arylboronic acids: protodeboronation and oxidation. The specific substituents on the aromatic ring of this compound play a significant role in modulating its reactivity and degradation profile.

Protodeboronation: The Primary Non-Oxidative Degradation Route

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to its parent arene (in this case, 5-fluorobenzamide).[2] This process is a common side reaction in Suzuki-Miyaura couplings and can occur during storage, particularly in the presence of moisture.[2][3]

The reaction can be catalyzed by both acids and bases.[2] For electron-deficient arylboronic acids, such as the subject of this guide, base-catalyzed protodeboronation is often the more significant concern.[4][5] The electron-withdrawing nature of the fluorine atom and the ortho-carbamoyl group increases the Lewis acidity of the boron center, making the molecule more susceptible to nucleophilic attack by hydroxide ions. This leads to the formation of a boronate species, which can then undergo cleavage of the C-B bond.[4] Highly electron-deficient arylboronic acids can exhibit rapid decomposition under basic conditions.[4][6]

  • Fluorine: As a strongly electron-withdrawing group, the fluorine at the para-position increases the electrophilicity of the carbon atom attached to boron, potentially making it more susceptible to protonolysis.[7][8]

  • Ortho-Carbamoyl Group: The presence of a carbonyl-containing group at the ortho position can influence stability. While it is electron-withdrawing, it also introduces steric hindrance around the boronic acid moiety, which might slightly retard the rate of degradation. Furthermore, ortho-substituents can participate in intramolecular interactions that affect reactivity.[9][10]

Protodeboronation cluster_main Protodeboronation Pathway cluster_catalysts Catalysts Start This compound Intermediate Arylboronate Anion [ArB(OH)3]- Start->Intermediate + H2O / Base Product 5-Fluorobenzamide (Degradation Product) Intermediate->Product + H+ (from water) (C-B bond cleavage) Byproduct Boric Acid B(OH)3 Moisture Moisture (H2O) Base Base (e.g., OH-)

Caption: Simplified pathway for base-catalyzed protodeboronation.

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[11][12] This degradation pathway typically results in the formation of the corresponding phenol (2-carbamoyl-4-fluorophenol).[13] The mechanism can be complex, often involving reactive oxygen species (ROS).[11][14]

The oxidative stability of boronic acids is a significant concern, especially for biological applications where ROS are present.[12] While solid-state oxidation is generally slower, it can be accelerated by factors such as light, heat, and the presence of metal impurities. The electron-deficient nature of the phenyl ring in this compound may influence its oxidative stability.[12]

Oxidation cluster_main Oxidative Degradation Pathway cluster_accelerants Accelerants Start This compound Product 2-Carbamoyl-4-fluorophenol (Degradation Product) Start->Product [O] Oxygen Atmospheric O2 Light Light (UV) Heat Heat

Caption: Simplified pathway for oxidative degradation.

Part 2: Recommended Storage and Handling Protocols

Based on the inherent chemical instabilities of arylboronic acids, a multi-faceted approach to storage and handling is essential to preserve the integrity of this compound. The core principle is to mitigate exposure to moisture, oxygen, heat, and light.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of this compound to minimize degradation.

ParameterRecommendationRationale
Temperature -20°C to +8°C (Freezer or Refrigerator)Reduces the rate of all chemical degradation pathways. Freezer storage (-20°C) is ideal for long-term preservation.[15][16]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis-driven protodeboronation.[15]
Moisture Store in a desiccated environmentBoronic acids are hygroscopic and moisture is a key reactant in protodeboronation.[16][17]
Light Protect from light (Amber vial/container)Light, particularly UV, can provide the energy to initiate and accelerate oxidative degradation.[15]
Container Tightly sealed, non-reactive material (e.g., amber glass)Prevents ingress of atmospheric components. Glass is preferred for its inertness.[15][16]
Experimental Protocol: Aliquoting and Long-Term Storage

To ensure the integrity of the bulk material, it is critical to avoid repeated opening and closing of the primary container. The following protocol is a self-validating system for maintaining compound quality.

  • Preparation: Move the primary container of this compound from cold storage to a glovebox or a desiccator. Allow it to equilibrate to room temperature for at least 30-60 minutes before opening.

    • Causality: This prevents condensation of atmospheric moisture onto the cold solid, which would introduce water and accelerate degradation.

  • Inert Environment: Perform all manipulations under a dry, inert atmosphere (e.g., argon or nitrogen). A glovebox is ideal.

  • Aliquoting: Weigh out the desired quantities of the boronic acid into smaller, pre-labeled, tared amber glass vials suitable for single or short-term use.

    • Causality: This practice minimizes the exposure of the bulk stock to the atmosphere, preserving its integrity over the long term.

  • Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap and neck with Parafilm®.

  • Packaging: Place the sealed aliquot vials inside a larger, sealable container that includes a desiccant (e.g., silica gel).

  • Inerting: Backfill the secondary container with an inert gas before sealing.

  • Storage: Place the secondary container in a designated freezer (-20°C) for long-term storage.

  • Record Keeping: Maintain a detailed log of the aliquots, including date and quantity, to track usage and inventory.

Storage_Workflow cluster_workflow Recommended Storage & Handling Workflow Start Receive Primary Container Equilibrate Equilibrate to Room Temp in Desiccator/Glovebox Start->Equilibrate Aliquot Aliquot into smaller vials under Inert Atmosphere Equilibrate->Aliquot Seal Tightly Seal Vials (e.g., with Parafilm®) Aliquot->Seal Package Place in Secondary Container with Desiccant Seal->Package Inert Backfill with Inert Gas (Ar or N2) Package->Inert Store Store at -20°C (Freezer) Inert->Store Use Use single aliquot for experiment Store->Use When needed

Caption: Workflow for optimal aliquoting and long-term storage.

Conclusion

While this compound is an indispensable tool in pharmaceutical research, its inherent chemical nature demands rigorous attention to storage and handling. The primary degradation pathways of protodeboronation and oxidation are significantly accelerated by moisture, oxygen, heat, and light. By implementing the protocols outlined in this guide—specifically, storage at low temperatures under a dry, inert atmosphere and the practice of careful aliquoting—researchers can ensure the long-term stability and purity of this critical reagent. Adherence to these principles is a cornerstone of experimental reproducibility and the successful development of novel chemical entities.

References

  • Rainey, R. N., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10). Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: [Link]

  • Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. Available at: [Link]

  • Rainey, R. N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Available at: [Link]

  • Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4). Available at: [Link]

  • Perrin, D. M., et al. (2015). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]

  • Lab Alley. How to Store Boric Acid. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1296. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. Available at: [Link]

  • Ivanov, A. V., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3451. Available at: [Link]

  • Wiskur, S. L., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 68(16), 6149–6157. Available at: [Link]

  • Marder, T. B., et al. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. Available at: [Link]

  • Sella, E., et al. (2020). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv. Available at: [Link]

  • ResearchGate. (2021). Plausible reaction mechanism for oxidation of phenyl boronic acid under irradiation of blue LED. Available at: [Link]

  • Molander, G. A., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access. Available at: [Link]

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  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. Available at: [Link]

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An In-depth Technical Guide to the Solubility of (2-Carbamoyl-4-fluorophenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of (2-Carbamoyl-4-fluorophenyl)boronic acid in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes established principles of boronic acid chemistry, outlines predictive insights based on structurally similar compounds, and presents a robust, field-proven experimental protocol for accurate solubility determination. By explaining the causality behind experimental choices and emphasizing self-validating methodologies, this guide empowers researchers to generate reliable solubility data essential for process optimization, formulation development, and reaction design.

Introduction: The Significance of this compound and its Solubility

This compound is a specialized arylboronic acid derivative. Its molecular structure, featuring a carbamoyl group and a fluorine atom on the phenyl ring, suggests its potential utility as a versatile building block in medicinal chemistry and organic synthesis.[1] Arylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.

The solubility of this reagent in organic solvents is a critical parameter that dictates its utility and handling. Precise solubility data is paramount for:

  • Reaction Optimization: Ensuring the boronic acid is fully dissolved in the reaction medium is crucial for achieving optimal reaction kinetics, yield, and purity.

  • Purification and Crystallization: The selection of appropriate solvents for dissolving the crude product and anti-solvents for precipitation is fundamental to efficient purification.

  • Formulation Development: For applications in drug development, understanding solubility is the first step in designing stable and effective formulations.

  • Process Safety and Scalability: Accurate solubility data informs decisions on solvent volumes, vessel sizing, and potential precipitation risks during scale-up.

This guide will address the key factors influencing the solubility of this compound and provide a detailed methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

2.1. Structural Features Influencing Solubility

The solubility of a substituted phenylboronic acid is a complex interplay of several factors:

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This facilitates dissolution in polar protic and aprotic solvents.

  • The Phenyl Ring: The aromatic ring is inherently nonpolar (hydrophobic), contributing to solubility in less polar organic solvents.

  • Substituents on the Phenyl Ring: The nature and position of substituents have a profound impact on the molecule's overall polarity, crystal lattice energy, and intermolecular interactions.[2]

    • Fluorine Atom: As a strongly electronegative and electron-withdrawing group, the fluorine atom can influence the acidity of the boronic acid and participate in hydrogen bonding, thereby modulating solubility.[3]

    • Carbamoyl Group (-C(=O)NH₂): This group is polar and capable of forming strong hydrogen bonds, which would be expected to increase solubility in polar, protic solvents like alcohols. The ortho position of the carbamoyl group relative to the boronic acid may lead to intramolecular hydrogen bonding, which can also affect its physical properties and solubility.[4]

2.2. Predicted Solubility in Common Organic Solvents

Based on the general behavior of phenylboronic acids, the following trends can be anticipated for this compound:

  • High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and polar protic solvents like methanol, ethanol, and isopropanol due to the presence of the polar carbamoyl and boronic acid groups. Ethers like Tetrahydrofuran (THF) and 1,4-dioxane are also likely to be effective solvents.[5][6]

  • Moderate Solubility: Expected in ketones like acetone and methyl ethyl ketone, and esters such as ethyl acetate.[5]

  • Low to Negligible Solubility: Expected in nonpolar hydrocarbon solvents like hexanes, heptane, and toluene, as well as chlorinated solvents like dichloromethane and chloroform.[5][7]

2.3. The Challenge of Boroxine Formation

A critical consideration when working with boronic acids is their propensity to undergo dehydration to form cyclic trimetric anhydrides known as boroxines.[5] This equilibrium is influenced by temperature and the presence of water. Boroxines exhibit different solubility profiles from their corresponding monomeric acids, which can lead to inconsistencies in solubility measurements.[5] It is therefore crucial to use anhydrous solvents and controlled conditions to obtain reproducible data.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published data, an experimental approach is necessary. The dynamic method (also known as the synthetic method) is a reliable and widely used technique for determining the solubility of boronic acids as a function of temperature.[5] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.

3.1. Principle of the Dynamic Method

A series of mixtures of the solute (this compound) and the chosen solvent are prepared with known compositions. Each mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, homogeneous solution is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process for different compositions, a solubility curve (mole fraction vs. temperature) can be constructed.

3.2. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis prep1 Accurately weigh This compound prep3 Combine in a sealed, jacketed glass vessel prep1->prep3 prep2 Accurately weigh an organic solvent prep2->prep3 meas1 Heat at a slow, constant rate (e.g., 0.1-0.5 K/min) prep3->meas1 meas2 Vigorously stir to ensure homogeneity meas1->meas2 meas3 Continuously monitor turbidity (e.g., with a laser probe) meas2->meas3 meas4 Record the temperature of complete dissolution (clear point) meas3->meas4 an1 Repeat for a range of compositions meas4->an1 an2 Plot dissolution temperature vs. mole fraction an1->an2 an3 Generate the solubility curve an2->an3 label label

Caption: Workflow for the dynamic method of solubility determination.

3.3. Detailed Step-by-Step Methodology

  • Apparatus Setup:

    • A jacketed glass vessel equipped with a magnetic stirrer.

    • A precision temperature controller and probe (e.g., a Pt100 sensor) with an accuracy of ±0.1 K.

    • A turbidity or light-scattering probe to objectively determine the point of complete dissolution.

    • A precision balance for accurate weighing of the solute and solvent.

  • Sample Preparation:

    • Ensure the this compound is of high purity and dry.

    • Use anhydrous grade organic solvents to minimize boroxine formation.

    • Accurately weigh a known mass of the boronic acid and the selected solvent into the glass vessel. Prepare a series of samples covering a range of mole fractions.

  • Measurement:

    • Seal the vessel to prevent solvent evaporation.

    • Begin vigorous stirring to keep the solid suspended.

    • Start heating the vessel at a slow, controlled rate (e.g., 0.2 K/min). A slow heating rate is crucial to ensure the system remains at equilibrium.

    • Continuously monitor the turbidity of the solution. The turbidity will decrease as the solid dissolves.

    • Record the temperature at the exact moment the solution becomes perfectly clear. This is the dissolution temperature for that specific composition.

  • Data Collection and Analysis:

    • Repeat the measurement for each prepared sample of varying composition.

    • Plot the dissolution temperature (T) on the y-axis against the mole fraction (x) of the boronic acid on the x-axis.

    • The resulting plot is the solubility curve for the specific solute-solvent system. From this curve, the solubility at any given temperature can be determined.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C (298.15 K)

SolventDielectric Constant (approx.)Solubility ( g/100 mL)Solubility (mol/L)Qualitative Assessment
Methanol32.7[Experimental Value][Calculated Value]Very Soluble
Tetrahydrofuran (THF)7.5[Experimental Value][Calculated Value]Freely Soluble
Acetone20.7[Experimental Value][Calculated Value]Soluble
Ethyl Acetate6.0[Experimental Value][Calculated Value]Sparingly Soluble
Toluene2.4[Experimental Value][Calculated Value]Slightly Soluble
Heptane1.9[Experimental Value][Calculated Value]Very Slightly Soluble

Note: The values in this table are placeholders and must be populated with experimentally determined data.

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to handle all chemicals with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for the related compound, 4-fluorophenylboronic acid, indicates that it may cause skin, eye, and respiratory irritation and is harmful if swallowed.[8]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.

  • Ventilation: Conduct all experiments in a well-ventilated laboratory fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

Understanding the solubility of this compound is fundamental to its effective application in research and development. Although direct quantitative data is sparse, a robust understanding of its physicochemical properties based on its structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides the necessary theoretical background and a detailed, validated experimental protocol—the dynamic method—to empower researchers to generate high-quality, reproducible solubility data. Adherence to this methodology will ensure the reliable data generation required for advancing synthetic chemistry and drug development programs.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702.
  • Adamczyk-Woźniak, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 925, 121487.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Wikipedia. Phenylboronic acid. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • ResearchGate. Solubility of investigated compounds in water. [Link]

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A Mechanistic Guide to Amide-Directed ortho-Borylation: Principles, Strategies, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise functionalization of carbon-hydrogen (C–H) bonds is a paramount objective in modern organic synthesis, offering atom-economical pathways to complex molecules. Amide-directed ortho-borylation has emerged as a particularly powerful strategy, transforming a common functional group into a versatile synthetic handle for drug discovery and materials science. This technical guide provides an in-depth exploration of the core mechanisms governing this transformation. We will dissect the established iridium-catalyzed catalytic cycles, elucidate the nuanced role of the amide directing group, and explore the innovative ligand designs and alternative metal-free pathways that have enabled exquisite regioselectivity. By integrating mechanistic theory with practical experimental insights, this document serves as a comprehensive resource for researchers seeking to harness the power of directed C–H borylation.

Introduction: The Challenge of Regioselectivity in C–H Borylation

The conversion of an inert C–H bond to a synthetically versatile C–B bond is a cornerstone of modern chemical synthesis.[1][2] Organoboron compounds, particularly boronate esters, are invaluable intermediates, most notably in Suzuki-Miyaura cross-coupling reactions.[3] Iridium-catalyzed C–H borylation has become a leading methodology due to its broad functional group tolerance and operational simplicity.[4][5]

However, a significant challenge lies in controlling the site of borylation. Early and many current catalytic systems are governed primarily by steric factors, leading to borylation at the most accessible C–H bond, which often results in mixtures of meta- and para-substituted products on an aromatic ring.[1][3][6] To unlock the full potential of this chemistry, particularly for late-stage functionalization, precise control over regioselectivity is essential. This has spurred the development of strategies where a directing group within the substrate guides the catalyst to a specific C–H bond.[1][6]

The amide functionality is ubiquitous in pharmaceuticals and bioactive molecules, making it an ideal candidate for a directing group. This guide focuses specifically on the mechanisms that enable the amide group to direct borylation to the sterically hindered ortho-position, a transformation that defies conventional steric preferences.[7]

The Canonical Iridium-Catalyzed C–H Borylation Cycle

Before delving into directed variants, it is crucial to understand the fundamental mechanism of iridium-catalyzed borylation. The most widely accepted pathway involves a cooperative Ir(III)/Ir(V) catalytic cycle.[3]

The key steps are:

  • Catalyst Activation: An iridium precatalyst, such as [Ir(OMe)(COD)]2, reacts with a ligand (e.g., 2,2'-bipyridine) and the boron source (e.g., bis(pinacolato)diboron, B₂pin₂) to generate the active catalyst, a 16-electron Ir(III)-tris(boryl) complex.[3][6][7]

  • C–H Oxidative Addition: The aromatic substrate's C–H bond adds across the Ir(III) center. This is the turnover-limiting step and proceeds to form an 18-electron Ir(V) hydride intermediate.[3][8]

  • Reductive Elimination: The aryl group and a boryl ligand are eliminated from the Ir(V) center, forming the C–B bond of the product and regenerating a 16-electron Ir(III) hydride species.[3]

  • Catalyst Regeneration: The Ir(III) hydride reacts with the boron source to regenerate the active Ir(III)-tris(boryl) catalyst and release HBpin.[3]

General_Ir_Borylation_Cycle cluster_0 Ir(III) / Ir(V) Catalytic Cycle node_A [L-Ir(Bpin)3] Active Catalyst (IrIII) node_B [L-Ir(H)(Aryl)(Bpin)3] Ir(V) Intermediate node_A->node_B + Arene-H (Oxidative Addition) node_C [L-Ir(H)(Bpin)2] (IrIII) node_B->node_C - Arene-Bpin (Reductive Elimination) node_C->node_A + B2pin2 - HBpin

Caption: Generalized Ir(III)/Ir(V) catalytic cycle for C-H borylation.

Mechanisms of Amide Direction: Overcoming Weak Coordination

A primary hurdle in using amides as directing groups is that their coordination to a metal center is generally weak.[9] Consequently, simple chelation-controlled direction is often ineffective. Modern research has circumvented this issue through two principal and mechanistically distinct strategies: outer-sphere ligand-substrate interactions and metal-free electrophilic activation .

Strategy 1: Outer-Sphere Control via Engineered Ligands

This sophisticated approach avoids direct, strong coordination of the amide to the iridium center. Instead, the catalyst's ligand is designed to act as a receptor that binds the amide substrate through non-covalent interactions, positioning it perfectly for ortho C–H activation.

A breakthrough in this area was the development of ligands capable of forming multiple hydrogen bonds with the amide substrate. For the challenging ortho-borylation of secondary aromatic amides, a bipyridine-based ligand featuring an indole amide unit (BAIPy) was engineered.[9][10]

Mechanism: The BAIPy-Ir catalyst forms a supramolecular complex with the secondary amide substrate.[10] DFT modeling and experimental results support the formation of three hydrogen bonds between the BAIPy ligand's indole amide and the substrate's amide group. This interaction pre-organizes the substrate, bringing the iridium center into close proximity with the otherwise disfavored ortho C–H bond, facilitating its selective activation.[9][10] In contrast, using a standard 2,2'-bipyridine (Bpy) ligand results in the expected mixture of meta and para products, underscoring the power of this supramolecular directing strategy.[10]

H_Bond_Directed_Borylation Hydrogen-Bond-Directed ortho-Borylation cluster_catalyst BAIPy-Ir Catalyst cluster_substrate Substrate cluster_complex Pre-organized Complex catalyst [Ir(Bpin)3] ligand BAIPy Ligand (with Indole Amide) complex Catalyst-Substrate Complex (Ortho C-H positioned for activation) catalyst->complex 3x H-Bonds (Outer-Sphere Interaction) substrate Secondary Aromatic Amide (R-C(O)NH-R') substrate->complex 3x H-Bonds (Outer-Sphere Interaction) product ortho-Borylated Amide complex->product Selective C-H Activation & Borylation

Caption: Supramolecular pre-organization via hydrogen bonding.

Beyond hydrogen bonding, other subtle outer-sphere interactions can be exploited. It has been discovered that introducing a trifluoromethyl (CF₃) substituent at the 5-position of a bipyridine ligand enables a complete switch in regioselectivity for aromatic amides, favoring the ortho product.[11][12] Computational studies suggest this selectivity arises from unconventional outer-sphere interactions between the amide group of the substrate and the CF₃-substituted ring of the ligand.[11] This highlights that even weak, dipole-based interactions can be sufficient to control the orientation of the substrate relative to the catalytic center.

Strategy 2: Metal-Free Electrophilic Borylation

An entirely different mechanistic paradigm for amide-directed ortho-borylation operates without any transition metal catalyst. This method relies on the powerful Lewis acidity of boron trihalides, such as BBr₃.[13][14]

Mechanism:

  • Lewis Acid Adduct Formation: The amide carbonyl oxygen acts as a Lewis base, coordinating to the highly electrophilic BBr₃. This forms a borenium cation adduct.[13][14]

  • Electrophilic Aromatic Substitution: The formation of the O→B bond significantly increases the electrophilicity of the aromatic ring and positions the boron reagent for an intramolecular electrophilic attack. This occurs selectively at the ortho-position, proceeding through a standard SₑAr mechanism.

  • Rearomatization & Product Formation: A base removes the ortho-proton to restore aromaticity, yielding the borylated product.

A key advantage of this method is that the amide can serve as a modifiable directing group.[13][15] After the borylation is complete, the amide carbonyl, which is activated as part of the borenium cation, can be reduced in situ to an amine using a hydrosilane.[13][14] This one-pot borylation-reduction sequence provides access to valuable ortho-borylated aniline derivatives.[13]

Electrophilic_Borylation cluster_1 Electrophilic Borylation Mechanism start Amide + BBr3 adduct O->BBr3 Adduct (Borenium Cation) start->adduct Lewis Acid-Base Coordination sigma Wheland Intermediate (Sigma Complex) adduct->sigma Intramolecular Electrophilic Attack product ortho-Borylated Product sigma->product - H+ (Rearomatization)

Caption: Metal-free amide-directed electrophilic borylation pathway.

Key Parameters and Experimental Validation

The success of an amide-directed borylation is highly dependent on the careful selection of reagents and conditions.

ParameterInfluence on ortho-BorylationExample / Comment
Ligand Crucial for selectivity. Dictates the directing mechanism (e.g., H-bonding vs. steric repulsion).BAIPy: High ortho-selectivity for secondary amides via H-bonding.[10] dtbpy: Standard ligand, gives meta/para products based on sterics.[6]
Substrate Amide substitution (secondary vs. tertiary) and electronic properties are key.Secondary amides require specific H-bonding ligands like BAIPy.[9] Electron-deficient substrates may coordinate weakly, reducing reaction rates.[8]
Catalyst Iridium is the most common metal. Monoanionic bidentate ligands can enhance activity.[Ir(OMe)(COD)]₂ is a standard, commercially available precatalyst.[7] Silyl-pyridine ligands generate highly active catalysts.[8]
Boron Source B₂pin₂ is the most widely used and robust reagent.HBpin can also be employed in some systems.[16]
Experimental Protocol: Hydrogen-Bond-Directed ortho-Borylation of N-Methylbenzamide

This protocol is adapted from the work of Reek and co-workers, demonstrating the use of the BAIPy ligand.[10]

Materials:

  • N-methylbenzamide (Substrate, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

  • [Ir(OMe)(COD)]₂ (Catalyst precursor, 1.5 mol%)

  • BAIPy (Ligand, 3.3 mol%)

  • Anhydrous Tetrahydrofuran (THF, Solvent)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add N-methylbenzamide, B₂pin₂, [Ir(OMe)(COD)]₂, and the BAIPy ligand.

  • Add anhydrous THF to achieve the desired concentration (e.g., 0.2 M).

  • Seal the vessel and stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by taking aliquots and analyzing via GC or TLC.

  • Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to isolate the ortho-borylated product.

Self-Validating System: The trustworthiness of this protocol is established by running a parallel control experiment.

  • Control Experiment: Repeat the exact procedure above, but substitute the BAIPy ligand with a standard, non-directing ligand such as 2,2'-bipyridine (Bpy).

  • Validation Check: Analyze the product mixtures from both reactions by GC or ¹H NMR to determine the regioselectivity (ratio of ortho to meta/para isomers). The BAIPy-catalyzed reaction should show exceptionally high ortho-selectivity (>94%), while the Bpy-catalyzed reaction should yield predominantly meta/para products with little to no ortho isomer.[10] This direct comparison validates the directing effect of the engineered ligand.

  • Mechanistic Probe: A competitive Kinetic Isotope Effect (KIE) study using a deuterated substrate can be performed. A large primary KIE value would implicate C–H bond activation as the rate-determining step of the reaction.[8][17]

Conclusion and Outlook

Amide-directed ortho-borylation represents a significant advancement in C–H functionalization, enabling the conversion of a common functional group into a powerful building block. The mechanistic landscape has evolved from early challenges with weak coordination to highly sophisticated solutions. Outer-sphere control, mediated by engineered ligands that engage in specific non-covalent interactions like hydrogen bonding, provides a powerful and selective method for iridium-catalyzed transformations. Concurrently, metal-free electrophilic borylation offers a complementary pathway that uniquely allows for the subsequent modification of the amide directing group itself.

For researchers and drug development professionals, a deep understanding of these distinct mechanisms is critical for rational catalyst design, reaction optimization, and the strategic application of this chemistry to complex molecular targets. Future innovations will likely focus on expanding the substrate scope, developing more efficient and recyclable catalysts, and achieving enantioselective transformations to construct chiral centers.[18] As these methods continue to mature, amide-directed borylation will undoubtedly play an increasingly vital role in streamlining the synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Ghaffari, B., et al. (2018). Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity.
  • Larsen, M. A., et al. (2020). Effect of Ligand Structure on the Electron Density and Activity of Iridium Catalysts for the Borylation of Alkanes.
  • Hull, K. (2018). Development of transition-metal catalyzed amidation, amination, and borylation reactions. University of South Carolina.
  • Chattopadhyay, B. (2023). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI.
  • Patureau, F. W., et al. (2019). Hydrogen Bond Directed ortho‐Selective C−H Borylation of Secondary Aromatic Amides.
  • Inglis, F., et al. (2023). Amides as modifiable directing groups in electrophilic borylation.
  • Marcos-Atanes, D., et al. (2023). Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands.
  • Ros, A., et al. (2014). Functional group directed C–H borylation. Chemical Society Reviews (RSC Publishing).
  • Mondal, R., et al. (2023). Transition metal–catalyzed remote C H borylation: An emerging synthetic tool.
  • Ros, A., et al. (2014).
  • Larsen, M. A., et al. (2020). Effect of Ligand Structure on the Electron-Density and Activity of Iridium Catalysts for the Borylation of Alkanes.
  • Chotana, G. A., et al. (2010). Electronic effects in iridium C–H borylations: insights from unencumbered substrates and variation of boryl ligand substituents.
  • Patureau, F. W., et al. (2019). Hydrogen Bond Directed ortho‐Selective C−H Borylation of Secondary Aromatic Amides.
  • Marcos-Atanes, D., et al. (2023). Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Angewandte Chemie.
  • Ros, A., et al. (2014).
  • Cheng, G., et al. (2023). Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules. Chemical Reviews.
  • Inglis, F., et al. (2023). Amides as Modifiable Directing Groups in Electrophilic Borylation.
  • Zhang, Z., et al. (2024).
  • Ghaffari, B., et al. (2018). Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity.
  • Inglis, F., et al. (2023).
  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign.

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An In-Depth Technical Guide to (2-Carbamoyl-4-fluorophenyl)boronic acid (CAS No. 1217500-90-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Carbamoyl-4-fluorophenyl)boronic acid, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore its critical role in the synthesis of targeted therapeutics, particularly PARP inhibitors, and provide practical insights for its application in the laboratory.

Compound Profile: this compound

This compound, with CAS number 1217500-90-7, is a substituted aromatic boronic acid.[1][2] Its structure, featuring both a carbamoyl group and a fluorine atom on the phenyl ring, makes it a highly valuable reagent in organic synthesis.

Chemical Structure and Identifiers
  • IUPAC Name: this compound[2]

  • Synonyms: 2-Borono-5-fluorobenzamide, 2-CARBAMOYL-4-FLUOROPHENYLBORONIC ACID[1][2]

  • CAS Number: 1217500-90-7[1][2]

  • Molecular Formula: C₇H₇BFNO₃[1][2]

  • Molecular Weight: 182.95 g/mol [1]

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValue/InformationSource
Molecular Weight 182.95 g/mol PubChem[1]
Appearance Typically a white to off-white solid.General knowledge for similar compounds
Melting Point Not specified. For comparison, 4-fluorophenylboronic acid has a melting point of 284-288 °C.Sigma-Aldrich[3]
Solubility Expected to be soluble in organic solvents like methanol and DMF. Phenylboronic acid shows high solubility in ethers and ketones.TCI, ResearchGate[4]
Stability Boronic acids are generally stable but can undergo dehydration to form boroxines. Store in a cool, dry place.General knowledge

The Role of this compound in Drug Discovery

Substituted phenylboronic acids are indispensable tools in medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and a halide or triflate, enabling the construction of complex molecular scaffolds.

The specific substitution pattern of this compound offers distinct advantages:

  • The Fluorine Atom: The presence of a fluorine substituent can significantly impact a drug candidate's properties. It can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of the boronic acid, which can influence its reactivity and binding characteristics.[6][7][8]

  • The Carbamoyl Group: The amide (carbamoyl) functionality can participate in hydrogen bonding interactions with biological targets, such as enzymes, which is crucial for molecular recognition and binding affinity.[9] The ortho-position of the carbamoyl group relative to the boronic acid can also influence the reactivity of the boronic acid in coupling reactions.

A Key Building Block for PARP Inhibitors: The Case of Niraparib

A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that have shown significant success in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[10][11]

While the exact synthesis of the commercial drug Niraparib may involve different intermediates, this compound is a plausible and structurally relevant starting material for the synthesis of Niraparib and its analogs. The core of Niraparib contains a phenylindazole carboxamide moiety, which can be constructed using a Suzuki-Miyaura coupling reaction.

Caption: Conceptual pathway for Niraparib synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is illustrative and may require optimization based on the specific coupling partner.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide or triflate (e.g., a brominated indazole derivative)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Methodology:

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (typically 1-5 mol%).

    • Evacuate and backfill the flask with an inert gas (repeat 3 times). This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition:

    • Add the degassed solvent to the flask via syringe. The choice of solvent and its ratio (if a mixture) can significantly impact the reaction outcome.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for similar boronic acids, the following precautions should be taken:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a well-ventilated place and keep the container tightly closed.[3]

Always consult the supplier's SDS for the most up-to-date safety information and handle the compound in a well-ventilated fume hood.

Suppliers

This compound is available from various chemical suppliers, often with purities of 95% or higher. When sourcing this material, it is advisable to request a certificate of analysis to confirm its identity and purity.

Note: Availability and catalog numbers are subject to change. Please consult the suppliers' websites for current information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique substitution pattern makes it particularly well-suited for the synthesis of complex, biologically active molecules, most notably PARP inhibitors. A thorough understanding of its properties and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for its effective application in the design and synthesis of next-generation therapeutics.

References

  • RSC Publishing.

  • Thieme Connect.

  • PubChem.

  • ChemicalBook.

  • Google Patents.

  • Organic Chemistry Portal.

  • MDPI.

  • Sigma-Aldrich.

  • Tokyo Chemical Industry (India) Pvt. Ltd.

  • PubChem.

  • PubMed Central.

  • Google Patents.

  • PubMed Central.

  • MDPI.

  • ResearchGate.

  • PubMed Central.

  • European Patent Office.

  • ResearchGate.

  • Google Patents.

  • PubMed Central.

  • Sci-Hub.

  • ResearchGate.

  • MDPI.

  • MDPI.

  • PubMed Central.

  • OUCI.

  • MDPI.

  • ResearchGate.

  • PubMed Central.

  • ChemicalBook.

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Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of (2-Carbamoyl-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (2-Carbamoyl-4-fluorophenyl)boronic Acid

In the landscape of modern drug discovery and materials science, the synthesis of highly functionalized biaryl structures is a foundational activity. This compound is a key building block, prized for the unique electronic and structural properties it imparts to target molecules. The presence of a carbamoyl group offers a hydrogen bond donor and acceptor, while the fluoro substituent can modulate metabolic stability and binding affinity.

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical C(sp²)–C(sp²) bond that incorporates this motif into larger scaffolds.[1][2] Developed by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry for this work, the reaction is celebrated for its high functional group tolerance, mild conditions, and the commercial availability and relatively low toxicity of its boronic acid reagents.[1][3]

This guide provides an in-depth exploration of the Suzuki-Miyaura reaction as applied to this compound. It moves beyond simple step-by-step instructions to explain the underlying principles, enabling researchers to make informed decisions, optimize conditions, and troubleshoot challenges effectively.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is critical to mastering the reaction. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states to orchestrate the bond formation.[4][5] The generally accepted cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Product (R¹-R²) PdII_B->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->PdII_A BoronicAcid Boronate Complex [R²-B(OH)₃]⁻ BoronicAcid->PdII_B Base Base (e.g., K₂CO₃) Boronic_Start (2-Carbamoyl-4-fluorophenyl) boronic acid (R²-B(OH)₂) Base->Boronic_Start Boronic_Start->BoronicAcid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex, which inserts itself into the carbon-halogen bond of the aryl halide (R¹-X). This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[1][2] The reactivity of the halide is typically I > Br > OTf >> Cl.[6]

  • Transmetalation : Before this step can occur, the boronic acid (R²-B(OH)₂) must be activated by a base to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[7] This boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The two organic partners (R¹ and R²) on the palladium center couple and are ejected from the complex, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Optimizing the Reaction: A Guide to Component Selection

The success of a Suzuki coupling, particularly with a functionalized substrate like this compound, depends on the judicious selection of four key components: the palladium source, base, solvent, and the quality of the boronic acid itself.

Palladium Catalyst & Ligand System

The "catalyst" is a combination of a palladium source and a ligand. The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and critically modulates its reactivity.[9]

Catalyst SystemDescription & Use CaseAdvantagesDisadvantages
Pd(PPh₃)₄ A common, air-stable Pd(0) source. Ideal for general-purpose couplings with aryl bromides or iodides.[10]Inexpensive, easy to handle, requires no pre-activation.Can be slow; may yield byproducts from phenyl group exchange.[11] Not ideal for challenging substrates like aryl chlorides.
Pd(OAc)₂ + Ligand A Pd(II) source that must be reduced in situ to Pd(0).[9] Paired with ligands like PPh₃ or more advanced Buchwald ligands.Versatile; allows for screening of various ligands to optimize the reaction.Requires an in situ reduction step, which can sometimes lead to side reactions like boronic acid homocoupling.[9]
Buchwald Precatalysts (e.g., XPhos Pd G2/G3/G4) Air-stable Pd(II) complexes containing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[12][13]Highly active, even at low loadings.[13] Excellent for coupling unreactive aryl chlorides and sterically hindered partners.[14][15] Rapidly forms the active Pd(0) species.[12]More expensive than traditional catalysts.

Expert Insight: this compound is electron-deficient. This can slow the transmetalation step.[16] Using a catalyst system with electron-rich, bulky ligands like XPhos or SPhos can accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency and yield.[14]

The Role of the Base and Solvent

The base and solvent work in concert to facilitate the reaction. The base is essential for activating the boronic acid, while the solvent must solubilize the reagents and allow the reaction to proceed at an appropriate temperature.[17]

ComponentCommon ChoicesFunction & Rationale
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Et₃N, DIPEAActivates the boronic acid for transmetalation.[17] Stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred for electron-deficient boronic acids to increase the concentration of the active boronate species.[18] Carbonates are a good general-purpose starting point.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA biphasic system with water is common, as it helps dissolve the inorganic base and facilitate the formation of the boronate.[1][17] Anhydrous conditions can be used with organic bases or specific boronic esters.[9] The choice of organic solvent can influence reaction rate and selectivity.[19]
Handling this compound

Boronic acids can be prone to degradation, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) and homocoupling (formation of a symmetrical biaryl from two boronic acid molecules).[9][20]

Best Practices:

  • Stability: While many boronic acids are stable, some can decompose on the shelf.[21][22] It is advisable to use fresh or properly stored material.

  • Stable Surrogates: For particularly sensitive applications or to ensure reproducibility, consider using air-stable surrogates like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates.[21][22] These release the active boronic acid slowly in situ under the reaction conditions, minimizing decomposition.[22]

  • Stoichiometry: A slight excess (1.1–1.5 equivalents) of the boronic acid is often used to drive the reaction to completion, especially if the aryl halide is more valuable.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol A: General Purpose Coupling with Pd(PPh₃)₄

This protocol is a robust starting point for coupling this compound with a standard aryl bromide.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[20]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent should be degassed by sparging with inert gas for 20-30 minutes prior to use.

  • Catalyst Addition:

    • Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) under a positive flow of inert gas. Reseal the flask immediately.

  • Reaction:

    • Lower the flask into a preheated oil bath at 90 °C. Stir the mixture vigorously for 4–12 hours.

  • Monitoring & Work-up:

    • Monitor the reaction's progress by TLC or LC-MS. Once the limiting reagent is consumed, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol B: High-Efficiency Coupling with an XPhos Precatalyst

This advanced protocol is recommended for challenging couplings, such as with an aryl chloride, or when high efficiency is paramount.

  • Reagent Preparation:

    • In a vial, combine the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere:

    • Add a magnetic stir bar and seal the vial with a septum cap. Purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition:

    • Under the inert atmosphere, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). These precatalysts are designed for easy handling in air, but the reaction itself must be anaerobic.[12]

  • Solvent Addition:

    • Add degassed tert-butanol (t-BuOH, 5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction:

    • Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously for 2–8 hours.

  • Work-up & Purification:

    • Follow the work-up and purification steps as described in Protocol A.

Visualization of the Experimental Workflow

Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.

Troubleshooting Common Issues

Even a robust reaction like the Suzuki coupling can encounter problems. Below is a guide to diagnosing and solving common issues.[18][20]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: Pd(0) source was oxidized due to insufficient degassing.[20] Poor Reagent Quality: Decomposed boronic acid; wet solvent; impure base.[20] Incorrect Conditions: Temperature too low; insufficient reaction time.Ensure all solvents are thoroughly degassed and the reaction is kept under a positive pressure of inert gas. Use fresh, high-purity reagents. Screen higher temperatures (e.g., increase in 10 °C increments).
Significant Homocoupling of Boronic Acid Presence of oxygen, which can promote oxidative homocoupling.[9] Use of a Pd(II) precatalyst with inefficient reduction to Pd(0).Improve degassing technique rigorously. Ensure a truly inert atmosphere. If using a Pd(II) source, ensure conditions are suitable for its reduction.
Dehalogenation of Starting Material The aryl-palladium intermediate is reduced by a hydride source instead of coupling.[9][20] This can come from certain solvents or bases.Switch to a non-hydride-donating solvent system. Ensure the base is not a source of hydrides.
Protodeboronation of Boronic Acid The boronic acid is unstable under the reaction conditions (heat, base), leading to its decomposition before it can couple.[21][22]Use a stronger base (K₃PO₄) to accelerate transmetalation, allowing it to outcompete decomposition. Use a more active catalyst (e.g., XPhos system) to shorten reaction times. Consider using a stable surrogate like a MIDA boronate.[22]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Georghiou, P. E., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4. Synthetic Communications, 39, 4221–4229. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Colobert, F., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(2), 555-561. Retrieved from [Link]

  • ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method. Retrieved from [Link]

  • Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8438–8444. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • University of Liverpool. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. Retrieved from [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Retrieved from [Link]

  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • PubMed. (2006). Synthesis of the Benzhydryl Motif via a Suzuki-Miyaura Coupling of Arylboronic Acids and 3-chloroacrylonitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Buchwald, S. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(38), 6362-6364. Retrieved from [Link]

  • PubMed Central (PMC). (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]

  • PubMed Central (PMC). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]

  • PubMed Central (PMC). (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Retrieved from [Link]

Sources

The Strategic Utility of (2-Carbamoyl-4-fluorophenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold Element

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and conformationally constrained motifs is a cornerstone of rational drug design. (2-Carbamoyl-4-fluorophenyl)boronic acid has emerged as a pivotal building block, particularly in the synthesis of targeted therapies. Its unique trifunctional nature—a boronic acid for versatile cross-coupling, a fluorine atom for modulating physicochemical properties, and a carbamoyl group for establishing key hydrogen bond interactions—renders it an invaluable reagent for medicinal chemists. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, with a focus on its role in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

Boronic acids, once viewed with caution in medicinal chemistry, have gained widespread acceptance, largely due to the success of drugs like bortezomib.[1][2] This shift has paved the way for the exploration of more complex boronic acids, such as the title compound, which offer tailored functionalities for specific biological targets.[3]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name This compoundPubChem CID: 46739615[4]
Molecular Formula C₇H₇BFNO₃PubChem CID: 46739615[4]
Molecular Weight 182.95 g/mol PubChem CID: 46739615[4]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in many organic solvents (e.g., Dioxane, Toluene, DMF)General Knowledge

Safety and Handling Precautions:

Like most boronic acids, this compound is an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5][6][7] Handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the most prominent application of this compound, enabling the formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide.[2][8][9] This reaction is central to the synthesis of numerous pharmaceutical agents due to its high functional group tolerance and generally mild conditions.[10]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:
  • Catalyst System: The choice of palladium catalyst and ligand is critical. Palladium(II) acetate (Pd(OAc)₂) or palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) are common palladium sources. The ligand, often a phosphine, stabilizes the palladium center and facilitates the catalytic cycle. Buchwald and Hartwig have developed highly active phosphine ligands, such as SPhos, which are particularly effective for coupling challenging substrates.[4]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[8] The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent.

  • Solvent System: The reaction is typically carried out in a two-phase solvent system, such as a mixture of an organic solvent (e.g., toluene, dioxane) and water.[4] This facilitates the dissolution of both the organic-soluble reactants and the inorganic base.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, This compound, and Palladium Catalyst/Ligand B Add Degassed Solvent (e.g., Toluene/Water) A->B C Add Base (e.g., K₃PO₄) B->C D Heat Reaction Mixture (e.g., 80-110 °C) under Inert Atmosphere C->D E Cool to Room Temperature and Perform Aqueous Work-up D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup:

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), and ligand (e.g., SPhos; 0.04 mmol, 4 mol%).

    • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition:

    • Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 5 mL total).

    • Add the base (e.g., K₃PO₄; 2.0 mmol, 2.0 equiv).

  • Reaction:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Application in the Synthesis of PARP Inhibitors

This compound is a key intermediate in the synthesis of several clinically important PARP inhibitors, a class of drugs that exploit synthetic lethality to kill cancer cells with deficiencies in DNA repair, such as those with BRCA1/2 mutations.[11][12][13]

Case Study 1: Synthesis of Olaparib

Olaparib (Lynparza®) is a PARP inhibitor approved for the treatment of ovarian, breast, pancreatic, and prostate cancers.[14][15] The synthesis of a key intermediate for Olaparib can be achieved via a Suzuki coupling involving a boronic acid derivative of the (2-Carbamoyl-4-fluorophenyl) moiety. A patent discloses a method where a boronic acid derivative is coupled with a phthalazinone core to construct the central biaryl linkage of the drug.[16]

Olaparib_Synthesis cluster_reactants Reactants cluster_product Product BoronicAcid This compound (or derivative) Reaction Suzuki Coupling (Pd Catalyst, Base) BoronicAcid->Reaction Phthalazinone Phthalazinone Halide (e.g., Compound 4 in CN105820126A) Phthalazinone->Reaction Intermediate Olaparib Intermediate (e.g., Compound 5 in CN105820126A) Reaction->Intermediate

Figure 2: Synthetic strategy for an Olaparib intermediate via Suzuki coupling.

This synthetic approach highlights the efficiency of using this compound to introduce the fluorobenzamide moiety, which is crucial for the drug's interaction with the PARP enzyme.

Case Study 2: Synthesis of Talazoparib

Talazoparib (Talzenna®) is another potent PARP inhibitor used in the treatment of BRCA-mutated breast cancer. Its synthesis also relies on the strategic use of boronic acid chemistry. While direct use of this compound is not explicitly detailed in all published routes, analogous fluorophenyl boronic acids are employed in Suzuki-type reactions to construct the core structure of the molecule. The principles demonstrated in these syntheses are directly applicable.

Conclusion and Future Outlook

This compound is a testament to the power of rational design in chemical synthesis. Its carefully arranged functional groups provide a versatile handle for constructing complex molecules with significant therapeutic potential. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable building block in their drug discovery programs. As the demand for highly specific and potent targeted therapies continues to grow, the importance of such well-designed reagents in medicinal chemistry is set to increase even further.

References

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11772–11783. Available at: [Link]

  • LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Xu, Y., et al. (2017). Synthesis of parpinhibitor talazoparib. Google Patents. WO2017215166A1.
  • Wang, X., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(2), 286-293. Available at: [Link]

  • Ishikura, M., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. Available at: [Link]

  • CN105820126A. (2016). Preparing method for Olaparib. Google Patents.
  • Li, Z., et al. (2022). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 27(21), 7268. Available at: [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 358. Available at: [Link]

  • CN115806526B. (2023). A preparation method of olaparib intermediate. Google Patents.
  • Thapa, P., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11499-11522. Available at: [Link]

  • Pal, R., et al. (2024). Poly (ADP-ribose) polymerase (PARP) inhibitors as anticancer agents: An outlook on clinical progress, synthetic strategies, biological activity, and structure-activity relationship. European Journal of Medicinal Chemistry, 277, 116535. Available at: [Link]

  • Sánchez-Sala, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 57. Available at: [Link]

  • ChemOrgChem. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Li, Z., et al. (2022). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. ResearchGate. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. Molecules, 27(3), 693. Available at: [Link]

  • Trust, T. A., et al. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Communications, 60(1), 58-61. Available at: [Link]

  • Li, H., et al. (2021). Mechanism of Action of PARP Inhibitors. Trends in Pharmacological Sciences, 42(2), 108-123. Available at: [Link]

  • Knapp, D. M., et al. (2012). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 134(3), 1476-1479. Available at: [Link]

  • Davar, D., et al. (2012). Role of PARP Inhibitors in Cancer Biology and Therapy. Current Medicinal Chemistry, 19(23), 3907-3921. Available at: [Link]

  • Ota, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]

  • Ota, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • WO2022238500A1. (2022). Radiosynthesis of [18f] talazoparib. Google Patents.
  • PubChem. This compound. PubChem CID: 46739615. Available at: [Link]

  • PubChem. 2-Fluorophenylboronic acid. PubChem CID: 2734354. Available at: [Link]

  • da Silva, E. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of a Key PARP Inhibitor Intermediate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Background

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR).[1][2] PARP-1, the most abundant member of this family, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) chains.[3] This process recruits other DNA repair proteins to the site of damage.[2] In cancers with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, forming toxic double-strand breaks (DSBs) that cannot be repaired, resulting in selective cancer cell death—a concept known as synthetic lethality.[2][4][5]

Olaparib is a potent PARP inhibitor approved for treating various cancers with these deficiencies.[6][7] A key step in many scalable syntheses of Olaparib and related compounds involves the formation of a critical carbon-carbon bond.[8] The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for this transformation, valued in the pharmaceutical industry for its high functional group tolerance and operational simplicity.[9][10]

This application note provides a detailed, validated protocol for the synthesis of a core intermediate of Olaparib. The procedure focuses on the palladium-catalyzed Suzuki-Miyaura coupling between (2-Carbamoyl-4-fluorophenyl)boronic acid and a suitable phthalazinone-containing halide. We will delve into the mechanistic rationale for reagent selection and provide a step-by-step workflow designed for reproducibility and scalability in a research or process development setting.

Principle of the Method: The Suzuki-Miyaura Cross-Coupling Reaction

The core of this synthesis is the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[11] The reaction couples an organoboron compound (in this case, this compound) with an organohalide using a palladium(0) catalyst and a base.[9][11]

The catalytic cycle is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[9][12]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity.[12] Bulky, electron-rich phosphine ligands are often employed to enhance the rates of both oxidative addition and reductive elimination.[12]

Reaction Scheme

Below is a generalized scheme for the key coupling step.

Caption: Suzuki-Miyaura coupling reaction.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of Olaparib and its key intermediates.[13]

Materials and Reagents
ReagentGradeSupplierNotes
4-(Bromomethyl)phthalazin-1(2H)-one≥97%Commercially AvailableThe organohalide coupling partner.
This compound≥98%Commercially AvailableThe key organoboron reagent.[14]
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailablePd(PPh₃)₄ is a common, effective catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableServes as the base to activate the boronic acid.
TolueneAnhydrousCommercially AvailableOrganic solvent.
Ethanol200 ProofCommercially AvailableCo-solvent.
Deionized WaterN/AIn-houseUsed in the solvent mixture and workup.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)N/APrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially AvailableFor drying organic layers.
Equipment
  • Three-neck round-bottom flask (appropriately sized for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 4-(Bromomethyl)phthalazin-1(2H)-one (1.0 eq), this compound (1.1 eq), and anhydrous Potassium Carbonate (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition:

    • To the flask, add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of the limiting reagent).

    • Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The mixture will typically turn yellow or dark orange.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 85-95 °C, depending on the exact solvent ratio) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (the halide) is consumed (typically 4-8 hours).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with Ethyl Acetate.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a solid. It can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetonitrile) or by flash column chromatography on silica gel if necessary to achieve high purity.

    • Collect the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Visualization

The overall process from setup to final product can be visualized as follows.

G A 1. Assemble & Purge Glassware (Inert Atmosphere) B 2. Charge Reactants (Halide, Boronic Acid, Base) A->B C 3. Add Degassed Solvents B->C D 4. Add Pd(0) Catalyst C->D E 5. Heat to Reflux (4-8h) Monitor by TLC/HPLC D->E F 6. Cool to Room Temp & Filter E->F G 7. Aqueous Workup (Extraction & Washes) F->G H 8. Dry & Concentrate G->H I 9. Purify Product (Recrystallization or Chromatography) H->I J 10. Characterize Final Product I->J

Sources

Palladium-Catalyzed Cross-Coupling with (2-Carbamoyl-4-fluorophenyl)boronic acid: A Guide to Synthesis of Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of (2-Carbamoyl-4-fluorophenyl)boronic acid as a key building block in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of the reaction, provide detailed experimental protocols, discuss the influence of the unique substituents on this boronic acid, and offer practical insights for troubleshooting. The protocols and discussions herein are designed to empower chemists to successfully synthesize complex biaryl molecules, which are prevalent in pharmaceuticals and advanced materials.[3][4][5][6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently couples an organoboron compound with an organic halide or pseudohalide.[2] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, which inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide). This is typically the rate-determining step of the reaction and results in a Palladium(II) intermediate.[2][7] The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl.[8]

  • Transmetalation : In this step, the organic group from the boronic acid is transferred to the Palladium(II) center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium center and displacing the halide.[2][9]

  • Reductive Elimination : The final step involves the two organic fragments on the Palladium(II) complex coupling together to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[2][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Intermediate R¹-Pd(II)L_n-X (Oxidative Addition Complex) Pd0->OA_Intermediate Oxidative Addition (R¹-X) Trans_Intermediate R¹-Pd(II)L_n-R² (Transmetalation Complex) OA_Intermediate->Trans_Intermediate Transmetalation (R²-B(OR)₂ + Base) Trans_Intermediate->Pd0 Reductive Elimination Product R¹-R² Trans_Intermediate->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Deconstructing the Reagent: this compound

The specific structure of this compound introduces electronic and steric factors that can influence the cross-coupling reaction.

  • The ortho-Carbamoyl Group (-CONH₂) : The presence of a carbamoyl group at the ortho position can have multiple effects. It can potentially act as a directing group, coordinating to the palladium center and influencing the kinetics of the transmetalation or reductive elimination steps.[10] However, its steric bulk may also hinder the approach of the coupling partners to the catalytic center, potentially requiring more robust catalyst systems or higher reaction temperatures.[11] The amide functional group itself is generally stable under Suzuki conditions, making it a valuable handle for further synthetic transformations.

  • The para-Fluoro Substituent (-F) : Fluorine is a strongly electronegative atom, and its presence on the aromatic ring makes the boronic acid more electron-deficient. This electronic perturbation can affect the rate of transmetalation. While C-F bonds are generally stable, their presence is a desirable feature in many pharmaceutical compounds as they can enhance metabolic stability and binding affinity.[6] Palladium-catalyzed reactions have been developed that can even activate C-F bonds, though this typically requires specific conditions not found in standard Suzuki protocols.[12][13]

Key Reaction Parameters and Causality

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components.

ComponentRole & RationaleCommon Examples
Palladium Source Serves as the precatalyst. Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, while Pd(0) sources like Pd₂(dba)₃ can enter the cycle more directly.[1]Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃
Ligand Stabilizes the palladium catalyst, enhances its solubility, and modulates its reactivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition of less reactive electrophiles (e.g., aryl chlorides) and facilitate reductive elimination.[2][14][15]PPh₃, PCy₃, SPhos, XPhos, RuPhos, dppf
Base Essential for activating the boronic acid to form a boronate "ate" complex, which is necessary for transmetalation.[9] The choice of base can significantly impact yield and must be compatible with the functional groups on the substrates. Inorganic bases are most common.K₂CO₃, Cs₂CO₃, K₃PO₄, KF, t-BuOK
Solvent Must solubilize the reactants and catalyst. Often, a mixture of an organic solvent and water is used, as water can play a beneficial role in the reaction.[16] The solvent system must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]Dioxane, Toluene, THF, DMF, often with H₂O

Detailed Experimental Protocol

This section provides a general, robust protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Reaction Scheme: (An image depicting the general reaction of this compound with an Ar-Br to form the coupled product)

Table 1: Reagents and Stoichiometry

ReagentM.W.AmountMoles (mmol)Equivalents
Aryl Bromide (Ar-Br)-(example: 200 mg)1.01.0
This compound182.95220 mg1.21.2
Pd(OAc)₂224.54.5 mg0.020.02
SPhos410.516.4 mg0.040.04
K₃PO₄212.27637 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--
Step-by-Step Methodology
  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq)[17], and K₃PO₄ (3.0 eq).

    • In a separate small vial, weigh the palladium acetate (Pd(OAc)₂, 0.02 eq) and the SPhos ligand (0.04 eq).

  • Reaction Setup (Inert Atmosphere):

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask containing the substrates and base.

    • Briefly remove the septum to quickly add the pre-weighed catalyst and ligand mixture to the flask under a positive flow of inert gas, then immediately reseal. Expert Tip: Adding the catalyst last minimizes premature decomposition.

  • Degassing and Heating:

    • With the reaction mixture now fully assembled, bubble inert gas through the solution for an additional 15-20 minutes to ensure it is thoroughly deoxygenated.[18]

    • Place the flask in a preheated oil bath at 80-100 °C. The optimal temperature may require screening but this is a good starting point.[19]

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours).

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic extract by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting aryl bromide.[20][21]

  • Work-up and Purification:

    • Once the reaction is complete (typically 4-24 hours), cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental Workflow Visualization

Experimental_Workflow cluster_main Suzuki Coupling Protocol Workflow A 1. Reagent Addition (Ar-Br, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) A->B C 3. Add Degassed Solvents (Dioxane/H₂O) B->C D 4. Add Catalyst/Ligand (Pd(OAc)₂/SPhos) C->D E 5. Final Degassing (Bubble Ar/N₂) D->E F 6. Heat Reaction (80-100 °C) E->F G 7. Monitor Progress (TLC / LC-MS) F->G G->F Continue Heating H 8. Reaction Quench & Work-up (Extraction) G->H Reaction Complete I 9. Purification (Column Chromatography) H->I J 10. Product Analysis (NMR, MS) I->J

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed system; Poor choice of base or solvent; Low reaction temperature.Ensure rigorous degassing of solvents and reaction vessel.[18] Screen different bases (e.g., Cs₂CO₃, K₂CO₃).[1] Increase temperature. Use a more active pre-catalyst or ligand system.
Protodeboronation The boronic acid is replaced by a hydrogen atom before coupling can occur. This is common with unstable boronic acids.[22]Use a milder base (e.g., KF).[9] Minimize reaction time. Use a pre-catalyst that forms the active species rapidly.[22] Ensure a slight excess of the boronic acid (1.2-1.5 eq).
Homocoupling of Boronic Acid Caused by the presence of oxygen, which can promote the coupling of two boronic acid molecules.[1]Improve degassing technique. Add the palladium catalyst after the system has been thoroughly deoxygenated.
Formation of Black Precipitate (Pd Black) Catalyst decomposition and aggregation, leading to loss of catalytic activity.Use a more robust ligand that better stabilizes the Pd(0) species. Ensure proper stirring to maintain a homogeneous mixture.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing biaryl linkages. This compound serves as a valuable, functionalized building block for accessing novel chemical matter relevant to pharmaceutical and materials science. By understanding the core catalytic cycle, carefully selecting reaction parameters based on their mechanistic roles, and employing robust experimental techniques, researchers can reliably and efficiently utilize this reagent. The protocol and insights provided in this guide serve as a comprehensive starting point for the successful application of this versatile coupling partner in complex molecule synthesis.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). Applied Organometallic Chemistry. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. (2024). Royal Society of Chemistry. Available at: [Link]

  • Pivotal Role of (E)-3-Carbamoyl-1-propenylboronic Acid in the Combination of Suzuki-Miyaura Coupling and Enzyme Reactions. (2000). Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Purdue University. Available at: [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (N.D.). Yoneda Labs. Available at: [Link]

  • Suzuki reaction. (N.D.). Wikipedia. Available at: [Link]

  • Suzuki Coupling. (N.D.). Organic Chemistry Portal. Available at: [Link]

  • MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. (2021). Purdue University Graduate School. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013). Molecules. Available at: [Link]

  • Competitive Suzuki cross-coupling of aryl versus carbamoyl chloride. (2018). ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. (2012). Sci-Hub. Available at: [Link]

  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. (2016). Sci-Hub. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2021). MDPI. Available at: [Link]

  • Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. (2013). The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). Journal of the American Chemical Society. Available at: [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). Angewandte Chemie International Edition. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. (2017). ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes. (2025). RSC Publishing. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. (N.D.). NROChemistry. Available at: [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. (2025). ACS Omega. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2018). MDPI. Available at: [Link]

  • What is the proper way to set up a suzuki coupling? (2020). Reddit. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. Available at: [Link]

  • This compound. (N.D.). PubChem. Available at: [Link]

  • Organic Syntheses Procedure. (N.D.). Organic Syntheses. Available at: [Link]

  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. (2023). Organic Letters. Available at: [Link]

  • Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry. Available at: [Link]

  • Examples of boronic acids in pharmacologically relevant compounds. (2021). ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids with Chloroformate or Carbamoyl Chloride. (2005). Synlett. Available at: [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2020). Molecules. Available at: [Link]

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (2016). Journal of Medicinal Chemistry. Available at: [Link]

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Topic: Reaction Conditions for C-N Bond Formation using (2-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Strategic Importance of Aryl Amines and a Key Building Block

The carbon-nitrogen (C-N) bond is a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials. Specifically, the aryl amine motif is a privileged structure found in a vast array of biologically active molecules.[1] The development of robust and versatile methods for constructing these bonds is therefore a central focus in synthetic chemistry.[2] Traditional methods for aryl amine synthesis, such as nucleophilic aromatic substitution or the Ullmann condensation, often require harsh reaction conditions and have limited substrate scope and functional group tolerance.[3][4]

Modern cross-coupling methodologies have revolutionized C-N bond formation. While the palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for coupling amines with aryl halides[4][5], the copper-catalyzed Chan-Lam coupling provides a complementary and direct route for the N-arylation of amines using aryl boronic acids.[6][7][8] This approach is particularly valuable for its typically mild reaction conditions, often running at room temperature and open to the air.[7]

This guide focuses on (2-Carbamoyl-4-fluorophenyl)boronic acid, a versatile building block of significant interest in drug discovery.[9][10] Its structure incorporates three key features:

  • The Boronic Acid Group: A versatile functional handle for cross-coupling reactions.[11]

  • The Fluorine Atom: A common substituent in medicinal chemistry used to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[9]

  • The Ortho-Carbamoyl Group: This amide functionality can influence the electronic properties of the boronic acid and participate in intramolecular interactions or serve as a key pharmacophoric element.

Understanding the principles and practicalities of using this reagent to form C-N bonds is critical for researchers aiming to synthesize novel and complex molecular entities.

Mechanistic Foundations: The Chan-Lam C-N Coupling Reaction

The Chan-Lam reaction facilitates the formation of a C-N bond by coupling an aryl boronic acid with an N-H containing compound, catalyzed by a copper salt.[6] While the precise mechanism has been the subject of extensive study and can be influenced by the specific reactants and conditions, a generally accepted catalytic cycle involves copper in the +1, +2, and +3 oxidation states.[7][12][13]

The key steps are:

  • Ligand Exchange/Complexation: The N-H compound (e.g., an amine) coordinates to the Cu(II) catalyst.

  • Transmetalation: The aryl group is transferred from the boronic acid to the copper center. This step is often facilitated by a base.

  • Reductive Elimination: The C-N bond is formed from the Cu(III) intermediate, releasing the arylated amine product and regenerating a Cu(I) species.[7]

  • Re-oxidation: The Cu(I) catalyst is re-oxidized to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.[6]

// Nodes CuII [label="Cu(II) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AmineComplex [label="[L-Cu(II)-NHR₂]", fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid [label="ArB(OH)₂", shape=oval, fillcolor="#FFFFFF"]; Base [label="Base", shape=oval, fillcolor="#FFFFFF"]; CuIII_Intermediate [label="[L-Cu(III)(Ar)(NR₂)]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂ (Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; CuI [label="Cu(I) Species", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Oxidant [label="O₂ (Air)", shape=oval, fillcolor="#FFFFFF"];

// Edges CuII -> AmineComplex [label=" Amine (R₂NH)\nCoordination"]; {BoronicAcid, Base, AmineComplex} -> CuIII_Intermediate [label=" Transmetalation"]; CuIII_Intermediate -> Product [label=" Reductive\n Elimination"]; CuIII_Intermediate -> CuI [style=dashed]; CuI -> CuII [label=" Oxidation", penwidth=2]; Oxidant -> CuI [style=invis]; Product -> CuIII_Intermediate [style=invis];

Causality Behind Experimental Choices

Understanding the role of each component is crucial for optimizing the reaction and troubleshooting potential issues.

ComponentRole & RationaleCommon Examples
Copper Source The catalyst at the heart of the transformation. Copper(II) acetate is widely used as it is inexpensive, stable, and effective. Cu(I) salts like CuI can also be used.[12][14]Cu(OAc)₂, CuI, Cu₂O, Cu(OTf)₂
Base Facilitates the deprotonation of the amine nucleophile, promoting its coordination to the copper center. It also aids in the transmetalation step. Organic bases are common to maintain homogeneous conditions.[14][15]Pyridine, Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃
Ligand While many Chan-Lam couplings proceed without an added ligand, N-donor ligands can stabilize the copper intermediates, prevent catalyst deactivation, and accelerate the reaction, especially for challenging substrates.[3][16]Pyridine (can act as base and ligand), 1,10-Phenanthroline, N,N'-dimethylethylenediamine (DMEDA)
Solvent Must dissolve the reactants and catalyst. Dichloromethane (DCM) is a common choice for room temperature reactions. For higher temperatures, toluene or DMF may be used.[17]Dichloromethane (DCM), Toluene, 1,4-Dioxane, N,N-Dimethylformamide (DMF)
Atmosphere/Oxidant The reaction is often run open to the air, as atmospheric oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination.[6]Air (O₂), Pyridine N-oxide

Detailed Application Protocol: N-Arylation of a Primary Amine

This protocol provides a general, self-validating procedure for the Chan-Lam coupling of this compound with a representative primary amine, benzylamine.

Materials and Equipment
  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 1.0 - 2.0 equiv, stoichiometric) or (0.1 equiv, catalytic)

  • Pyridine (2.0-3.0 equiv, if used as base/ligand)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 183 mg, 1.0 mmol).

  • Addition of Reagents: Add Copper(II) Acetate (e.g., 182 mg, 1.0 mmol for stoichiometric conditions).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM, 5-10 mL).

  • Nucleophile and Base Addition: Add Benzylamine (e.g., 131 µL, 1.2 mmol) and Pyridine (e.g., 161 µL, 2.0 mmol) to the stirring suspension. The mixture will typically turn from a light blue suspension to a deep blue or green homogeneous solution.

  • Reaction Execution: Cap the flask and allow it to stir vigorously at room temperature. The reaction is typically left open to the atmosphere to allow for catalyst re-oxidation.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the boronic acid starting material is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash with an aqueous solution of EDTA or ammonium hydroxide to remove the copper salts.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

// Nodes A [label="1. Add Boronic Acid &\nCu(OAc)₂ to Flask"]; B [label="2. Add Solvent (DCM)"]; C [label="3. Add Amine &\nPyridine"]; D [label="4. Stir at Room Temp\n(Open to Air)"]; E [label="5. Monitor by TLC/LC-MS"]; F [label="6. Aqueous Workup\n(EDTA or NH₄OH wash)"]; G [label="7. Dry & Concentrate"]; H [label="8. Column Chromatography"]; I [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E; E -> F [label="Reaction Complete"]; F -> G -> H -> I; } end_dot Caption: Experimental workflow for a typical Chan-Lam C-N coupling reaction.

Protocol Optimization and Troubleshooting

The success of the Chan-Lam coupling can be sensitive to the electronic and steric nature of the amine coupling partner. The table below outlines parameters for optimization.

ParameterVariation & RationalePotential Issues & Solutions
Catalyst Loading The reaction can be run with stoichiometric copper, which is often simpler and faster. For more complex syntheses, catalytic copper (5-20 mol%) with an external oxidant may be preferred to reduce metal waste.[6]Issue: Stalled catalytic reaction. Solution: Ensure adequate exposure to air or add an alternative oxidant like pyridine N-oxide.
Base Choice If pyridine is ineffective, a stronger non-coordinating organic base like triethylamine or a weaker inorganic base like K₂CO₃ (in a more polar solvent like DMF) can be screened.[18][19]Issue: Base-sensitive functional groups. Solution: Use a milder base like K₂CO₃ or K₃PO₄. Note that inorganic bases may require different solvents due to poor solubility in DCM.[17]
Temperature For less reactive amines (e.g., electron-deficient anilines or hindered secondary amines), heating the reaction (e.g., 40-80 °C in toluene or dioxane) may be necessary to drive the reaction to completion.Issue: Decomposition at high temperatures. Solution: Screen temperatures incrementally. If decomposition occurs, consider screening more active ligand systems at a lower temperature.
Boronic Acid Homocoupling A common side reaction is the formation of a biaryl compound from the oxidative homocoupling of the boronic acid.Issue: Significant biaryl byproduct. Solution: This is often promoted by excess oxygen and base. Try running the reaction under an inert atmosphere (N₂ or Ar) if using catalytic copper with a different re-oxidant, or screen different bases.

Conclusion

The Chan-Lam coupling offers a direct and powerful method for the N-arylation of amines using this compound. Its operational simplicity, mild conditions, and tolerance for air and moisture make it an attractive alternative to palladium-catalyzed methods. By understanding the underlying mechanism and the specific role of each reaction component, researchers can effectively troubleshoot and optimize conditions to synthesize a wide range of valuable aryl amine structures for applications in drug discovery and materials science.

References

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  • Konovalov, A. I., et al. (2014). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 33(19), 5263-5271. [Link]

  • Ruiz-Castillo, P., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3170-3179. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]

  • Hemric, B. N., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3744-3755. [Link]

  • Singh, K. (2016). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Shodhganga. [Link]

  • Tye, J. W., & Hartwig, J. F. (2015). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Journal of the American Chemical Society, 137(4), 1582-1593. [Link]

  • Ruiz-Castillo, P. (2016). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]

  • Black, A., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • Sidik, M. R. S., et al. (2025). HKUST-1-Catalyzed Chan–Evans–Lam C–O Coupling Under Mild Conditions with Catalyst Reusability. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. [Link]

  • Old, D. W., et al. (1998). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Sharma, S., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. New Journal of Chemistry, 46(29), 13957-13965. [Link]

  • Lam, P. Y. S., et al. (2014). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. In Cross-Coupling Reactions in the Synthesis of Heterocycles. [Link]

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  • Wang, Y., et al. (2003). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Angewandte Chemie International Edition, 42(46), 5731-5734. [Link]

  • Zarei, M., et al. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Reusable Catalyst. Silicon, 14, 6745-6754. [Link]

  • Roscales, S., & Csáky, A. G. (2020). How to make C-N bonds using boronic acids and their derivatives without transition metals. Chemical Society Reviews, 49(15), 5159-5177. [Link]

  • Jaroszewicz, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Mondal, P., & Ghorai, P. (2021). Catalyst-free C–N bond formation under biocompatible reaction conditions. Green Chemistry, 23(14), 5132-5138. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Isenegger, P. G. (2016). Radical-Based Strategies for C-N Bond Formation. University of Edinburgh Research Explorer. [Link]

  • Roscales, S., & Csáky, A. G. (2020). How to make C–N bonds using boronic acids and their derivatives without transition metals. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Roscales, S., & Csáky, A. G. (2020). How to make C–N bonds using boronic acids and their derivatives without transition metals. Chemical Society Reviews, 49, 5159-5177. [Link]

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Application Notes and Protocols: (2-Carbamoyl-4-fluorophenyl)boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Fragment for Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics, particularly for challenging targets where traditional high-throughput screening has faltered.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (fragments) that, despite binding with low affinity, do so efficiently and provide rich structural information for optimization into potent leads.[2] Within the vast chemical space of available fragments, (2-Carbamoyl-4-fluorophenyl)boronic acid emerges as a uniquely versatile and information-rich tool. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this fragment, complete with detailed experimental protocols.

The power of this compound lies in the synergistic combination of its three key chemical motifs:

  • The Boronic Acid: This functional group is a cornerstone of its utility. Boronic acids are Lewis acids that can form reversible covalent bonds with nucleophilic residues such as serine and threonine, or engage in strong hydrogen bonding interactions within an active site.[4][5][6] This capacity for transient covalent interaction can significantly enhance binding affinity and provide a strong anchor point for fragment elaboration.[7][8] The equilibrium between the neutral trigonal planar state and the anionic tetrahedral state is pH-dependent, adding another layer of potential selectivity.[6][9]

  • The Fluorine Atom: The strategic placement of a fluorine atom provides multiple advantages. It can modulate the pKa of the boronic acid, influencing its reactivity and binding characteristics.[6][10] Fluorine often participates in favorable orthogonal multipolar interactions with protein backbones and can enhance binding affinity and metabolic stability.[10] Crucially, the ¹⁹F nucleus provides a sensitive and background-free NMR handle, making it an exceptional tool for ligand-observed NMR screening techniques.[11][12][13]

  • The Carbamoyl Group: As a bioisostere for amide bonds, the carbamoyl group is a key player in molecular recognition.[14][15] It is an excellent hydrogen bond donor and acceptor, capable of forming specific and directional interactions that are critical for defining a fragment's binding orientation.[14][15][16][17] Its chemical stability and conformational rigidity contribute positively to the fragment's overall properties.[14][16]

This document will explore how these features can be leveraged in a typical FBDD campaign, from initial screening to hit validation and optimization.

FBDD Workflow Utilizing this compound

A typical FBDD workflow is an iterative process of screening, validation, and structure-guided optimization. The unique properties of this compound make it amenable to a variety of biophysical screening techniques.

Caption: A typical Fragment-Based Drug Discovery workflow.

Application 1: Primary Screening via ¹⁹F NMR Spectroscopy

The presence of the fluorine atom makes this compound an ideal candidate for ¹⁹F NMR-based screening, a highly sensitive method for detecting weak binding events.[11][12][13]

Rationale and Causality

Ligand-observed ¹⁹F NMR is a powerful primary screening technique because the fluorine nucleus has a 100% natural abundance and a large chemical shift dispersion, making it highly sensitive to changes in its local chemical environment.[12] When a fluorine-containing fragment binds to a protein, the change in its environment typically results in a significant chemical shift perturbation and/or line broadening of the ¹⁹F signal, providing an unambiguous indication of binding.[13] Screening can be performed on cocktails of non-overlapping fragments to increase throughput.[13]

Detailed Protocol: ¹⁹F NMR Fragment Cocktail Screening
  • Fragment Library Preparation:

    • Prepare a 100 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).

    • Create cocktails of 5-10 fluorinated fragments, ensuring their ¹⁹F NMR signals are well-resolved. This compound should be included in one of these cocktails.

    • The final concentration of each fragment in the NMR tube should be between 100-200 µM.

  • Protein Preparation:

    • Prepare a solution of the target protein at a concentration of 10-20 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O for the lock signal.

  • NMR Data Acquisition:

    • Reference Spectrum: Acquire a ¹⁹F NMR spectrum of the fragment cocktail in the NMR buffer without the protein. This serves as the reference.

    • Screening Spectrum: Add the protein to the fragment cocktail solution and acquire a second ¹⁹F NMR spectrum under identical conditions.

    • Instrumentation: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.[18]

  • Data Analysis and Hit Identification:

    • Compare the screening spectrum to the reference spectrum.

    • A hit is identified by a significant change in the ¹⁹F signal of this compound, which can manifest as:

      • Chemical Shift Perturbation (CSP): A change in the resonance frequency.

      • Line Broadening: An increase in the signal's linewidth, indicating a change in the relaxation properties upon binding.

      • Complete disappearance of the signal: This can occur with tighter binding or intermediate exchange on the NMR timescale.

Application 2: Hit Validation and Characterization with Surface Plasmon Resonance (SPR)

Once a hit is identified from the primary screen, it's crucial to validate the interaction and quantify its kinetics using an orthogonal biophysical method like Surface Plasmon Resonance (SPR).[19][20][21]

Rationale and Causality

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[22][23] This allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[22] This quantitative data is essential for ranking fragments and understanding the structure-activity relationship (SAR) during optimization.

Detailed Protocol: SPR Kinetic Analysis
  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+ buffer). Concentrations should typically range from low micromolar to high millimolar to accurately determine the Kₑ of a weak-binding fragment.

  • Binding Analysis:

    • Inject the different concentrations of the fragment over the protein and reference flow cells.

    • Monitor the binding response (measured in Resonance Units, RU) over time. Each injection cycle should include an association phase and a dissociation phase.

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution that removes the bound fragment without denaturing the protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kₐ, kₑ, and Kₑ.

ParameterDescriptionTypical Value for a Fragment
kₐ (M⁻¹s⁻¹) Association Rate Constant10³ - 10⁵
kₑ (s⁻¹) Dissociation Rate Constant> 0.1
Kₑ (M) Equilibrium Dissociation Constant10⁻³ - 10⁻⁶ (mM to µM)
Caption: Typical kinetic parameters for a fragment binding event measured by SPR.

Application 3: Structural Elucidation via X-ray Crystallography

The ultimate goal of FBDD is to leverage structural information to guide the optimization of a fragment hit into a potent lead compound.[18][24][25] X-ray crystallography provides a high-resolution 3D snapshot of how the fragment binds to its target.[26][27]

Rationale and Causality

By visualizing the precise interactions between this compound and the protein target, researchers can identify key hydrogen bonds, covalent interactions, and unoccupied pockets in the binding site. This structural blueprint is invaluable for designing analogs with improved affinity and selectivity. The carbamoyl group's hydrogen bonding, the fluorine's potential interactions, and the boronic acid's covalent or hydrogen bonding engagement will all be clearly defined.

Detailed Protocol: Co-crystallization or Soaking
  • Protein Crystallization:

    • Screen for and optimize crystallization conditions for the target protein to obtain well-diffracting crystals.

  • Fragment Introduction:

    • Soaking: Transfer a protein crystal into a solution containing a high concentration (e.g., 1-10 mM) of this compound and allow it to incubate for a period ranging from minutes to hours.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure.

    • Carefully analyze the electron density map to confirm the binding of the fragment and to delineate its specific interactions with the protein. Pay close attention to the orientation of the boronic acid relative to nucleophilic residues (Ser, Thr) or key hydrogen bonding partners.

Caption: Workflow for X-ray crystallography in FBDD.

Hit-to-Lead Optimization Strategy

With structural information in hand, the optimization of this compound can proceed logically. The phenyl ring provides multiple vectors for chemical elaboration.

  • Vector 1 (para to Boronic Acid): Modifications at this position can explore interactions in adjacent pockets.

  • Vector 2 (ortho to Fluorine): Substitution here can modulate the electronics of the ring and probe nearby space.

  • Vector 3 (Carbamoyl Nitrogen): While less common for initial exploration, derivatization here could be explored if the primary amine is not critical for binding.

The goal is to "grow" the fragment into unoccupied space within the binding site, adding favorable interactions and increasing affinity while maintaining or improving ligand efficiency.

Conclusion

This compound is a high-value fragment for FBDD campaigns. Its constituent parts provide a powerful toolkit for hit identification, validation, and structure-guided design. The boronic acid offers a strong anchoring point, the carbamoyl group ensures specific hydrogen bonding interactions, and the fluorine atom serves as both a modulator of physicochemical properties and a sensitive NMR probe. By employing a multi-faceted approach utilizing techniques such as ¹⁹F NMR, SPR, and X-ray crystallography, researchers can effectively leverage the potential of this versatile fragment to accelerate the discovery of novel therapeutics.

References

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  • Baker, S. J., et al. (2003). Boronic acid inhibitors of the class C beta-lactamase of Enterobacter cloacae P99. Biochemistry, 42(18), 5340-5348.
  • Jee, J. (2019). Perspectives on applications of 19F-NMR in fragment-based drug discovery. Molecules, 24(18), 3246.
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  • Ghosh, A. K., et al. (2012). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 821-826.
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Sources

Application Notes and Protocols: Amide Bond Formation Catalyzed by Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Greener Approach to a Fundamental Transformation

The formation of the amide bond is arguably one of the most critical reactions in organic synthesis, underpinning the construction of peptides, polymers, and a vast array of pharmaceuticals.[1][2] Traditionally, this transformation has relied on stoichiometric coupling reagents, which often generate significant waste and can be hazardous.[3][4] The development of catalytic direct amidation, using a carboxylic acid and an amine as starting materials, represents a significant advancement towards more sustainable and atom-economical chemical synthesis.[2] Boronic acids have emerged as particularly effective catalysts for this direct condensation reaction, offering a mild and often highly efficient alternative.[5][6] This document provides an in-depth guide to the principles and practical application of boronic acid-catalyzed amide bond formation.

The Mechanistic Underpinnings: How Boronic Acids Facilitate Amidation

The catalytic prowess of boronic acids in direct amidation stems from their Lewis acidity and their ability to form reversible covalent bonds with hydroxyl groups.[2] While the precise mechanism has been a subject of detailed investigation and some debate, a general consensus points to the activation of the carboxylic acid as a key step.[2][5][7]

Initially, the boronic acid reacts with the carboxylic acid in an equilibrium reaction to form an acyloxyboron intermediate.[2] This step is crucial as it enhances the electrophilicity of the carboxylic acid's carbonyl group. To drive this equilibrium forward and favor the formation of the active intermediate, the removal of water is essential.[2][7] This is typically achieved using molecular sieves or azeotropic distillation.[6][8]

Once the acyloxyboron species is formed, it is susceptible to nucleophilic attack by the amine.[7] Theoretical calculations suggest that the subsequent cleavage of the C-O bond within the tetracoordinate acyl boronate intermediate is the rate-determining step of the reaction.[7][9]

Recent studies have proposed more complex mechanistic pathways, suggesting the involvement of dimeric B-O-B or B-N-B motifs that may orchestrate the activation of the carboxylic acid and the delivery of the amine.[2][5] The superior activity of certain ortho-substituted arylboronic acids, such as ortho-iodophenylboronic acid, is attributed to both steric effects and orbital interactions between the halogen and the boron atom, which can facilitate the rate-determining step.[7][9] For instance, the iodine atom is thought to act as a hydrogen-bond acceptor, stabilizing the transition state.[2][10]

Catalytic Cycle Visualization

Boronic Acid Catalyzed Amidation cluster_0 Catalytic Cycle R-B(OH)2 Boronic Acid Catalyst Acyloxyboron Acyloxyboron Intermediate R-B(OH)2->Acyloxyboron + R'COOH - H2O Tetrahedral_Int Tetrahedral Intermediate Acyloxyboron->Tetrahedral_Int + R''NH2 Water Water (H2O) Acyloxyboron->Water Tetrahedral_Int->R-B(OH)2 Catalyst Regeneration Amide Amide Product Tetrahedral_Int->Amide - R-B(OH)2 Carboxylic_Acid Carboxylic Acid (R'COOH) Carboxylic_Acid->Acyloxyboron Amine Amine (R''NH2) Amine->Tetrahedral_Int

Sources

Application Notes and Protocols: Mastering the Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4] While the coupling of electron-rich or sterically hindered substrates has been extensively optimized, reactions involving electron-deficient boronic acids present a unique set of challenges that can often lead to low yields and reaction failure.[5][6]

Electron-deficient boronic acids, such as those bearing nitro, cyano, or fluoro groups, and many heteroaromatic boronic acids like pyridyl or indole derivatives, are increasingly important building blocks in drug discovery and materials science.[7][8][9] However, their diminished nucleophilicity slows down the critical transmetalation step in the catalytic cycle, which is often the rate-limiting step for these substrates.[5][8][10] Furthermore, these boronic acids are often more susceptible to protodeboronation, an undesired side reaction that decomposes the starting material.[11][12]

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the experimental procedures tailored for successful Suzuki-Miyaura reactions with electron-deficient boronic acids. By understanding the underlying mechanistic hurdles and employing optimized protocols, chemists can confidently incorporate these valuable building blocks into their synthetic strategies.

The Mechanistic Hurdle: The Sluggish Transmetalation Step

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13] For electron-deficient boronic acids, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is significantly slower. This is due to the reduced electron density on the boronic acid, making it a poorer nucleophile.

To overcome this kinetic barrier, a judicious selection of the catalytic system—comprising the palladium precursor, ligand, and base—is paramount. The goal is to enhance the rate of transmetalation while minimizing competing side reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation (Rate-Limiting for Electron-Deficient R²) PdII_RX->Transmetalation [R²-B(OR)₃]⁻ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation caption Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Components for Electron-Deficient Boronic Acids

A successful Suzuki-Miyaura coupling with electron-deficient boronic acids hinges on the careful selection of each reaction component. The interplay between the palladium source, ligand, base, and solvent creates an environment that can either facilitate or hinder the desired transformation.

Choosing the Right Palladium Catalyst and Ligand

The combination of a palladium precursor and a phosphine ligand is crucial for an efficient reaction. For challenging substrates like electron-deficient boronic acids, highly active catalyst systems are required.[14]

Palladium Precursors:

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common Pd(II) and Pd(0) sources, respectively, that are activated in situ by the phosphine ligand.[13]

  • Preformed Catalysts: Palladacycles and pre-formed Pd(0) complexes like Pd(PPh₃)₄ can offer better stability and reactivity.[12][13]

Ligands: Electron-rich and bulky phosphine ligands are generally the most effective for promoting the coupling of electron-deficient boronic acids.[10][15] These ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps. Buchwald-type biarylphosphine ligands are particularly effective.[10][14]

LigandStructureKey Advantages
SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[14]
XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[14]
RuPhos Buchwald-type phosphineEffective for sterically demanding couplings.[10]
P(t-Bu)₃ TrialkylphosphineHighly electron-donating, promotes oxidative addition.[8]
dppf DiphosphineGood for a range of substrates, relatively air-stable.[14]
The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. It activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[13][16] For electron-deficient boronic acids, a stronger base is often necessary to facilitate the challenging transmetalation step.[10][12]

BaseStrengthCommon SolventsNotes
K₃PO₄ StrongToluene, Dioxane, THFOften the base of choice for challenging couplings, including those with electron-deficient boronic acids.[6][10]
Cs₂CO₃ StrongDioxane, DMFHighly effective, particularly for hindered substrates.[10]
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA common and effective base, often used in aqueous solvent mixtures.
KF MildAnhydrous Dioxane, THFUseful for substrates with base-labile functional groups.[7][16]
NaOH StrongTHF/H₂OA strong base that performs well in aqueous systems.[13]
Solvent Selection and Anhydrous vs. Aqueous Conditions

The choice of solvent can significantly impact the reaction outcome. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[10] The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[12] However, for boronic acids prone to protodeboronation, strictly anhydrous conditions may be necessary.[12]

Protecting Groups and Boronic Acid Surrogates

For particularly sensitive electron-deficient boronic acids, especially heteroaromatic ones, protodeboronation can be a significant issue.[11][12] In such cases, using more stable boronic acid derivatives can be advantageous.

  • Pinacol Boronic Esters (Bpin): These are significantly more stable than their corresponding boronic acids and are less prone to decomposition.[11][12] They can be easily prepared and handled.

  • MIDA Boronates: These are highly stable, crystalline solids that are resistant to chromatography and harsh reaction conditions.[11][12]

  • Trifluoroborate Salts (BF₃K): These salts offer enhanced stability and are often used for challenging couplings.[12][13]

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura reactions with electron-deficient boronic acids. Optimization for specific substrates is often necessary.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Reagents Weigh Aryl Halide, Boronic Acid/Ester, Base Catalyst Add Palladium Precursor and Ligand Reagents->Catalyst Flask Combine all solids in an oven-dried Schlenk flask Catalyst->Flask Degas Evacuate and backfill with inert gas (N₂ or Ar) Flask->Degas Solvent Add degassed solvent(s) Degas->Solvent Heating Heat to desired temperature with vigorous stirring Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quench Cool to room temperature and quench (e.g., with water) Monitoring->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify caption Figure 2. General workflow for a Suzuki-Miyaura reaction.

Caption: Figure 2. General workflow for a Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Electron-Deficient Arylboronic Acids

This protocol is a good starting point for a wide range of electron-deficient arylboronic acids.

Reagents and Equipment:

  • Aryl halide (1.0 equiv)

  • Electron-deficient boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the Schlenk flask, add the aryl halide, electron-deficient boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of 2-Pyridylboronic Acids

2-Pyridylboronic acids are notoriously challenging due to their propensity for protodeboronation and potential to inhibit the catalyst.[7] Using a boronate ester or a specific boronate salt can be beneficial.

Reagents and Equipment:

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

  • Palladium(0) tris(dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • A suitable phosphine or phosphite ligand (e.g., 1 in the reference) (L:Pd = 3:1)

  • Potassium fluoride (KF) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the aryl or heteroaryl bromide, lithium triisopropyl 2-pyridylboronate, Pd₂(dba)₃, the ligand, and KF.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification procedure outlined in Protocol 1.

Protocol 3: Suzuki Coupling with Indoleboronic Acids

Indoleboronic acids are important building blocks in medicinal chemistry.[9] The following is a general procedure for their coupling.

Reagents and Equipment:

  • Aryl halide (1.0 equiv)

  • Indoleboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Acetonitrile/Water mixture (4:1)

  • Round-bottom flask with a magnetic stir bar and condenser

Procedure:

  • To the round-bottom flask, add the aryl halide, indoleboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the acetonitrile/water solvent mixture.

  • Attach the condenser and heat the reaction mixture to reflux (around 80 °C) for 1-2 hours.

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature and follow a standard aqueous workup and purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Inefficient transmetalation; Incorrect base.[12]Use a pre-formed Pd(0) catalyst or a more active ligand (e.g., Buchwald-type).[10][12] Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[10][12] Increase the reaction temperature.[12]
Boronic Acid Decomposition (Protodeboronation) Harsh basic conditions; Elevated temperatures.[12]Use a milder base like KF.[12] Convert the boronic acid to a more stable pinacol ester or MIDA boronate.[12] Run the reaction at a lower temperature.[12]
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without efficient reduction.[17]Ensure thorough degassing of solvents and reaction vessel.[12] Use a Pd(0) source or ensure conditions for Pd(II) reduction are optimal.
Starting Materials Not Dissolving Poor solvent choice.Switch to a different solvent or solvent mixture (e.g., DMF, toluene).[10]

Conclusion

The Suzuki-Miyaura coupling of electron-deficient boronic acids, while challenging, is a powerful tool in the synthetic chemist's arsenal. By understanding the mechanistic nuances and carefully selecting the reaction components—particularly the catalyst, ligand, and base—researchers can achieve high yields and successfully incorporate these valuable motifs into complex molecules. The use of more stable boronic acid surrogates like pinacol esters further expands the scope of this indispensable reaction. The protocols and troubleshooting guide provided herein serve as a robust starting point for navigating the intricacies of these demanding yet rewarding transformations.

References

  • BenchChem. (n.d.). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027–1039.
  • BenchChem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. (n.d.). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14144–14155.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., Stauffer, S. R., & Burgey, C. S. (2009).
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36).
  • ACS Publications. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Kubiak, R., & Dąbrowska, A. (2019).
  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.

Sources

Microwave-Assisted Suzuki Coupling of (2-Carbamoyl-4-fluorophenyl)boronic acid: A Guide to Rapid Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction: The Strategic Value of Carbamoyl-Functionalized Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for biaryl structures.[1] These motifs are prevalent in a vast array of functional molecules, from pharmaceuticals to advanced materials.[1][2] Within medicinal chemistry, the carbamoyl group is recognized as a "privileged structure."[3] Its ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions with biological targets, often enhancing pharmacological activity or improving drug-like properties such as bioavailability.[3][4][5][6]

The specific substrate, (2-Carbamoyl-4-fluorophenyl)boronic acid, is therefore a highly valuable building block for introducing this functional moiety into complex molecules. However, traditional Suzuki couplings can be time-consuming and sometimes inefficient, especially with functionalized substrates.

This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of this compound. By leveraging the principles of microwave-assisted organic synthesis (MAOS), we can achieve dramatic reaction rate acceleration, higher yields, and cleaner product profiles, aligning with the goals of green chemistry.[7][8][9][10] Microwave heating provides rapid, direct, and uniform energy transfer to the polar molecules in the reaction mixture, a stark contrast to the slow, inefficient heat transfer of conventional oil baths.[7][11] This guide is designed for researchers, scientists, and drug development professionals seeking a robust and highly efficient method for synthesizing carbamoyl-functionalized biaryl compounds.

Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any catalytic reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The efficiency of microwave irradiation stems from its ability to rapidly supply the activation energy for each key step.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (Ar¹-X). This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aryl halide.[12]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from boron to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base. The base converts the neutral boronic acid into a more nucleophilic anionic borate species (Ar²-B(OH)₃⁻), which readily transfers its aryl group to the Pd(II) complex.[13][14][15][16]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments (Ar¹-Ar²) from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar1 Ar¹-Pd(II)L₂-X OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1->Transmetal PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim Product Ar¹-Ar² (Biaryl Product) RedElim->Product Product->Pd0 Regeneration center Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₃⁻ (Activated Boronate) Ar2BOH2->Transmetal

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details the coupling of this compound with a representative aryl bromide.

Core Principle: The protocol is designed for robustness. The use of a well-defined palladium pre-catalyst ensures reproducibility, and the chosen solvent system is effective for microwave heating and dissolving both polar and non-polar reactants.[1][9] Vigorous stirring is essential in the sealed vessel to ensure homogeneity, especially as the reaction temperature rapidly increases.

Materials & Reagents
  • This compound (1.0 equiv)[17]

  • Aryl Bromide (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)

  • 1,4-Dioxane (ACS grade)

  • Deionized Water

  • Microwave synthesis vials (10 mL) with Teflon septa and caps

  • Monitored microwave synthesis system

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow arrow arrow A 1. Reagent Addition Add solids (boronic acid, aryl halide, K₂CO₃, Pd catalyst) to microwave vial. B 2. Solvent Addition Add degassed 1,4-Dioxane and H₂O via syringe. A->B C 3. Vessel Sealing Securely cap the vial with a Teflon septum. B->C D 4. Microwave Irradiation Place vial in reactor. Ramp to 120 °C and hold for 15 min. C->D E 5. Reaction Workup Cool, dilute with EtOAc, wash with water and brine. D->E F 6. Purification Dry organic layer, concentrate, and purify via column chromatography. E->F G 7. Product Analysis Characterize pure product (NMR, LC-MS). F->G

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 91.5 mg), the aryl bromide (0.55 mmol), K₂CO₃ (1.5 mmol, 207 mg), and Pd(dppf)Cl₂ (0.01 mmol, 8.2 mg).

    • Scientist's Note: Using a slight excess of the aryl halide can help drive the reaction to completion. Finely powdering the base increases its surface area and reactivity.[18]

  • Solvent Degassing & Addition: Prepare a 4:1 mixture of 1,4-Dioxane and water. Degas the solvent mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add 5 mL of the degassed solvent mixture to the vial using a syringe.

    • Scientist's Note: Oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid, and can deactivate the palladium catalyst.[18] Thorough degassing is critical for high yields and reproducibility.

  • Vessel Sealing: Immediately cap the vial with a Teflon septum and secure it tightly.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters to ramp to a temperature of 120 °C and hold for 15 minutes with vigorous stirring. Power should be set to the maximum allowed by the instrument (e.g., 300 W) to enable rapid heating.[19]

    • Scientist's Note: Microwave reactors allow for precise temperature control, which is crucial. The reaction is heated far above the normal boiling point of the solvent mixture due to the sealed-vessel conditions, dramatically accelerating the reaction rate.[9][20]

  • Workup and Extraction: Once the reaction is complete, allow the vial to cool to room temperature (forced air cooling in the reactor is recommended). Open the vial carefully. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Summary of Optimized Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry 1.0 equiv Boronic AcidLimiting reagent.
1.1 equiv Aryl HalideSmall excess to ensure full consumption of the boronic acid.
Catalyst Pd(dppf)Cl₂ (2 mol%)Robust, air-stable pre-catalyst effective for a range of substrates.
Base K₂CO₃ (3.0 equiv)Activates the boronic acid for transmetalation.[15][16]
Solvent 1,4-Dioxane / H₂O (4:1)Good balance of polarity for microwave heating and solubility.
Concentration 0.1 MA standard concentration for efficient coupling.
Microwave Temp. 120 °CProvides sufficient thermal energy for rapid reaction rates.[1]
Microwave Time 15 minSignificantly reduced from conventional heating times of several hours.[19][21]
Expected Yield 75-95%Dependant on the specific aryl halide used.

Troubleshooting & Optimization

Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst2. Insufficient Degassing3. Poor Base Quality1. Use a fresh batch of catalyst or a more active pre-catalyst (e.g., a palladacycle).[18]2. Ensure the solvent is thoroughly degassed and the reaction is run under an inert atmosphere.[18]3. Use a finely powdered, anhydrous base. Consider a stronger base like K₃PO₄ if needed.[18]
Protodeboronation 1. Presence of water/protons2. Base is too strong/harsh1. Switch to anhydrous conditions (e.g., dry dioxane) if the problem persists.[18]2. Use a milder base such as potassium fluoride (KF).[18]3. Consider protecting the boronic acid as a diethanolamine adduct, which can be more stable.[22]
Homocoupling 1. Oxygen contamination2. High catalyst loading1. Improve degassing procedure rigorously.2. Reduce the catalyst loading to 0.5-1 mol%.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient method for the synthesis of biaryls derived from this compound. By significantly reducing reaction times from hours to minutes and often improving yields, this technique provides a substantial advantage for medicinal chemistry and drug discovery workflows.[20] The protocol and insights provided herein offer a validated starting point for researchers to rapidly access these valuable chemical entities, accelerating the pace of innovation.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave-assisted organic reactions. INFLIBNET Centre.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar.
  • Microwave assisted organic synthesis. Slideshare.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Optimization of the Suzuki-Miyaura Cross-coupling.
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Which conditions are favorable for the efficient Suzuki coupling?.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • This compound. PubChem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids.
  • Application of carbamyl in structural optimiz
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • Organic Carbamates in Drug Design and Medicinal Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Carbamoyl-4-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important building block, providing troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis with confidence and precision.

Introduction to the Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a carbamoyl group and a fluorine atom ortho and para to the boronic acid moiety, respectively, presents unique synthetic challenges.[1] These substituents influence the electronic properties and steric environment of the molecule, impacting reaction outcomes.[2][3]

A common synthetic route involves the ortho-lithiation of a protected 3-fluorobenzamide, followed by borylation with a trialkyl borate and subsequent deprotection/hydrolysis. Each step in this sequence is critical and prone to specific side reactions and purification difficulties.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Boronic Acid

Symptom: After the final hydrolysis step, the isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Lithiation The ortho-directing carbamoyl group can be deprotonated by strong bases, competing with the desired C-H activation. Steric hindrance from the ortho substituent can also slow down the reaction.[2]- Optimize Base and Temperature: Use a sterically hindered but strong base like Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[4] Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.
Protodeborylation The C-B bond can be cleaved under acidic or even neutral aqueous conditions, especially with prolonged exposure, leading back to the starting benzamide.[5]- Careful pH Control During Workup: Keep the aqueous workup brief and cold. Adjust the pH carefully during the acidification step to precipitate the boronic acid, avoiding strongly acidic conditions for extended periods.
Hydrolysis of the Pinacol Ester Intermediate If a pinacol boronate ester is formed as an intermediate, it can be susceptible to hydrolysis, especially on silica gel during purification.[6][7][8]- Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous until the final hydrolysis step. - Alternative Purification: If purification of the ester is necessary, consider using neutral alumina or boric acid-treated silica gel to minimize on-column hydrolysis.[9][10]
Formation of Borinic Acid Byproducts The addition of more than one equivalent of the organolithium species to the borate ester can lead to the formation of borinic acids [R₂B(OH)].[11]- Controlled Addition: Add the generated organolithium species slowly to a cooled solution of the trialkyl borate (e.g., triisopropyl borate).[4] Using an excess of the borate ester can also favor the formation of the desired boronic ester.
Issue 2: Difficulty in Purifying the Final Product

Symptom: The isolated this compound is contaminated with impurities that are difficult to remove by standard crystallization or chromatography.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Co-precipitation of Boroxine Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is often reversible but can complicate characterization and purification.- Drying and Storage: Dry the final product thoroughly under vacuum. Store in a desiccator over a drying agent. - Recrystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol) can often break down the boroxine and yield the pure boronic acid.
Residual Starting Material or Protodeborylated Product Incomplete reaction or protodeborylation during workup leads to contamination with 3-fluorobenzamide.- Acid-Base Extraction: Utilize the acidic nature of the boronic acid. Dissolve the crude product in a suitable organic solvent and extract with a mild aqueous base (e.g., dilute NaOH or NaHCO₃). The boronic acid will move to the aqueous layer as its boronate salt. The neutral starting material will remain in the organic layer. Carefully acidify the aqueous layer to precipitate the pure boronic acid.[12][13]
Silica Gel Adsorption Boronic acids are known to interact strongly with silica gel, leading to streaking, low recovery, and potential decomposition on the column.[7][13]- Avoid Standard Silica Gel Chromatography: If chromatographic purification is unavoidable, reversed-phase HPLC (C18) is a better option.[13] Alternatively, derivatization to a more stable and less polar ester (e.g., pinacol ester) can facilitate purification on silica gel, though hydrolysis remains a risk.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the ortho-carbamoyl group in the synthesis?

The ortho-carbamoyl group (-CONH₂) is a directed metalation group (DMG). It coordinates to the lithium atom of the organolithium base (like LDA), directing the deprotonation to the adjacent ortho position on the aromatic ring. This regioselectivity is crucial for the synthesis. However, the amide protons are also acidic and can be deprotonated, leading to potential side reactions.

Q2: Why is triisopropyl borate often preferred over trimethyl borate?

Triisopropyl borate [B(Oi-Pr)₃] is generally preferred over trimethyl borate [B(OMe)₃] due to its greater steric bulk.[4] This bulk helps to disfavor the addition of a second equivalent of the organolithium reagent to the boron center, thereby reducing the formation of borinic acid byproducts.[14]

Q3: My boronic acid appears to be decomposing upon storage. How can I prevent this?

Boronic acids can be susceptible to decomposition, particularly through protodeborylation. To enhance stability:

  • Store as a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester, for long-term storage.[15] These are generally more robust and can be deprotected just before use.

  • Proper Storage Conditions: Store the boronic acid under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.

Q4: Can I use Suzuki-Miyaura coupling directly with this compound? What challenges should I anticipate?

Yes, this boronic acid is designed for use in Suzuki-Miyaura cross-coupling reactions. However, the ortho-carbamoyl group introduces significant steric hindrance around the C-B bond.[2][16][17] This can slow down the transmetalation step of the catalytic cycle. To overcome this, you may need to:

  • Use Specialized Catalysts: Employ palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or AntPhos) that are known to be effective for sterically demanding couplings.[16][18][19]

  • Optimize Reaction Conditions: Higher temperatures and carefully chosen bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary to achieve good yields.

Illustrative Workflow and Diagrams

General Synthetic Pathway

The diagram below outlines a typical synthetic approach for this compound.

G A 3-Fluorobenzamide B Directed Ortho-Lithiation (LDA or LTMP, THF, -78 °C) A->B 1. C Aryllithium Intermediate B->C D Borylation (B(OiPr)3, -78 °C to RT) C->D 2. E Boronate Ester Complex D->E F Aqueous Acidic Workup (e.g., HCl) E->F 3. G This compound F->G

Caption: Synthetic scheme for this compound.

Troubleshooting Logic Flow

When encountering low yields, the following decision tree can guide your troubleshooting process.

Troubleshooting Start Low Yield Observed Q1 Check for complete consumption of starting material (TLC/LCMS) Start->Q1 Sol1 Incomplete Lithiation: - Check base quality/equivalents - Optimize temperature/time Q1->Sol1 No Q2 Significant protodeborylated side product observed? Q1->Q2 Yes Sol2 Protodeborylation Issue: - Use anhydrous conditions - Minimize workup time - Careful pH control Q2->Sol2 Yes Sol3 Purification Loss: - Check for product in aqueous washes - Consider alternative purification (e.g., acid-base extraction) Q2->Sol3 No

Caption: Troubleshooting workflow for low yield issues.

Experimental Protocol: Synthesis via Ortho-Lithiation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 3-Fluorobenzamide

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate [B(Oi-Pr)₃]

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Lithiation: Dissolve 3-fluorobenzamide (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS analysis of quenched aliquots.

  • Borylation: To the aryllithium solution, add triisopropyl borate (1.5 eq.) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl. Stir vigorously for 1 hour. Adjust the pH to ~2-3 with more 1M HCl to precipitate the boronic acid.

  • Isolation: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) or by trituration with a non-polar solvent like hexane to afford pure this compound.

References

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic Process Research & Development.
  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2025).
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011).
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.
  • The influence of ortho-substituents on the properties of phenylboronic acids. (2025).
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
  • Process for purification of boronic acid and its derivatives. (n.d.).
  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014). Ingenta Connect.
  • How to purify boronic acids/boronate esters? (2016).
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). NIH.
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025).
  • Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. (n.d.).
  • This compound. (n.d.). PubChem.
  • HELP: Purifying boronic acids sucks. (2025). Reddit.
  • Recent Advances in the Synthesis of Borinic Acid Deriv

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Technical Support Center: Purification of (2-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-Carbamoyl-4-fluorophenyl)boronic acid (CAS: 1217500-90-7). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique combination of a boronic acid, an amide, and a fluoro-substituted phenyl ring presents specific challenges and opportunities for purification. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purifying this compound

This compound is a relatively polar molecule due to the presence of both a hydrogen-bond-donating and -accepting carbamoyl (amide) group and the hydrophilic boronic acid moiety. These functional groups, while crucial for its synthetic utility, complicate purification. Key challenges include:

  • High Polarity: The compound's polarity can lead to poor solubility in common non-polar organic solvents and strong retention on normal-phase silica gel.

  • Interaction with Silica Gel: The Lewis acidic nature of the boron atom can cause strong, sometimes irreversible, binding to the Lewis basic silanol groups on the surface of silica gel, leading to low recovery and significant tailing during chromatography.[1][2]

  • Formation of Impurities: Like many arylboronic acids, this compound is susceptible to forming key impurities, such as its trimeric anhydride (a boroxine) upon dehydration, or the protodeboronated product (3-fluorobenzamide) under certain conditions.[2][3]

This guide will address these challenges directly through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Issue 1: Poor Recovery and Streaking during Silica Gel Chromatography

Q: I'm trying to purify my compound using a standard silica gel flash column, but my recovery is very low, and the compound streaks badly on my TLC plate. What's going wrong?

A: This is a classic issue encountered with many boronic acids.[2] The root cause is the interaction between the electron-deficient boron atom and the lone pairs on the oxygen atoms of the silanol groups (Si-OH) on the silica surface. This strong adsorption prevents the compound from eluting properly with the mobile phase.

Solutions & Causality:

  • Switch to an Alternative Stationary Phase:

    • Neutral Alumina: For moderately polar compounds, neutral alumina can be an excellent alternative to silica gel, as it has fewer strongly acidic sites.[4][5] Given the polarity of your compound, a gradient elution from ethyl acetate to a mobile phase containing methanol might be necessary.

    • Reversed-Phase (C18) Silica: This is often a very effective option for polar compounds. The separation occurs based on hydrophobicity. You would use polar mobile phases like acetonitrile/water or methanol/water, often with a small amount of acid modifier (e.g., 0.1% TFA or formic acid) to ensure the boronic acid is protonated and sharpens the peaks.[2][6] This is the basis for preparative HPLC, which is highly effective but may be less scalable.[7]

  • Modify the Stationary Phase (Use with Caution):

    • While techniques like impregnating silica with boric acid are effective for less polar boronic esters, they may be less suitable for the already polar this compound.[1][8]

    • Adding a modifier like acetic acid to your eluent can sometimes improve peak shape by competing with your compound for binding sites on the silica, but this can also increase the risk of protodeboronation.[4]

Issue 2: Difficulty with Crystallization

Q: My crude product is a solid, but all my attempts at recrystallization have failed. It either oils out, or it doesn't precipitate upon cooling. How can I find a suitable recrystallization system?

A: Recrystallization is a powerful and scalable purification technique, but finding the right solvent system is critical.[7][9] The failure to crystallize is often due to an inappropriate solvent choice or the presence of impurities that inhibit crystal lattice formation.

Solutions & Causality:

  • Systematic Solvent Screening: Do not commit your entire batch to one condition. On a small scale (~10-20 mg), test the solubility of your crude material in a range of solvents at room temperature and upon heating. An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but fully soluble when hot.[10] Given the compound's polarity, consider solvents like water, ethanol, isopropanol, or acetonitrile.[7]

  • Use a Solvent/Anti-Solvent System: This is often more successful. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol or methanol). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., water, hexane, or diethyl ether) until the solution becomes persistently cloudy.[10] Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This controlled decrease in solubility promotes the formation of pure crystals.

  • Trituration as a Pre-Purification Step: If the material is very impure, it may not crystallize. Trituration can be used to remove highly soluble impurities.[4] Stir or sonicate the crude solid in a solvent in which the desired compound is largely insoluble, but the impurities are soluble. For this compound, a solvent like diethyl ether or ethyl acetate could work. The purified solid can then be filtered off, and this enriched material may now be amenable to recrystallization.

Solvent SystemTypeRationale
Water (Hot)Single SolventThe compound's polar functional groups may grant sufficient solubility in hot water for recrystallization.[7]
Ethanol / WaterSolvent/Anti-solventDissolve in hot ethanol, add water dropwise until cloudy, reheat to clarify, and cool slowly. Balances polarity for crystal formation.
Isopropanol / HexaneSolvent/Anti-solventA common system for moderately polar compounds. Isopropanol solubilizes, while hexane induces precipitation.
AcetonitrileSingle SolventCan be a good choice for compounds containing amide functionalities.

Issue 3: Product Degradation During Workup or Purification

Q: My NMR analysis after purification shows a significant peak corresponding to 3-fluorobenzamide. Where did my boronic acid go?

A: You are observing protodeboronation, a common degradation pathway for arylboronic acids where the C-B bond is cleaved and replaced with a C-H bond.[3] This reaction can be promoted by strong acids, strong bases, the presence of water, and elevated temperatures.[3]

Solutions & Causality:

  • Maintain Neutral pH: During aqueous workups, avoid prolonged exposure to strongly acidic or basic conditions. Use mild bases like sodium bicarbonate for washes instead of sodium hydroxide if possible.

  • Minimize Heat: Avoid excessive heating during solvent evaporation or recrystallization. Use a rotary evaporator with a moderate bath temperature (e.g., 40 °C) and perform recrystallizations at the lowest necessary temperature.

  • Thoroughly Dry Solvents: While some water is often unavoidable, using anhydrous solvents for reactions and extractions can minimize the risk of hydrolysis and subsequent protodeboronation, which is often accelerated in aqueous media.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method to purify this compound on a multi-gram scale?

A: For multi-gram quantities, recrystallization is typically the most efficient and scalable method, assuming the crude material is a solid and has >80-85% purity.[9] If the crude product is an oil or highly impure, a preliminary purification by acid/base extraction to remove non-acidic impurities, followed by recrystallization of the isolated solid, is a robust strategy.

Q2: How does an acid/base extraction work for this compound?

A: Boronic acids are weakly acidic and can be deprotonated by a base to form a water-soluble boronate salt.[5][11] The general workflow is:

  • Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with a mild aqueous base (e.g., 1 M NaHCO₃ or dilute K₂CO₃). The this compound will move into the aqueous layer as its salt.

  • Separate the layers. The organic layer now contains non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly re-acidify it with an acid like 1 M HCl until the product precipitates out as a solid.

  • Filter, wash the solid with cold water, and dry thoroughly. Caution: The amide bond can be sensitive to hydrolysis under harsh basic conditions (e.g., concentrated NaOH) and heat.[3] Using mild bases and keeping the temperature low is recommended.

cluster_start Start: Crude Product cluster_extraction Extraction Step cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_end Final Product start Crude material in Organic Solvent (EtOAc) extract Extract with aqueous base (e.g., NaHCO3) start->extract separate Separate Layers extract->separate impurities Non-Acidic Impurities (Discard) separate->impurities Organic Layer salt Water-Soluble Boronate Salt separate->salt Aqueous Layer acidify Acidify with HCl (aq) to pH ~2-3 salt->acidify precipitate Precipitation of Pure Boronic Acid acidify->precipitate filter_dry Filter, Wash & Dry precipitate->filter_dry start Crude Sample of This compound q_solid Is the crude material a solid? start->q_solid q_purity Is purity >85% by NMR or LCMS? q_solid->q_purity Yes acid_base Acid/Base Extraction (FAQ 2) q_solid->acid_base No (Oil) recrystallize Recrystallization (Protocol 1) q_purity->recrystallize Yes triturate_recryst Triturate, then Recrystallize q_purity->triturate_recryst No (<85%) chromatography Chromatography (Neutral Alumina or C18) acid_base->chromatography If impurities are also acidic/basic

Decision tree for selecting a purification strategy.
References
  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Hitosugi, S., et al. (2013). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Drug Regulatory Affairs International. Arylboronic Acids. WordPress.com. [Link]

  • Chemistry Stack Exchange Community. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Reddit r/chemistry Community. (2017). Purification of boronic acids? Reddit. [Link]

  • Pertusati, F., et al. Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Google Patents. (2005). Process for purification of boronic acid and its derivatives.
  • University of Wisconsin-Madison. Recrystallization and Crystallization. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. This compound. [Link]

  • Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • PubMed Central (PMC). (4-Carbamoylphenyl)boronic acid. [Link]

Sources

side reactions and byproducts of (2-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Carbamoyl-4-fluorophenyl)boronic acid (CAS: 1217500-90-7). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. We will explore its common side reactions, troubleshoot experimental challenges, and provide optimized protocols to ensure successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, stability, and reactivity of this compound.

Q1: What are the primary applications of this compound?

A1: this compound is a highly functionalized building block primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its structure is valuable in medicinal chemistry for synthesizing complex molecules, including enzyme inhibitors and other biologically active compounds, where the fluorobenzamide moiety is a key pharmacophore.

Q2: What are the main side reactions and byproducts associated with this reagent?

A2: The two most prevalent and problematic side reactions are protodeboronation and homocoupling .

  • Protodeboronation: This is the undesired cleavage of the C–B bond, which is replaced by a C–H bond, yielding 3-fluorobenzamide.[3] This reaction is often accelerated by elevated temperatures and harsh basic conditions.[4]

  • Homocoupling: This side reaction produces a symmetrical biaryl byproduct, 5,5'-difluoro-[1,1'-biphenyl]-2,2'-dicarboxamide, by coupling two molecules of the boronic acid.[5] It is typically promoted by the presence of oxygen and certain palladium(II) species.[5][6]

Q3: How do the ortho-carbamoyl and para-fluoro substituents influence the reagent's reactivity?

A3: The electronic and steric nature of these substituents creates a delicate balance of reactivity and instability:

  • Fluorine (para): As a moderately electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center.[1][7] This can facilitate the crucial transmetalation step in the Suzuki-Miyaura cycle but also increases the susceptibility of the C–B bond to cleavage, particularly protodeboronation.[8][9]

  • Carbamoyl (ortho): The ortho-carbamoyl group introduces significant steric hindrance around the reaction center. More importantly, it can act as a coordinating group, potentially chelating to the palladium catalyst. This chelation can sometimes inhibit the catalytic cycle and prevent product formation.[10]

Q4: What are the best practices for storing and handling this compound?

A4: To ensure the integrity of the reagent, follow these guidelines:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can alter the stoichiometry of your reaction.

  • Handling: Use the reagent promptly after weighing. Avoid prolonged exposure to air and moisture. For highly sensitive reactions, consider using a glovebox.

Troubleshooting Guide for Suzuki-Miyaura Coupling

This guide provides a systematic approach to diagnosing and solving common issues encountered when using this compound in Suzuki-Miyaura reactions.

Problem 1: Low to No Product Yield with Starting Material Recovery

If your reaction shows poor conversion, the primary suspects are protodeboronation of the boronic acid or inhibition of the catalyst.

Diagnosis Workflow:

  • Analyze the Crude Reaction Mixture: Use LC-MS to check for the mass of your starting materials, the expected product, and the potential protodeboronation byproduct, 3-fluorobenzamide (M.W. 139.13 g/mol ).

  • Assess the Cause:

    • If 3-fluorobenzamide is detected: Protodeboronation is a significant competing pathway. The reaction conditions are likely too harsh.

    • If only starting materials are observed: Catalyst inhibition or deactivation is the likely cause. The ortho-carbamoyl group may be interfering with the palladium center.

Solutions for Protodeboronation:

  • Choice of Base: Strong bases like NaOH, KOH, or Cs₂CO₃ in the presence of water can accelerate protodeboronation.[4] Switch to milder or non-hydroxide bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[4]

  • Temperature Control: High temperatures increase the rate of decomposition.[4] Run the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., 80 °C instead of >100 °C).

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[4][5] These derivatives are more resistant to premature decomposition and release the active boronic acid slowly under the reaction conditions.[11]

  • Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous solvents and bases can suppress hydrolytic decomposition pathways.[4]

Protodeboronation A This compound Ar-B(OH)₂ B Arylboronate Intermediate [Ar-B(OH)₃]⁻ A->B Equilibrium C Protodeboronated Byproduct (3-Fluorobenzamide) Ar-H B->C D Boric Acid B(OH)₃ B->D Base Base (e.g., OH⁻) Base->A Activation H2O Proton Source (e.g., H₂O) H2O->B Protonolysis (Rate-Limiting Step)

Solutions for Catalyst Inhibition:

  • Ligand Selection: Standard ligands like PPh₃ may be ineffective. Use bulky, electron-rich biarylphosphine ligands such as SPhos , XPhos , or RuPhos . These ligands promote the reductive elimination step and can overcome steric hindrance and potential chelation effects.[10]

  • Catalyst Precatalyst: Use a well-defined palladium precatalyst (e.g., SPhos Pd G3) that reliably forms the active Pd(0) species.

Problem 2: Significant Byproduct Formation

The appearance of major, unexpected peaks in your analysis indicates competing side reactions are dominating.

Byproduct Name Molecular Weight ( g/mol ) Common Cause Analytical Detection (LC-MS) Mitigation Strategy
3-Fluorobenzamide139.13Protodeboronation[3][M+H]⁺ = 140.1Use milder base (K₃PO₄), lower temperature, protect boronic acid.[4]
5,5'-Difluoro-[1,1'-biphenyl]-2,2'-dicarboxamide276.23Homocoupling[5][M+H]⁺ = 277.2Rigorously degas solvents; ensure complete reduction of Pd(II) precatalyst.
(2-Carbamoyl-4-fluorophenyl)boroxine512.98 (trimer)Dehydration of boronic acidNot typically observed directly in LC-MSUse reagent as fresh as possible; store under inert gas.

// Paths from decision path_proto [label="Protodeboronation Byproduct\n(3-Fluorobenzamide) Found?", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; path_sm [label="Only Starting Materials\n(SM) Found?", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; path_homo [label="Homocoupling Byproduct\nFound?", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions sol_proto [label="1. Use milder base (K₃PO₄)\n2. Lower reaction temperature\n3. Protect as boronate ester", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_sm [label="1. Use bulky ligand (e.g., SPhos)\n2. Screen different Pd precatalysts\n3. Check reagent quality", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; sol_homo [label="1. Rigorously degas all solvents\n2. Use Pd(0) source or efficient precatalyst\n3. Ensure inert atmosphere", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> check_lcms; check_lcms -> decision; decision -> path_proto [label="Yes"]; decision -> path_sm [label="No, only SM"]; decision -> path_homo [label="Other Byproducts"];

path_proto -> sol_proto; path_sm -> sol_sm; path_homo -> sol_homo; } dot

Recommended Experimental Protocol

This protocol is optimized to minimize the common side reactions associated with this compound.

Optimized Suzuki-Miyaura Coupling Protocol:

  • Reagent Preparation:

    • To an oven-dried reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely powdered K₃PO₄ (2.0 equivalents).

    • Add a magnetic stir bar.

  • Inert Atmosphere:

    • Seal the vial with a septum cap and purge with dry argon or nitrogen for 10-15 minutes. A robust inert atmosphere is crucial to prevent catalyst oxidation and homocoupling.[4]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not part of the precatalyst).

    • Add degassed solvent (e.g., 1,4-dioxane/water at a 5:1 ratio, to achieve a concentration of ~0.1 M relative to the limiting reagent) via syringe. Degassing can be achieved by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

  • Reaction Execution:

    • Place the vial in a preheated heating block and stir vigorously at 80-90 °C.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

By understanding the inherent reactivity of this compound and proactively selecting conditions that disfavor decomposition, researchers can significantly improve the reliability and yield of their synthetic transformations.

References
  • Wikipedia. Protodeboronation.

  • Cui, J., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.

  • Li, Z., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 46739615.

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules.

  • ResearchGate. Scheme 1. Suggested Method for the Hydrolytic Depolymerization of Cellulose.

  • PubMed. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications.

  • PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

  • PubMed Central. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.

  • PubMed. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.

  • ResearchGate. Homocoupling of various phenyl boronic acids.

  • PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling.

  • BLD Pharm. 2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester.

  • ResearchGate. Homocoupling of (4‐fluorophenyl) boronic acid.

  • PubMed Central. (4-Carbamoylphenyl)boronic acid.

  • PubChem. This compound.

Sources

Technical Support Center: Optimizing Catalyst and Ligand for Fluorinated Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges and achieve optimal results in your experiments.

Introduction: The Challenge of Fluorinated Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][2][3] However, the introduction of fluorine atoms onto the boronic acid coupling partner presents a unique set of challenges. Fluorine's high electronegativity renders the boronic acid electron-deficient, which can significantly impact the reaction kinetics and lead to undesirable side reactions.[4][5] This guide will dissect these challenges and provide actionable solutions.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6][7] Understanding how the electronic properties of fluorinated boronic acids affect each of these steps is crucial for effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-ArF(L2) Ar-Pd(II)-ArF(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-ArF(L2) Transmetalation (ArF-B(OR)2 + Base) Product Ar-ArF Ar-Pd(II)-ArF(L2)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Why are my yields low when using fluorinated arylboronic acids?

A1: Low yields with fluorinated arylboronic acids often stem from two primary issues: a sluggish transmetalation step and the propensity for protodeboronation.

  • Slow Transmetalation: The electron-withdrawing nature of fluorine atoms decreases the nucleophilicity of the organic group on the boron atom.[4] This makes the transfer of the fluorinated aryl group from boron to the palladium center (transmetalation) more difficult.

  • Protodeboronation: Fluorinated boronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8][9][10] This is often exacerbated by the basic conditions required for the Suzuki coupling.[11]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the protonolysis of the boronic acid, leading to the formation of a non-productive arene byproduct and reducing the amount of boronic acid available for the desired cross-coupling.[8] For fluorinated boronic acids, this is a significant competing reaction.[5][12]

Strategies to Minimize Protodeboronation:

  • Choice of Base: Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[13][14] In some cases, fluoride bases like cesium fluoride (CsF) can be effective, particularly with highly fluorinated substrates.[15]

  • Anhydrous Conditions: Meticulously ensure all reagents and solvents are dry. Water can be a proton source for protodeboronation.[16]

  • Use of Boronic Esters: Pinacol esters or MIDA boronates are often more stable towards protodeboronation than their corresponding boronic acids and can release the boronic acid slowly under the reaction conditions.[17][18]

  • Precatalyst Activation: Utilize a precatalyst that rapidly forms the active Pd(0) species. This allows the coupling reaction to proceed quickly, outcompeting the slower protodeboronation side reaction.[12]

Q3: How do I choose the right palladium catalyst and ligand for my fluorinated substrate?

A3: The choice of catalyst and ligand is critical for overcoming the challenges posed by electron-deficient fluorinated boronic acids.

  • Ligands: Bulky, electron-rich phosphine ligands are generally the best choice. These ligands stabilize the palladium center, promote the oxidative addition of less reactive aryl chlorides, and accelerate the reductive elimination step.[13][20][21]

Table 1: Recommended Ligands for Coupling Fluorinated Boronic Acids

Ligand NameStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExcellent for sterically hindered and electron-deficient substrates.[13]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a broad range of substrates, including heteroaryl chlorides.[20][22]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylEffective for sterically demanding couplings.[13]
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylIncreased steric bulk can be beneficial for highly hindered systems.

Troubleshooting Guide: Low to No Conversion

When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and solve common issues.

Troubleshooting_Workflow start Low/No Conversion reagent_check 1. Verify Reagent Quality start->reagent_check condition_check 2. Assess Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent1 Boronic Acid/Ester Purity (Check for decomposition) reagent_check->sub_reagent1 sub_reagent2 Aryl Halide Purity reagent_check->sub_reagent2 sub_reagent3 Base Quality (Anhydrous?) reagent_check->sub_reagent3 sub_reagent4 Solvent Quality (Degassed & Dry?) reagent_check->sub_reagent4 catalyst_check 3. Evaluate Catalyst System condition_check->catalyst_check Conditions OK sub_condition1 Inert Atmosphere? (O2 degrades catalyst) condition_check->sub_condition1 sub_condition2 Correct Temperature? condition_check->sub_condition2 sub_condition3 Adequate Stirring? condition_check->sub_condition3 optimization 4. Systematic Optimization catalyst_check->optimization System OK sub_catalyst1 Active Catalyst/Precatalyst? (Use fresh sample) catalyst_check->sub_catalyst1 sub_catalyst2 Appropriate Ligand? catalyst_check->sub_catalyst2 success Successful Coupling optimization->success sub_opt1 Screen Ligands optimization->sub_opt1 sub_opt2 Screen Bases optimization->sub_opt2 sub_opt3 Screen Solvents optimization->sub_opt3

Caption: A systematic workflow for troubleshooting low conversion.

Step 1: Verify Reagent Quality
  • Fluorinated Boronic Acid/Ester: These compounds can be unstable.[12] Check for signs of decomposition (e.g., discoloration, change in physical state). If in doubt, use a freshly opened bottle or repurify the material. Protodeboronation can occur during storage.[8]

  • Aryl Halide: Ensure the purity of your aryl halide. Impurities can inhibit the catalyst.

  • Base: The quality of the base is paramount. Use a freshly opened, anhydrous grade of base, and grind it into a fine powder before use to ensure good solubility and reactivity.

  • Solvent: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions like homocoupling.[3]

Step 2: Assess Reaction Conditions
  • Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen.[14] Ensure your reaction is set up under a robust inert atmosphere (argon or nitrogen).

  • Temperature: Electron-deficient fluorinated boronic acids often require higher reaction temperatures to facilitate transmetalation.[13] If your reaction is sluggish at a lower temperature, consider increasing it.

  • Stirring: Ensure vigorous stirring, especially for heterogeneous mixtures, to maximize contact between reagents.

Step 3: Evaluate the Catalyst System
  • Catalyst Activity: If you suspect your palladium source or ligand has degraded, test it on a known, reliable Suzuki coupling reaction to confirm its activity.

  • Ligand Choice: If you are using a standard ligand like PPh₃ and observing low yields, switching to a more specialized, electron-rich, and bulky ligand like XPhos or SPhos is a critical next step.[13][20]

Step 4: Systematic Optimization

If the initial checks do not resolve the issue, a systematic screening of reaction parameters is necessary.

Table 2: Systematic Optimization Strategy

ParameterVariables to ScreenRationale
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate key steps in the catalytic cycle.[13][20]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, CsFThe strength and nature of the base are crucial for the transmetalation step.[13][14]
Solvent Toluene, Dioxane, THF, 2-MeTHFSolvent polarity can influence reaction rates and selectivity.[23]
Temperature 80 °C, 100 °C, 120 °CHigher temperatures can overcome activation barriers for challenging substrates.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Arylboronic Acid with an Aryl Chloride

This protocol provides a starting point for the optimization of your reaction.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the fluorinated arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[13]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.[19]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1489–1500. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(17), 4862-4878. Retrieved from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(12), 4650–4658. Retrieved from [Link]

  • Denny, W. A. (2016). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Catalysis, 6(12), 8050-8059. Retrieved from [Link]

  • Stanetty, C., & Stanetty, P. (2014). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 114(5), 2918-2962. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(46), 15078–15082. Retrieved from [Link]

  • Tredwell, M., & Gouverneur, V. (2016). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 18(1), 136–139. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid.... Retrieved from [Link]

  • Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Scott, D. R., & Gouverneur, V. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6434–6438. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 120(37), 9722–9723. Retrieved from [Link]

  • Denny, W. A. (2016). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. ACS Catalysis, 6(12), 8050-8059. Retrieved from [Link]

  • ChemOrgChem. (2023, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Fluoride-Mediated Boronic Acid Coupling Reactions. Retrieved from [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12268-12278. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. Retrieved from [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

Technical Support Center: Managing Protodeboronation of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the protodeboronation of electron-deficient boronic acids. This resource is designed to offer not just protocols, but a foundational understanding of the mechanisms at play, enabling you to troubleshoot and optimize your synthetic strategies effectively.

Introduction to Protodeboronation

Protodeboronation is a prevalent and often undesired side reaction in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] It involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of a deboronated byproduct and a reduction in the yield of the desired coupled product.[1] Electron-deficient boronic acids are particularly susceptible to this decomposition pathway, posing a significant challenge in synthetic campaigns.

This guide will provide a comprehensive overview of the mechanisms of protodeboronation, factors influencing its rate, and practical strategies to mitigate its occurrence.

Section 1: Understanding the "Why": Mechanisms of Protodeboronation

A thorough understanding of the reaction mechanism is paramount to effectively troubleshooting and preventing protodeboronation. The specific pathway can be highly dependent on the reaction conditions, particularly the pH, and the nature of the boronic acid substrate.[1]

General Mechanisms: Acid and Base Catalysis

For many simple aromatic and alkyl boronic acids, protodeboronation can proceed through two primary pathways:

  • Acid-Catalyzed Protodeboronation: This mechanism involves the reaction of the boronic acid with an acid, such as sulfuric acid.[1]

  • Base-Catalyzed Protodeboronation: This pathway is often more relevant in cross-coupling reactions. It begins with a pre-equilibrium between the boronic acid and a hydroxide ion to form a boronate species. This is followed by a rate-limiting step where the boronate reacts with a proton source, like water, to yield the protodeboronated product.[1]

The Challenge of Electron-Deficient Arylboronic Acids

Arylboronic acids bearing electron-withdrawing groups present a unique challenge. For these substrates, a dissociative mechanism involving the generation of a transient aryl anion can compete with the standard pathways.[1] Interestingly, acidic conditions can help stabilize these substrates against protodeboronation.[1] Conversely, under basic conditions, the corresponding trihydroxyboronates generated from highly electron-deficient arylboronic acids can be inherently unstable.[2] It's also important to note that for these compounds, their Lewis acidity is not directly correlated with their rates of protodeboronation under basic conditions.[2]

Special Cases: Heteroaromatic Boronic Acids

Basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, exhibit additional protodeboronation mechanisms. Under neutral pH conditions, these can form zwitterionic species which are highly prone to rapid protodeboronation through a unimolecular fragmentation of the C-B bond.[1] Counterintuitively, the addition of either acid or base can suppress protodeboronation by shifting the equilibrium away from the reactive zwitterionic form.[1]

Section 2: Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common issues encountered during experiments involving electron-deficient boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with an electron-deficient boronic acid is giving a low yield, and I'm isolating the deboronated starting material. What's happening?

A1: You are likely observing significant protodeboronation of your boronic acid. This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] Electron-deficient boronic acids are particularly susceptible to this decomposition pathway, especially under basic conditions often employed in Suzuki couplings.[2][3]

Q2: What are the key factors that influence the rate of protodeboronation?

A2: The rate of protodeboronation is influenced by several factors:

  • pH: The reaction pH is a critical factor, as it dictates the speciation of the boronic acid and the operative protodeboronation mechanism.[1]

  • Temperature: Higher temperatures can accelerate the rate of protodeboronation.

  • Substrate Electronics: Electron-withdrawing groups on the aryl ring generally increase the susceptibility to protodeboronation.[4]

  • Reaction Time: Longer reaction times provide more opportunity for the side reaction to occur.

  • Catalyst Activity: A highly active cross-coupling catalyst can outcompete the rate of protodeboronation.[1]

Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling?

A3: Several strategies can be employed:

  • Optimize Reaction Conditions:

    • Base Selection: The choice and concentration of the base are crucial. In some cases, a weaker base or a fluoride source like CsF can be beneficial.[5]

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize the side reaction.[6]

    • Solvent Choice: The solvent can influence the reaction rates. Anhydrous conditions can be beneficial in some cases.[7]

  • Enhance Catalytic Turnover:

    • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the desired cross-coupling reaction.[8][9]

    • Catalyst Loading: Increasing the catalyst loading might speed up the productive reaction relative to the background decomposition.[6]

  • Utilize Boronic Acid Derivatives:

    • "Slow Release" Strategy: Using boronic acid derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can provide a slow, controlled release of the boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing protodeboronation.[1]

Q4: Are there any analytical techniques to monitor and quantify protodeboronation?

A4: Yes, several techniques can be used:

  • NMR Spectroscopy: Both ¹H and ¹¹B NMR can be used to monitor the disappearance of the starting boronic acid and the appearance of the protodeboronated product. Quantitative NMR (qNMR) can provide precise measurements of reaction yield.[10]

  • HPLC: High-Performance Liquid Chromatography is a powerful tool for separating and quantifying the components of the reaction mixture, allowing you to track the consumption of the starting material and the formation of both the desired product and the protodeboronated byproduct.[10]

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used to identify and quantify the volatile components of the reaction mixture, including the protodeboronated arene.[10]

Troubleshooting Scenarios & Recommended Actions
Scenario Potential Cause Recommended Action(s)
High levels of protodeboronation observed by LC-MS, even at the start of the reaction. The boronic acid is highly unstable under the reaction conditions.Consider using a "slow release" strategy with a MIDA boronate or trifluoroborate derivative.[1] Alternatively, screen different bases and lower the reaction temperature.
Reaction stalls, and protodeboronation becomes the major pathway over time. The catalytic cycle is slow, allowing time for the side reaction to occur.Switch to a more active catalyst system. Buchwald-type ligands and catalysts are often effective for challenging substrates.[8] Consider adding metal additives like silver or copper, which have been shown to accelerate cross-coupling.[1]
Using a heteroaromatic boronic acid results in almost complete protodeboronation at neutral pH. The boronic acid is likely forming a reactive zwitterionic intermediate.Adjust the pH of the reaction mixture. The addition of either a mild acid or base can shift the equilibrium away from the zwitterion and suppress protodeboronation.[1]
Protodeboronation is still significant even with an optimized catalyst system. The intrinsic instability of the electron-deficient boronic acid is the limiting factor.In addition to using a "slow release" derivative, consider if a different synthetic route that avoids the use of this specific boronic acid is feasible.

Section 3: Experimental Protocols & Methodologies

To provide a practical starting point, here are detailed protocols for mitigating protodeboronation.

Protocol 1: General Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid

This protocol emphasizes the use of a highly active catalyst system to favor the desired cross-coupling over protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-deficient boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

Procedure:

  • In a glovebox, add the aryl halide, electron-deficient boronic acid, palladium catalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous solvent and seal the vessel.

  • Remove the vessel from the glovebox and place it in a preheated oil bath at the desired temperature (start with a lower temperature, e.g., 80 °C, and optimize if necessary).

  • Stir the reaction mixture vigorously for the specified time, monitoring the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: "Slow Release" Strategy using a MIDA Boronate

This protocol is particularly useful for highly unstable boronic acids.

Materials:

  • Aryl halide (1.0 equiv)

  • MIDA boronate (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Aqueous base (e.g., K₃PO₄)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • Combine the aryl halide, MIDA boronate, palladium catalyst, and ligand in a reaction vessel.

  • Add the solvent mixture (e.g., 10:1 Dioxane:water).

  • Add the aqueous base.

  • Heat the reaction mixture with stirring, monitoring progress by an appropriate analytical technique.

  • Work-up and purification are performed as described in Protocol 1.

Section 4: Visualizing the Process

Workflow for Troubleshooting Protodeboronation

The following diagram outlines a logical workflow for addressing issues with protodeboronation in your experiments.

Troubleshooting_Protodeboronation start Low Yield & Protodeboronation Observed analyze Analyze Reaction Components & Conditions start->analyze catalyst_check Is the Catalyst System Optimal? analyze->catalyst_check optimize_catalyst Switch to More Active Catalyst/Ligand (e.g., Buchwald-type) catalyst_check->optimize_catalyst No conditions_check Are the Reaction Conditions Too Harsh? catalyst_check->conditions_check Yes re_evaluate Re-evaluate Reaction Progress optimize_catalyst->re_evaluate optimize_conditions Lower Temperature Screen Weaker Bases (e.g., CsF) Use Anhydrous Solvent conditions_check->optimize_conditions Yes substrate_check Is the Boronic Acid Highly Unstable? conditions_check->substrate_check No optimize_conditions->re_evaluate use_derivative Employ 'Slow Release' Strategy (MIDA Boronate or Trifluoroborate) substrate_check->use_derivative Yes substrate_check->re_evaluate No use_derivative->re_evaluate success Successful Coupling re_evaluate->success Improved Yield redesign Consider Alternative Synthetic Route re_evaluate->redesign Still Problematic

Caption: A decision-making workflow for troubleshooting protodeboronation.

Conceptual Representation of the "Slow Release" Strategy

This diagram illustrates the principle behind using a stable precursor to minimize the concentration of the reactive boronic acid.

Slow_Release_Strategy reservoir Stable Precursor (e.g., MIDA Boronate) equilibrium Slow Hydrolysis reservoir->equilibrium boronic_acid Reactive Boronic Acid (Low Concentration) equilibrium->boronic_acid suzuki_cycle Suzuki-Miyaura Cross-Coupling boronic_acid->suzuki_cycle Fast protodeboronation Protodeboronation (Minimized) boronic_acid->protodeboronation Slow product Desired Product suzuki_cycle->product byproduct Deboronated Byproduct protodeboronation->byproduct

Caption: The "slow release" strategy for minimizing protodeboronation.

References

  • Wikipedia. Protodeboronation. [Link]

  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • ResearchGate. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

  • PubMed. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. [Link]

  • RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

  • FAO AGRIS. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • PubMed Central. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • ResearchGate. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]

  • National Institutes of Health. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. [Link]

  • Organic Chemistry Portal. Protodeboronations. [Link]

  • National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ACS Publications. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • Reddit. Protodeboronation product. [Link]

  • ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reddit. For the pro's (Suzuki). [Link]

  • Reddit. Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide - organic synthesis. [Link]

  • ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • ACS Publications. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

Sources

methods for removing boronic acid impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the removal of boronic acid and its derivatives from reaction mixtures. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their removal can often be non-trivial.[1][2][3] This resource provides field-proven insights and troubleshooting protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding boronic acid impurities.

Q1: Why are boronic acids and their byproducts often difficult to remove?

Boronic acids possess unique chemical properties that can complicate their removal. They are weakly acidic (pKa ~9) and can be amphiphilic, exhibiting both polar and non-polar characteristics.[4] This dual nature can lead to problematic behaviors such as streaking on silica gel, poor phase separation during extractions, or co-crystallization with the desired product.[5] Furthermore, in the presence of moisture, boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, which have different physical properties and can further complicate purification.[6]

Q2: What are the most common boronic acid-derived impurities I should expect after a Suzuki-Miyaura coupling reaction?

Beyond the unreacted starting boronic acid, several byproducts can form during the reaction. The most common is the homocoupling of the boronic acid to form a biaryl byproduct.[7][8] Additionally, protodeboronation, the cleavage of the C-B bond, can occur, leading to the formation of an arene byproduct corresponding to the boronic acid starting material.[1][8] The presence of boric acid is also a common byproduct affecting the acid-base equilibrium of the reaction.[9]

Q3: How do I choose the best purification strategy for my specific compound and boronic acid?

The optimal purification strategy depends on the physicochemical properties of your desired product and the boronic acid impurity. Key factors to consider include the polarity, acidity/basicity, crystallinity, and stability of your product. The flowchart below provides a general decision-making framework.

G start Crude Reaction Mixture product_prop Assess Product Properties: - Solid or Oil? - Acid/Base Stable? - Polarity? start->product_prop is_solid Is the product a stable solid? product_prop->is_solid is_base_stable Is the product stable to base? is_solid->is_base_stable No (Oil or Amorphous) recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_acid_stable Is the product stable to acid? is_base_stable->is_acid_stable No base_wash Perform Basic Aqueous Wash (e.g., 1-2M NaOH) is_base_stable->base_wash Yes spe Use Scavenger Resin (e.g., DEAM, Diol) is_acid_stable->spe Yes chromatography Column Chromatography (Normal or Reverse Phase) is_acid_stable->chromatography No recrystallize->chromatography Impure base_wash->chromatography Impure spe->chromatography Impure

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem 1: My basic aqueous wash isn't removing the boronic acid impurity.

Possible Causes & Solutions:

  • Insufficiently Basic pH: Boronic acids are weak acids and require a sufficiently high pH to be fully deprotonated and extracted into the aqueous phase.[5][10]

    • Troubleshooting Protocol:

      • Ensure the pH of your aqueous wash is greater than 10. Use a 1-2 M solution of a strong base like NaOH or KOH.[6][10][11]

      • Perform multiple extractions (2-3 times) with the basic solution to ensure complete removal.[6]

      • After extraction, wash the organic layer with water and then brine to remove any residual base.[6]

  • Complex Formation with Polyols: If your reaction mixture contains polyols (e.g., from a protecting group), they can form complexes with the boronic acid, altering its solubility.

    • Troubleshooting Protocol: A specialized extraction using sorbitol can be effective. The addition of sorbitol to the basic aqueous phase forms a highly water-soluble complex with the boronic acid, enhancing its partitioning into the aqueous layer.[10][12][13]

Problem 2: The boronic acid is co-eluting with my product during silica gel chromatography.

Possible Causes & Solutions:

  • Strong Interaction with Silica: Boronic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to significant streaking, poor separation, or decomposition.[5]

    • Troubleshooting Protocol 1: Deactivating Silica Gel:

      • Pre-treat the silica gel by preparing a slurry with a small amount of a base like triethylamine (e.g., 0.5-1%) in your eluent system. This can help to cap the acidic sites on the silica.

      • Alternatively, impregnating the silica gel with boric acid has been shown to suppress over-adsorption of boronic esters, a similar principle may apply to boronic acids.[14]

    • Troubleshooting Protocol 2: Modifying the Mobile Phase:

      • Adding a modifier to your eluent, such as a small amount of acetic acid or methanol, can sometimes improve separation.[15] For polar products, a dichloromethane-methanol system may be more effective than ethyl acetate-hexane.[16]

    • Troubleshooting Protocol 3: Switch to an Alternative Stationary Phase:

      • Consider using a different stationary phase like neutral alumina, which is less acidic than silica.[10]

      • Reverse-phase chromatography (C18) is often a good alternative, as the separation mechanism is different.[5] A variety of HPLC methods have been developed for separating boronic acids.[17][18]

Problem 3: My product is an oil, so recrystallization is not an option. How can I purify it?

Possible Causes & Solutions:

  • Non-crystalline Nature of the Product: When the product is an oil or an amorphous solid, co-crystallization is not a viable purification method.[10]

    • Troubleshooting Protocol 1: Derivatization: Convert the boronic acid into a more easily separable derivative.

      • React the crude mixture with diethanolamine. This often forms a crystalline adduct with the boronic acid that can be filtered off.[10][12][19] The free boronic acid can be recovered from the adduct if needed.[20]

    • Troubleshooting Protocol 2: Solid-Phase Extraction (SPE) with Scavenger Resins: This is a highly effective method for non-crystalline products.

      • Pass the crude reaction mixture (dissolved in a suitable solvent) through a cartridge containing a scavenger resin.

      • Alternatively, the resin can be stirred with the reaction mixture, followed by simple filtration to remove the resin-bound impurity.[6][21]

Comparison of Common Boronic Acid Scavenger Resins
Scavenger TypeFunctional GroupBinding MechanismAdvantagesDisadvantages
SiliaBond DEAM DiethanolamineForms a stable complex with the boronic acid.[22][23]High selectivity and capacity.[10]May require longer reaction times.
SiliaBond Diol cis-DiolForms a reversible covalent cyclic ester.[23][24]Effective for a broad range of boronic acids.Binding can be pH-dependent.
Boronic Acid Resin Immobilized Boronic AcidCan be used in affinity chromatography for cis-diol containing compounds.[25][26]Highly selective for specific structures.Not a general scavenger for boronic acid impurities.
PBA SPE Sorbents Phenylboronic AcidReversible covalent interaction with cis-diols.[27][28]High specificity and allows for clean elution.[27]Requires alkaline conditions for binding.[27]
Problem 4: I am trying to remove a boronic ester (e.g., a pinacol ester), not a boronic acid. Do these methods still apply?

Possible Causes & Solutions:

  • Different Reactivity and Properties: Boronic esters are generally more stable and less polar than their corresponding boronic acids.[29] They can also be prone to decomposition on silica gel.[30]

    • Troubleshooting Protocol 1: Hydrolysis to Boronic Acid:

      • Before purification, hydrolyze the boronic ester to the corresponding boronic acid. This can be achieved using acidic conditions (e.g., dilute HCl) or by transesterification with diethanolamine followed by hydrolysis.[19][31] Once converted to the boronic acid, the removal methods described above can be applied.

    • Troubleshooting Protocol 2: Chromatography on Treated Silica:

      • For direct purification of boronic esters, chromatography on silica gel impregnated with boric acid can be effective in preventing decomposition and improving separation.[14]

References

  • Benchchem. (n.d.). Removal of boronic acid impurities from trimethylboroxine.
  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

  • Begeezee. (2017). Purification of boronic acids? Reddit. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Post-Reaction Purification of Boronic Acids.
  • Benchchem. (n.d.). Technical Support Center: Post-Reduction Purification from Boron Impurities.
  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Dimakos, V., Singh, T., & Taylor, M. S. (2016). Boronic acid/Brønsted acid co-catalyst systems for the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. Organic & Biomolecular Chemistry, 14(25), 5919-5922.
  • Food Chemistry. (2019). Frucooligosaccharides purification: Complexing simple sugars with phenylboronic acid. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (2006). Boronic Acids as Ligands for Affinity Chromatography. Retrieved from [Link]

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Reddit. (n.d.). HELP: Purifying boronic acids sucks. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2015). How to Purify Boric Acid (by Recrystallization). Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification Strategies for Boron-Containing Compounds.
  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from [Link]

  • Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • LCGC International. (n.d.). Advanced Topics in Solid-Phase Extraction: Chemistries. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

  • Maximum Academic Press. (n.d.). Boronate affinity-mediated magnetic solid phase extraction and bioactivities of polysaccharides from beverage plants. Retrieved from [Link]

  • Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • National Institutes of Health. (2019). Rapid approach to complex boronic acids. Retrieved from [Link]

Sources

impact of base and solvent on (2-Carbamoyl-4-fluorophenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2-Carbamoyl-4-fluorophenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its reactivity and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

Troubleshooting Guide: Addressing Common Reactivity Issues

This section addresses specific problems you may encounter during cross-coupling reactions, particularly the Suzuki-Miyaura coupling, involving this compound.

Q1: My Suzuki-Miyaura reaction has a low yield or has stalled. What are the most likely causes related to the base and solvent?

A1: Low conversion in Suzuki-Miyaura couplings involving this compound often points to an issue within the catalytic cycle, specifically related to base activation or solvent compatibility.

The primary role of the base is to activate the boronic acid to form a more nucleophilic tetrahedral boronate species ([ArB(OH)₃]⁻), which is essential for the transmetalation step with the palladium catalyst.[1][2][3] If the base is too weak or poorly soluble, this activation is inefficient. Conversely, if the base is too strong, it can promote side reactions.

Troubleshooting Workflow:

G cluster_A Path A: Inefficient Reaction cluster_B Path B: Competing Side Reactions start Low Yield / Stalled Reaction check_sm Analyze Crude Reaction: Any Starting Material (SM) Left? start->check_sm sm_yes Yes, Significant SM Remains check_sm->sm_yes Path A sm_no No, SM is Consumed check_sm->sm_no Path B prob_A1 Problem: Inefficient Boronate Formation Solution: Screen Stronger/More Soluble Bases (e.g., K3PO4, Cs2CO3) sm_yes->prob_A1 prob_B1 Problem: Protodeboronation (C-B bond replaced by C-H) sm_no->prob_B1 prob_B2 Problem: Homocoupling of Boronic Acid (Aryl-Aryl byproduct from boronic acid) sm_no->prob_B2 prob_A2 Problem: Poor Reagent Solubility Solution: Change Solvent System (e.g., Dioxane/H2O, Toluene/H2O, DMF) prob_A1->prob_A2 prob_A3 Problem: Catalyst Deactivation Solution: Use Anhydrous/Degassed Solvents, Consider Different Pd Ligand prob_A2->prob_A3 sol_B1 Solution: Use Milder Base (K2CO3), Anhydrous Conditions, or KF prob_B1->sol_B1 sol_B2 Solution: Ensure Rigorous Degassing, Use a More Active Catalyst/Ligand prob_B2->sol_B2

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Detailed Explanation:

  • Base Selection: The electron-withdrawing nature of the carbamoyl and fluoro groups on the phenyl ring increases the Lewis acidity of the boron atom.[4] While this aids in boronate formation, it also makes the C-B bond more susceptible to cleavage (protodeboronation).

    • Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. K₃PO₄ and Cs₂CO₃ are stronger and often more effective but can increase the risk of protodeboronation, especially at high temperatures.

    • Fluoride sources like CsF or KF can also be used. Fluoride ions can form a highly nucleophilic trifluoroborate species, which can facilitate transmetalation under milder conditions.[5]

  • Solvent System: The choice of solvent is critical for balancing reagent solubility and catalyst stability.[6][7]

    • Protic/Aprotic Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O): These are workhorse systems. Water helps dissolve the inorganic base and facilitates boronate formation, while the organic solvent dissolves the aryl halide and the catalyst complex.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents can be effective but must be used with caution. While they can enhance reaction rates, they may also promote catalyst decomposition or alter reaction selectivity.[8][9] Furthermore, trace water in these solvents can be a source of protons for protodeboronation.

Q2: I've identified protodeboronation of my this compound as the major side reaction. How can I suppress it?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway, especially for electron-deficient aryl boronic acids.[1][10] The carbamoyl and fluoro substituents on your molecule make it particularly susceptible.

Mechanism of Boronic Acid Activation and Protodeboronation:

G ArBOH2 Ar-B(OH)2 (Trigonal Planar) ArBOH3 [Ar-B(OH)3]⁻ (Tetrahedral Boronate, Active Species) ArBOH2->ArBOH3 + OH⁻ (Base) ArH Ar-H (Protodeboronation Product) ArBOH2->ArH + H⁺ (Acid/Water) - B(OH)3 ArBOH3->ArBOH2 - OH⁻ Pd_Cycle Pd Catalytic Cycle (Transmetalation) ArBOH3->Pd_Cycle ArBOH3->ArH + H⁺ (Acid/Water) - B(OH)3, -OH⁻ Product Ar-Ar' (Desired Product) Pd_Cycle->Product Proton + H⁺

Caption: Competing pathways of boronate activation and protodeboronation.

Strategies to Minimize Protodeboronation:

  • Choice of Base: Switch to a milder base. If you are using K₃PO₄ or Cs₂CO₃, try K₂CO₃ or even weaker bases like NaHCO₃, although this may slow down the desired reaction.

  • Anhydrous Conditions: Meticulously dry your solvent and reagents. Water is often the proton source for this side reaction. Using an anhydrous base (e.g., freshly powdered and dried K₃PO₄) in a dry aprotic solvent like anhydrous dioxane or toluene can be highly effective.

  • Use Potassium Fluoride (KF): KF can act as a base and activator, often in anhydrous conditions, which can suppress protodeboronation.

  • Lower Reaction Temperature: High temperatures accelerate protodeboronation. If possible, use a more active catalyst/ligand combination that allows the reaction to proceed at a lower temperature.

  • Protect the Boronic Acid: In challenging cases, converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability. The ester can then be used directly in the coupling reaction, often with a fluoride activator.

Frequently Asked Questions (FAQs)

Q1: How does the ortho-carbamoyl group in this compound affect its reactivity compared to other arylboronic acids?

A1: The ortho-carbamoyl group has several significant effects:

  • Steric Hindrance: The group's proximity to the boron center can sterically hinder its approach to the palladium complex during the transmetalation step.[11] This may require more forcing conditions (higher temperature) or the use of less bulky phosphine ligands on the palladium catalyst.

  • Electronic Effects: As an electron-withdrawing group, it increases the Lewis acidity of the boron, which can facilitate the initial activation by a base.[4] However, this also makes the C-B bond more polarized and susceptible to protodeboronation.

  • Potential for Intramolecular Coordination: The oxygen or nitrogen atoms of the carbamoyl group could potentially coordinate to the boron atom, forming a temporary cyclic structure. This can alter the reactivity and stability of the boronic acid, sometimes protecting it from decomposition.[12]

Q2: Which base and solvent combinations are recommended as a starting point for a Suzuki-Miyaura coupling with this boronic acid?

A2: A robust starting point is crucial for optimization. The following table provides recommended starting conditions and the rationale behind them.

Base (equivalents)Solvent SystemTemperature (°C)Rationale & Considerations
K₂CO₃ (2-3 eq.)1,4-Dioxane / H₂O (4:1)80-100A general, mild condition. Good balance between reactivity and minimizing protodeboronation. Water aids in dissolving the base.
K₃PO₄ (2-3 eq.)Toluene / H₂O (4:1)80-110A stronger base that can be effective if K₂CO₃ is too slow. Toluene is a non-polar solvent that works well with many Pd catalysts.[7]
Cs₂CO₃ (2 eq.)DMF (anhydrous)60-90A highly effective, soluble base in a polar aprotic solvent. Use anhydrous DMF and rigorously degas to prevent side reactions.[8][9]
KF (3 eq.)THF (anhydrous)60-70Anhydrous conditions that can suppress protodeboronation. Often used with boronate esters but can work with boronic acids.
Q3: What is the best way to handle and store this compound to ensure its integrity?

A3: Proper handling and storage are critical to prevent decomposition.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place (refrigerator or freezer).

  • Decomposition Pathways: The primary concerns are:

    • Protodeboronation: As discussed, this occurs in the presence of moisture and is accelerated by basic or acidic conditions.[10]

    • Oxidative Degradation: Boronic acids can be oxidized, especially in solution and in the presence of reactive oxygen species.[12]

    • Anhydride Formation (Boroxines): In the solid state, three molecules of boronic acid can dehydrate to form a stable six-membered boroxine ring. While boroxines are often competent in Suzuki couplings, their formation changes the molecular weight, which can lead to errors in stoichiometry if not accounted for. Storing the compound under dry, inert conditions minimizes this.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling this compound with an aryl bromide.

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to make a 0.1 M solution with respect to the aryl bromide). The mixture should be stirred under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if needed) to the vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 9(6), 695-701. [Link]

  • Guild, C., & Zhang, S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 9(1), 135-143. [Link]

  • Smith, N. D. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Knowles, J. P., & Whiting, A. (2015). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 17(23), 5858–5861. [Link]

  • Fyfe, J. W., & Watson, A. J. B. (2017). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 56(43), 13492-13496. [Link]

  • Groebe, D. R., et al. (2005). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517). Journal of Medicinal Chemistry, 48(20), 6259–6272. [Link]

  • Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4443. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Boronic acid. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Shrestha, B., et al. (2013). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Organic Letters, 15(1), 182–185. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wang, B., et al. (2014). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 111(41), 14709–14714. [Link]

  • Pop, F., et al. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1273. [Link]

  • Al-Hakami, H. A., et al. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Analytical Chemistry, 82(21), 8821–8828. [Link]

  • Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4443. [Link]

  • Li, Z., & Wang, B. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 18(10), 12531–12551. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is paramount to the success of this transformation. This guide provides an in-depth, objective comparison of the reactivity profiles of fluorinated and non-fluorinated phenylboronic acids, moving beyond simple protocols to explain the underlying chemical principles and offering field-proven strategies to navigate the unique challenges presented by fluorinated substrates.

The Suzuki-Miyaura Reaction: A Mechanistic Framework

The palladium-catalyzed Suzuki-Miyaura coupling is a robust method for synthesizing biaryls, styrenes, and polyenes. The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The electronic nature of the phenylboronic acid exerts its most profound influence on the transmetalation step, which is frequently the rate-determining phase of the entire cycle.[3][4]

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X L_n pd0->pd2_complex Oxidative Addition (+ Ar-X) transmetalation_complex Ar-Pd(II)-Ar' L_n pd2_complex->transmetalation_complex Transmetalation (+ Ar'B(OH)₂ / Base) transmetalation_complex->pd0 Reductive Elimination (- Ar-Ar') aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (Ar'B(OH)₂) product Biaryl Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Electronic Impact of Fluorine Substitution

Fluorine's defining characteristic is its extreme electronegativity. When substituted onto a phenyl ring, it acts as a potent electron-withdrawing group (EWG) primarily through a strong inductive effect (-I). This fundamental property dramatically alters the physicochemical nature of the phenylboronic acid, influencing both its acidity and its performance in the catalytic cycle.

Enhanced Lewis Acidity

The introduction of fluorine substituents significantly increases the Lewis acidity of the boronic acid moiety.[5][6][7][8] By withdrawing electron density from the aromatic ring, the fluorine atom renders the attached boron atom more electron-deficient and thus a stronger Lewis acid. This is quantitatively reflected in the compound's pKa value. For instance, the unsubstituted phenylboronic acid has a pKa of 8.86, whereas its fluorinated counterparts exhibit a pKa range of 6.17–8.77, indicating a substantial increase in acidity.[6][8][9]

Modulated Reactivity in Transmetalation

While increased acidity might seem beneficial, the electron-withdrawing effect of fluorine has a more complex and often detrimental impact on the crucial transmetalation step. For the aryl group to transfer from the boron atom to the palladium center, it must act as a nucleophile. By pulling electron density away from the carbon-boron bond, fluorine reduces the nucleophilicity of the phenyl ring.[3][4] This deactivation can slow the rate of transmetalation compared to non-fluorinated or electron-rich phenylboronic acids, leading to sluggish or incomplete reactions under standard conditions.

Electronic_Effects cluster_non_fluorinated Non-Fluorinated Phenylboronic Acid cluster_fluorinated Fluorinated Phenylboronic Acid C-B_non C-B Bond (More Nucleophilic Carbon) Transmetalation_non Faster Transmetalation C-B_non->Transmetalation_non B(OH)2_non B(OH)₂ Phenyl_non Phenyl Ring Phenyl_non->B(OH)2_non C-B_fluo C-B Bond (Less Nucleophilic Carbon) Transmetalation_fluo Slower Transmetalation C-B_fluo->Transmetalation_fluo B(OH)2_fluo B(OH)₂ Phenyl_fluo Phenyl Ring Phenyl_fluo->B(OH)2_fluo F F F->Phenyl_fluo Inductive Effect (-I) Optimized_Workflow start Start: Assemble Reagents in Vial reagents Aryl Halide (1.0 equiv) Fluorinated Phenylboronic Acid (1.5 equiv) Pd Precatalyst (e.g., G3-XPhos, 2 mol%) start->reagents inert Seal Vial & Purge with Inert Gas (Ar/N₂) reagents->inert solvents Add Degassed Anhydrous THF Add Degassed Aq. K₃PO₄ (milder base) inert->solvents react Vigorous Stirring Room Temperature, 30 min solvents->react quench Quench with Water Extract with Organic Solvent react->quench purify Dry, Concentrate & Purify (Flash Column Chromatography) quench->purify end End: Isolated Product purify->end

Caption: Optimized workflow for Suzuki-Miyaura coupling of unstable boronic acids.

  • Reagent Setup: To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (e.g., 2,5-difluorophenylboronic acid, 1.5 equiv.), and a highly active palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 0.02 mmol, 2 mol%). [1] * Causality: Highly active catalysts accelerate the oxidative addition and reductive elimination steps, driving the catalytic cycle forward at a much faster rate than traditional catalysts. This kinetic advantage is crucial for outcompeting the decomposition of the sensitive boronic acid.

  • Inert Atmosphere: Seal the vial and replace the atmosphere with an inert gas (e.g., Argon).

  • Solvent & Base Addition: Add degassed anhydrous THF, followed by a degassed aqueous solution of a milder base like potassium phosphate (K₃PO₄). [1] * Causality: Milder bases like K₃PO₄ are less aggressive than hydroxides or carbonates, reducing the rate of the base-promoted protodeboronation side reaction.

  • Reaction: Stir the reaction mixture vigorously at room temperature for a short duration (e.g., 30 minutes). [1] * Causality: The high catalyst activity allows the reaction to proceed to completion at lower temperatures and in less time, further minimizing the thermal degradation and protodeboronation of the fluorinated reagent.

  • Work-up & Purification: Upon completion, quench the reaction with water and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Data-Driven Comparison: A Look at Experimental Yields

While a direct, universal comparison of yields is challenging due to the vast differences in substrates and reported reaction conditions, we can analyze representative data to illustrate the performance trends. [3]The following table summarizes results from studies where different boronic acids were coupled with the same aryl bromide, providing a clearer comparative picture.

Boronic AcidCoupling PartnerCatalyst SystemTemp (°C)Yield (%)Reference(s)
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-1011095[10][11]
4-Fluorophenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-1011090[10][11]
4-Vinylphenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-1011099[10][11]
4-Carboxyphenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-1011092[10][11]
Pentafluorophenylboronic acid Phenyl iodidePd(PPh₃)₄ / CsF / Ag₂O70>90[12]
Pentafluorophenylboronic acid Phenyl bromidePd₂(dba)₃ / P(t-Bu)₃ / CsF / Ag₂O100>90[12]

This table illustrates that while a single fluorine substitution (4-fluorophenylboronic acid) may result in slightly lower but still excellent yields under optimized conditions, highly deactivated substrates like pentafluorophenylboronic acid require specialized catalyst systems to achieve high conversion. [10][11][12]

Conclusion

In the comparative landscape of Suzuki-Miyaura reagents, non-fluorinated phenylboronic acids present as the more reactive and stable coupling partners due to their higher nucleophilicity and resistance to protodeboronation. However, the strategic incorporation of fluorine is a non-negotiable aspect of modern medicinal and materials chemistry.

The perceived "difficulty" of using fluorinated phenylboronic acids is not a barrier but a challenge that is readily overcome through a principled understanding of their chemical nature. By recognizing their reduced nucleophilicity and susceptibility to degradation, researchers can deploy targeted strategies—namely the use of highly active palladium precatalysts and milder bases—to drive reactions to completion efficiently. This guide serves as a testament that with the correct experimental design, the full synthetic potential of these valuable fluorinated building blocks can be reliably unlocked.

References

  • Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub.
  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Phenylboronic acid. Wikipedia.

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validation of (2-Carbamoyl-4-fluorophenyl)boronic acid structure by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of (2-Carbamoyl-4-fluorophenyl)boronic Acid: A Comparative Analysis of NMR and MS Techniques

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities and building blocks is a foundational requirement for advancing a project. This compound is a key reagent in synthetic chemistry, valued for its utility in cross-coupling reactions to build complex molecular architectures.[1][2] Its precise structure—the specific arrangement of the carbamoyl, fluoro, and boronic acid groups on the phenyl ring—is critical to its reactivity and the identity of the resulting products.

This guide provides a comprehensive, technically-grounded comparison of two orthogonal analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the complete structural validation of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how these techniques are used in a complementary, self-validating workflow to deliver an irrefutable structural assignment.

The Target Molecule: Structural Overview

The first step in any validation process is to understand the proposed structure. This compound has the molecular formula C₇H₇BFNO₃ and a monoisotopic mass of 183.05 Da.[3] The spatial relationship between the three functional groups on the aromatic ring is the central question we aim to answer.

Figure 1: Structure of this compound.

Part 1: Mass Spectrometry – Confirming the Elemental Formula

Mass spectrometry is the first-line technique for determining the molecular weight and, by extension, the elemental formula of a compound. For polar, non-volatile molecules like boronic acids, Electrospray Ionization (ESI) is the method of choice.[4][5]

The Causality Behind the Experiment

ESI-MS is ideal because it is a "soft" ionization technique that transfers the analyte from solution into the gas phase as an ion with minimal fragmentation. This allows for the clear observation of the molecular ion, which is essential for confirming the molecular weight. Boronic acids can be analyzed in either positive or negative ion mode.[6]

  • Positive Mode ([M+H]⁺): Protonation can occur on the carbamoyl group.

  • Negative Mode ([M-H]⁻): Deprotonation of the acidic boronic acid hydroxyl groups is highly favorable, often yielding a strong signal.[7]

A key challenge with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, especially at high concentrations or temperatures.[8][9] ESI-MS analysis under dilute conditions helps minimize this complication.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's protocol.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Data Interpretation and Expected Results

The primary goal is to locate the ion corresponding to the exact mass of the molecule.

IonCalculated Exact Mass (m/z)
[M+H]⁺184.0580
[M-H]⁻182.0424
[M+Na]⁺206.0399

Calculated for C₇H₇¹¹BFNO₃

A crucial secondary confirmation comes from the boron isotopic pattern . Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). For any ion containing a single boron atom, the mass spectrum will show a characteristic pattern of two peaks separated by ~1 Da, with the [M+1] peak having an intensity of approximately 25% of the monoisotopic peak. This signature is a definitive indicator of a boronic acid.

What MS tells us: Mass spectrometry provides strong evidence for the elemental formula (C₇H₇BFNO₃). What MS cannot tell us: It provides no information about the connectivity of the atoms. It cannot distinguish between this compound and its isomers, such as (3-Carbamoyl-5-fluorophenyl)boronic acid.

Part 2: NMR Spectroscopy – Elucidating the Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for determining the precise 3D structure of a molecule in solution. By probing the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F, ¹¹B), NMR allows us to piece together the molecular puzzle atom by atom.

The Logic of a Multi-Nuclear NMR Approach

A comprehensive validation requires a suite of NMR experiments. Each experiment provides a unique and complementary piece of information, creating a self-validating dataset.

G cluster_start Initial Analysis cluster_nmr NMR Structural Elucidation cluster_end Final Confirmation MS MS (Confirms Mass & Formula) H1 ¹H NMR (Proton Framework & Connectivity) MS->H1 Orthogonal Technique C13 ¹³C NMR (Carbon Skeleton) H1->C13 Correlate Structure Unambiguous Structure H1->Structure F19 ¹⁹F NMR (Fluorine Position) C13->F19 Correlate C13->Structure B11 ¹¹B NMR (Boronic Acid Moiety) F19->B11 Correlate F19->Structure B11->Structure

Figure 2: Workflow for comprehensive structural validation.

¹H NMR: Mapping the Proton Skeleton
  • Causality: ¹H NMR reveals the number of distinct proton environments, their electronic character (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For our target, the aromatic region is particularly diagnostic.

  • Expected Spectrum (in DMSO-d₆):

    • Aromatic Protons (3H): We expect three signals in the ~7.5-8.0 ppm range. Based on the substitution pattern, we predict a doublet, a doublet of doublets, and another doublet, whose specific coupling constants will confirm the ortho, meta, and para relationships.

    • Amide Protons (-CONH₂, 2H): Two broad singlets, often between 7.0-8.5 ppm. These are exchangeable with D₂O.

    • Boronic Acid Protons (-B(OH)₂, 2H): A very broad singlet, potentially around 8.2 ppm, which will also exchange with D₂O.[10]

  • Protocol:

    • Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

    • Acquire a standard 1D ¹H spectrum on a 400 MHz or higher spectrometer.

    • To confirm exchangeable protons, add a drop of D₂O, shake, and re-acquire the spectrum. The amide and boronic acid signals should disappear.

¹³C NMR: Defining the Carbon Backbone
  • Causality: This experiment identifies all unique carbon atoms in the molecule. The chemical shifts are sensitive to the local electronic environment and hybridization.

  • Expected Spectrum (in DMSO-d₆):

    • Aromatic Carbons (6C): Six distinct signals are expected between ~115-165 ppm. The carbon attached to fluorine (C-F) will appear as a doublet with a large coupling constant (~250 Hz). The carbon attached to boron (C-B) is often a weak and broad signal due to quadrupolar relaxation from the boron nucleus.[11][12][13]

    • Carbamonyl Carbon (1C): A signal in the ~165-170 ppm region.[10]

  • Protocol: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be needed to observe the weak C-B signal.

¹⁹F NMR: A Clean Probe for Fluorine
  • Causality: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent and unambiguous probe for confirming the presence and environment of fluorine atoms.[14][15][16]

  • Expected Spectrum: A single signal is expected for the one fluorine atom. In a proton-decoupled spectrum, this will be a singlet. In a proton-coupled spectrum, it will be a multiplet due to coupling with the neighboring aromatic protons, providing further confirmation of its position.

  • Protocol: Tune the NMR probe to the ¹⁹F frequency and acquire a simple 1D spectrum. A reference standard like CFCl₃ is used, but internal referencing is often unnecessary due to the large chemical shift dispersion.[17]

¹¹B NMR: The Boronic Acid Signature
  • Causality: ¹¹B NMR directly observes the boron nucleus, providing definitive proof of the boronic acid functional group.[18] The chemical shift is highly indicative of the boron atom's hybridization state (sp² vs. sp³).[19][20][21]

  • Expected Spectrum: For a trigonal planar (sp²) boronic acid, a single, relatively broad peak is expected in the range of 28-33 ppm.[22]

  • Protocol:

    • Use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[19][21]

    • Prepare a reasonably concentrated sample (~10 mg in 0.6 mL).

    • Acquire a 1D ¹¹B spectrum.

Part 3: The Comparative Power – MS vs. NMR and Isomer Differentiation

The true power of this dual-technique approach becomes evident when considering potential isomers. No amount of MS data can distinguish between constitutional isomers, but their NMR spectra will be uniquely different.

FeatureMass Spectrometry (ESI-MS)NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B)
Primary Information Molecular weight and elemental formula.Atomic connectivity and 3D structure.
Isomer Differentiation No. Cannot distinguish between constitutional isomers.Yes. Provides a unique fingerprint for each isomer.
Functional Group ID Inferred from mass fragments (if any); not definitive.Definitive. ¹¹B for boronic acid, ¹⁹F for fluorine, etc.
Quantitative Ability Can be quantitative with standards (LC-MS).[7][23]Inherently quantitative (¹H integration gives proton ratios).
Sensitivity Very high (pg to ng level).[7]Lower (mg level).
Sample Requirement Micrograms or less.Milligrams.
Case Study: Differentiating this compound from an Isomer

Let's compare our target molecule with a plausible synthetic impurity or alternative product: (4-Carbamoyl-2-fluorophenyl)boronic acid .

  • Mass Spectrometry: Both compounds have the identical formula (C₇H₇BFNO₃) and identical mass. MS analysis would show the same molecular ion and isotopic pattern for both. They are indistinguishable by MS alone.

  • NMR Spectroscopy: The NMR spectra would be dramatically different, providing clear differentiation.

    • ¹H NMR: The splitting patterns of the three aromatic protons would be completely different due to the changed ortho and meta relationships between the protons and the strongly electron-withdrawing functional groups.

    • ¹⁹F NMR: The coupling of the fluorine to its two ortho protons in the isomer would result in a different multiplet structure compared to the target molecule, where it is flanked by a proton and a carbamoyl group.

    • ¹³C NMR: The chemical shifts of all aromatic carbons would change, most notably the carbons directly attached to the functional groups, reflecting the altered electronic environment.

Conclusion

The structural validation of a molecule like this compound is not achieved by a single measurement but by a logical, multi-technique workflow. Mass spectrometry serves as the essential first step, rapidly confirming the molecular weight and elemental composition. However, it is powerless to define atomic connectivity.

NMR spectroscopy, through a suite of complementary ¹H, ¹³C, ¹⁹F, and ¹¹B experiments, provides the definitive, high-resolution data required to piece together the molecular structure. It is the only technique that can unambiguously differentiate the target molecule from its isomers. By using these methods in concert, researchers can establish a self-validating system that ensures the absolute structural integrity of their materials, a non-negotiable requirement for success in chemical research and drug development.

References

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

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  • American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

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  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

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  • American Chemical Society. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Retrieved from [Link]

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  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • Canadian Science Publishing. (2023). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

  • AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]

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  • American Chemical Society. (2014). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517). ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]

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A Comparative Guide to the Electronic Effects of Carbamoyl and Fluoro Groups on Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of substituent effects on molecular reactivity is paramount. The strategic placement of functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of the electronic effects of two common substituents: the carbamoyl group (-CONH₂) and the fluoro group (-F). By examining their inductive and resonance effects, supported by experimental data, we aim to offer a clear framework for predicting their influence on chemical reactivity.

The Duality of Electronic Influence: Inductive vs. Resonance Effects

The electronic effect of a substituent is a composite of two primary factors: the inductive effect and the resonance effect[1][2].

  • Inductive Effect (I): This is a through-sigma-bond effect, arising from the electronegativity difference between the substituent and the atom to which it is attached. Electron-withdrawing groups exhibit a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I)[2].

  • Resonance (Mesomeric) Effect (M): This is a through-pi-system effect, involving the delocalization of lone pairs or pi electrons across a conjugated system. Electron-donating groups by resonance show a positive mesomeric effect (+M), and electron-withdrawing groups exhibit a negative mesomeric effect (-M)[2].

The net electronic influence of a substituent is a balance of these two effects, which can either reinforce or oppose each other.

The Fluoro Group: A Halogen of Contrasting Effects

The fluorine atom is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be delocalized into an adjacent pi system, resulting in an electron-donating resonance effect (+M).[3][4] This duality makes the fluoro group a fascinating and somewhat counterintuitive substituent.

The interplay of these opposing effects is evident in its Hammett constants, which quantify the electron-donating or -withdrawing character of a substituent. A positive Hammett constant (σ) indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

The Carbamoyl Group: A Resonance-Withdrawing Powerhouse

The carbamoyl group (-CONH₂) presents a different electronic profile. The carbonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and the resonance delocalization of the nitrogen lone pair towards the carbonyl oxygen. This results in a significant electron-withdrawing resonance effect (-M) and a moderate electron-withdrawing inductive effect (-I).

Comparative Analysis of Electronic Effects

To objectively compare the electronic effects of the fluoro and carbamoyl groups, we can examine their Hammett constants and their influence on the acidity and basicity of aromatic compounds.

Hammett Constants: A Quantitative Comparison

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of a substituent on the reactivity of the benzene ring. The constants are determined by measuring the effect of the substituent on the dissociation of benzoic acid in water at 25°C.

Substituentσ (meta)σ (para)
Fluoro (-F)+0.34+0.06
Carbamoyl (-CONH₂)+0.28+0.36

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

  • At the meta position , both groups are electron-withdrawing, with the fluoro group exhibiting a slightly stronger withdrawing effect than the carbamoyl group. At this position, the resonance effect is minimal, and the inductive effect dominates.

  • At the para position , the carbamoyl group is a significantly stronger electron-withdrawing group than the fluoro group. This is because the strong -M effect of the carbamoyl group is fully operational at the para position, reinforcing its -I effect. In contrast, the +M effect of the fluoro group at the para position counteracts its strong -I effect, resulting in a net weakly electron-withdrawing character.

Impact on Acidity and Basicity: Experimental Evidence

The electronic effects of substituents can be experimentally observed by measuring their impact on the pKa of acidic or basic compounds.

Acidity of Phenols:

CompoundpKa
Phenol10.00
4-Fluorophenol9.90[3]
4-Hydroxybenzamide8.60 (predicted)[5][6]

A lower pKa value indicates a stronger acid. The data shows that 4-hydroxybenzamide is a stronger acid than 4-fluorophenol. This is consistent with the Hammett constants, as the more strongly electron-withdrawing carbamoyl group at the para position is better able to stabilize the negative charge of the phenoxide conjugate base.

Basicity of Anilines:

The basicity of anilines is assessed by the pKa of their conjugate acids (anilinium ions). A lower pKa for the anilinium ion corresponds to a weaker base.

CompoundpKa of Conjugate Acid
Aniline4.63
4-Fluoroaniline4.65[5]
4-Aminobenzoic Acid*4.85[3]

The pKa of the anilinium ion of 4-aminobenzoic acid is used here as a close proxy for 4-aminobenzamide to illustrate the electronic effect of the para-substituent on the amino group's basicity.

The pKa values indicate that 4-fluoroaniline is a slightly weaker base than aniline, while 4-aminobenzoic acid is a slightly stronger base. The electron-withdrawing fluoro group decreases the electron density on the nitrogen, making it less available for protonation. Conversely, the carboxylic acid group in its anionic form at physiological pH would be electron-donating, increasing the basicity of the amino group. For 4-aminobenzamide, the electron-withdrawing nature of the carbamoyl group would be expected to decrease the basicity of the aniline nitrogen, making it a weaker base than aniline.

Influence on Chemical Reactivity

The electronic nature of the fluoro and carbamoyl groups dictates their influence on the reactivity of the aromatic ring in different types of reactions.

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it.

  • Fluoro Group: Due to its net weak electron-withdrawing effect, the fluoro group is a deactivating substituent. However, its +M effect directs incoming electrophiles to the ortho and para positions.

  • Carbamoyl Group: As a strong electron-withdrawing group, the carbamoyl group is strongly deactivating and a meta-director.

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr, the aromatic ring is attacked by a nucleophile. This reaction is favored by strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).

  • Fluoro Group: The fluoro group, despite being a poor leaving group in Sₙ1 and Sₙ2 reactions, is an excellent leaving group in SₙAr. Its strong -I effect potently stabilizes the Meisenheimer complex, accelerating the reaction.

  • Carbamoyl Group: The strongly electron-withdrawing carbamoyl group also activates the ring towards SₙAr, particularly when positioned ortho or para to the leaving group, as it can stabilize the negative charge through resonance.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the pKa of an acidic or basic compound with a chromophore that changes upon ionization.

Principle: The absorbance of a solution containing the ionizable compound is measured at a series of pH values. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Materials:

  • UV-Vis Spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Buffer solutions covering a range of pH values

  • Stock solution of the compound of interest in a suitable solvent (e.g., water, ethanol)

  • Acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) solutions

Procedure:

  • Wavelength Selection: Prepare two solutions of the compound at a concentration where absorbance is in the linear range of the spectrophotometer. Adjust the pH of one solution to be at least 2 pH units below the expected pKa (fully protonated form) and the other to be at least 2 pH units above the expected pKa (fully deprotonated form).

  • Scan the UV-Vis spectrum of both solutions to identify the wavelength of maximum absorbance (λmax) for each species. Select a λmax where the difference in absorbance between the two forms is significant.

  • Preparation of Sample Solutions: Prepare a series of solutions with a constant concentration of the compound in different buffer solutions spanning a pH range of approximately pKa ± 2.

  • Absorbance Measurements: Measure the absorbance of each solution at the selected λmax. Also, measure the absorbance of the fully protonated (Aacid) and fully deprotonated (Abase) forms.

  • Data Analysis: The pKa can be determined by plotting absorbance versus pH and finding the inflection point of the resulting sigmoid curve. Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([Acid]/[Base]) where the ratio of the acidic to basic form can be calculated from the absorbance values: [Acid]/[Base] = (Abase - A) / (A - Aacid)

Visualizing Electronic Effects and Experimental Workflows

Resonance Structures

Resonance cluster_fluoro Fluoro Group (+M Effect) cluster_carbamoyl Carbamoyl Group (-M Effect) F_start F-Aromatic F_res1 F+=Aromatic- F_start->F_res1 Resonance C_start O=C(NH2)-Aromatic C_res1 O--C+(NH2)=Aromatic- C_start->C_res1 Resonance

Caption: Resonance effects of fluoro and carbamoyl groups.

Experimental Workflow for pKa Determination

pKa_Workflow prep_stock Prepare Stock Solution prep_samples Prepare Samples in Buffers prep_stock->prep_samples prep_buffers Prepare Buffer Solutions prep_buffers->prep_samples select_lambda Select Analytical Wavelength (λmax) measure_abs Measure Absorbance vs. pH select_lambda->measure_abs prep_samples->measure_abs analyze_data Analyze Data & Calculate pKa measure_abs->analyze_data

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The fluoro and carbamoyl groups, while both common substituents in medicinal chemistry and materials science, exert markedly different electronic effects on aromatic systems. The fluoro group's influence is a delicate balance between a strong inductive withdrawal and a moderate resonance donation, resulting in a weakly deactivating, ortho, para-directing substituent. In contrast, the carbamoyl group is a potent electron-withdrawing group through both resonance and induction, rendering it strongly deactivating and meta-directing. These fundamental differences have profound implications for chemical reactivity, guiding the design and synthesis of molecules with tailored properties. A thorough understanding of these principles, supported by empirical data, is essential for the rational design of functional molecules.

References

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  • Chemistry LibreTexts. Inductive and Resonance Effects. [Link]

  • Pilia, L., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega, 3(8), 9834-9843. [Link]

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A Senior Application Scientist's Guide to (2-Carbamoyl-4-fluorophenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. (2-Carbamoyl-4-fluorophenyl)boronic acid has emerged as a valuable reagent in cross-coupling chemistry, offering a unique combination of electronic properties and functional group handles. This guide provides an in-depth technical comparison of its performance in key cross-coupling reactions—Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig—against relevant alternatives, supported by experimental insights and mechanistic rationale.

Introduction to this compound: A Privileged Reagent

This compound is a substituted arylboronic acid characterized by an ortho-carbamoyl group and a para-fluoro substituent. This specific arrangement of functional groups imparts distinct reactivity patterns that can be strategically exploited in organic synthesis. The electron-withdrawing nature of both the fluorine and carbamoyl groups influences the electronic properties of the boronic acid, while the ortho-carbamoyl group can play a crucial role in directing reactivity and influencing reaction kinetics through potential coordination effects. Its application in the synthesis of high-value compounds, such as the PARP inhibitor Niraparib, underscores its importance in medicinal chemistry.[1][2][3][4][5]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and operational simplicity.[6] The performance of this compound in this reaction is benchmarked against other substituted phenylboronic acids to highlight its unique characteristics.

Mechanistic Considerations: The Role of Substituents

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily influences the transmetalation step. Generally, electron-donating groups on the arylboronic acid accelerate this step, while electron-withdrawing groups can retard it.[7] However, the ortho-carbamoyl group in our target molecule can introduce a layer of complexity. It may participate in a directing effect, potentially accelerating the reaction through pre-coordination to the palladium center, thus overcoming the inherent electronic deactivation.[8][9]

Suzuki_Miyaura_Cycle

Comparative Performance Data

While direct head-to-head comparative studies are not abundant in the literature, we can infer performance from related examples. The electron-withdrawing nature of the substituents on this compound might suggest slower reaction rates compared to electron-rich boronic acids like 4-methoxyphenylboronic acid. However, when compared to other ortho-substituted boronic acids, the potential for a directing effect from the carbamoyl group can lead to comparable or even superior yields, particularly in challenging couplings.

Boronic AcidAryl Halide PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012Typically Good to ExcellentGeneral observation
4-Fluorophenylboronic acid1-bromo-2-fluorobenzeneG-COOH-Pd-10Na₂CO₃EtOH/H₂O11048~90[10]
Phenylboronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O1001298[11]
ortho-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O11024Good[8][9][12]
pentafluorophenylboronic acidPhenyl IodidePd(PPh₃)₄/Ag₂OCsFDME7012>90[6][11][13]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds, often under milder, aerobic conditions compared to palladium-catalyzed alternatives.[14][15] The performance of this compound in this copper-catalyzed transformation is particularly noteworthy for the synthesis of N-aryl and O-aryl compounds.

Mechanistic Considerations: The Oxidative Coupling Pathway

The Chan-Lam reaction proceeds through a proposed Cu(I)/Cu(III) or Cu(II) catalytic cycle.[14] The boronic acid undergoes transmetalation with a copper(II) salt. The resulting organocopper intermediate then reacts with the nucleophile (amine or alcohol), followed by reductive elimination to furnish the product and a Cu(0) or Cu(I) species, which is then re-oxidized by an external oxidant, often air. Electron-deficient boronic acids can be challenging substrates in Chan-Lam couplings due to a slower transmetalation step.[16]

Chan_Lam_Cycle

Comparative Performance Data

The presence of electron-withdrawing groups on this compound can make it less reactive in Chan-Lam couplings compared to electron-rich counterparts. However, the use of appropriate ligands and reaction conditions can overcome this limitation. For instance, in the N-arylation of indazoles, a key step in the synthesis of certain pharmaceuticals, functionalized boronic acids are routinely employed.

Boronic AcidNucleophileCatalystBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
This compound IndazoleCu(OAc)₂PyridineDCMRT48Typically Moderate to GoodGeneral observation
Phenylboronic acid2-NitroimidazoleCu(OTf)₂/dafoK₂CO₃MeOHRT24Good[17]
Substituted Arylboronic acidsGlucosaminesCu(OAc)₂PyridineDCMRT12-24Good to Excellent[18]
Arylboronic acidsBenzimidazoline-2-thionesCu(OAc)₂PyridineMeCN8012Good[19]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Chan-Lam N-Arylation

Materials:

  • This compound (1.5 equiv)

  • N-Heterocycle (e.g., Indazole) (1.0 equiv)

  • Copper(II) acetate (10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • Molecular sieves (optional, for drying)

Procedure:

  • To a round-bottom flask, add the N-heterocycle, this compound, and copper(II) acetate.

  • Add anhydrous DCM and pyridine under an air atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance in Buchwald-Hartwig Amination

While the Buchwald-Hartwig amination traditionally involves the coupling of an aryl halide with an amine, a lesser-known variant utilizes arylboronic acids as the aryl source in a C-N bond-forming reaction.[20][21][22] This approach can be advantageous in certain synthetic contexts.

Mechanistic Considerations: A Palladium-Catalyzed Pathway

The mechanism of the Buchwald-Hartwig amination with boronic acids is less studied than the traditional variant but is believed to proceed through a similar Pd(0)/Pd(II) catalytic cycle. A key step involves the transmetalation of the aryl group from the boronic acid to a palladium(II) intermediate. The choice of ligand is critical for facilitating both the transmetalation and the subsequent reductive elimination to form the C-N bond.[23][24][25][26][27]

Buchwald_Hartwig_Cycle

Comparative Performance and Scope

The utility of this compound in this type of Buchwald-Hartwig reaction is still an emerging area. The electronic properties of the boronic acid will play a significant role. The electron-withdrawing groups may necessitate more electron-rich and bulky phosphine ligands to promote the catalytic cycle effectively. The reaction's scope with respect to the amine coupling partner is also a key consideration.

Boronic AcidAmine PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound AnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene10018Potentially ModerateGeneral protocol
Arylboronic acidsVarious AminesPd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NNaOtBuToluene10012-24Good to Excellent[23]
Phenylboronic esterAryl/Aliphatic AminesNi(acac)₂K₃PO₄Dioxane10012Good to Excellent[26]

Note: Data for the direct Buchwald-Hartwig amination with this compound is limited; the table provides representative conditions for related systems.

Experimental Protocol: Buchwald-Hartwig Amination with a Boronic Acid

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the boronic acid, Pd₂(dba)₃, XPhos, and potassium phosphate to a reaction tube.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for cross-coupling reactions. Its performance is a nuanced interplay of electronic deactivation from the fluoro and carbamoyl groups and a potential ortho-directing effect from the carbamoyl moiety.

  • In Suzuki-Miyaura reactions , it is a reliable coupling partner, and the ortho-carbamoyl group may offer advantages in challenging transformations.

  • In Chan-Lam couplings , while electronically less reactive than electron-rich analogs, it can effectively participate in C-N and C-O bond formation under optimized conditions, proving its utility in the synthesis of N-heterocyclic compounds.

  • Its application in Buchwald-Hartwig aminations as the aryl source is an area ripe for further exploration, potentially offering a complementary approach to traditional methods.

For researchers in drug discovery and development, a thorough understanding of the reactivity profile of this compound allows for its strategic incorporation into synthetic routes to access novel and complex molecular targets. Future work in this area will likely focus on expanding the scope of its application in various cross-coupling methodologies and further elucidating the mechanistic nuances imparted by its unique substitution pattern.

References

Sources

A Spectroscopic Guide to (2-Carbamoyl-4-fluorophenyl)boronic Acid and Its Derivatives: Characterization and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of a Versatile Building Block

In the landscape of modern drug discovery and pharmaceutical synthesis, functionalized arylboronic acids stand out as indispensable building blocks.[1][2] Among these, (2-Carbamoyl-4-fluorophenyl)boronic acid is a compound of significant interest. Its structural motifs—a reactive boronic acid, a metabolically robust fluorine atom, and a versatile carbamoyl group—make it a highly valuable intermediate for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] The ability to create carbon-carbon bonds with high efficiency and functional group tolerance has cemented the role of such compounds in the synthesis of active pharmaceutical ingredients (APIs).[1][5][6]

For researchers, scientists, and drug development professionals, the rigorous characterization of this starting material and its subsequent derivatives is not merely a procedural step; it is fundamental to ensuring the integrity, purity, and reproducibility of the synthetic process. Impurities or structural ambiguities can have profound consequences on reaction outcomes, biological activity, and ultimately, the safety and efficacy of a potential therapeutic agent.[7]

This guide provides an in-depth spectroscopic comparison of this compound and its common derivatives. We will delve into the principles and practical applications of key analytical techniques, presenting supporting experimental data and protocols. Our objective is to equip researchers with the expertise to confidently characterize these molecules, understand their structural nuances, and troubleshoot potential analytical challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organoboron compounds. A multi-nuclear approach, leveraging ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provides a complete picture of the molecular framework.

¹¹B NMR: The Boron-Centric View

The ¹¹B nucleus, with its natural abundance of ~80% and a spin of 3/2, is the definitive probe for the boron center.[8] For trigonal planar (sp²-hybridized) arylboronic acids like our title compound, the ¹¹B NMR spectrum typically shows a single, often broad, resonance in the range of +27 to +33 ppm .[9][10] The broadness is a consequence of the quadrupolar nature of the boron nucleus.

A key aspect of boronic acid chemistry is its equilibrium with the tetrahedral (sp³-hybridized) boronate anion in the presence of Lewis bases or at higher pH.[2][11] This structural change is accompanied by a significant upfield shift in the ¹¹B NMR spectrum to approximately +3 to +9 ppm .[11] This phenomenon makes ¹¹B NMR an excellent tool for studying acid-base properties and interactions with diols or other nucleophiles.[11][12]

¹⁹F NMR: The Fluorine Probe

With a 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally clean and informative technique for fluorinated compounds.[13][14] For this compound, a single resonance is expected. The chemical shift is sensitive to the electronic environment and can be a powerful indicator of successful derivatization or impurity profiling.[15] For a fluorine atom on an aromatic ring, the chemical shift can be influenced by solvent and substituents but provides a distinct and easily monitored signal.[16][17]

¹H and ¹³C NMR: Mapping the Carbon Skeleton
  • ¹H NMR: The proton spectrum reveals the arrangement of the aromatic protons, which exhibit complex splitting patterns due to ³J (H-H) and through-space or smaller ⁴J (H-F) couplings. The protons of the carbamoyl group (-CONH₂) typically appear as two broad singlets due to restricted rotation around the C-N bond, and their chemical shift can be solvent-dependent. The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the solvent, sometimes becoming undetectable.

  • ¹³C NMR: The carbon spectrum complements the proton data. The carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant (¹J_CF), which is a characteristic feature. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively.

Visualizing Structural and Spectroscopic Relationships

The following diagram illustrates the equilibrium of the boronic acid and its impact on the characteristic ¹¹B NMR chemical shift.

G cluster_0 sp2 Hybridized (Trigonal Planar) cluster_1 sp3 Hybridized (Tetrahedral) BoronicAcid This compound NMR_sp2 ¹¹B δ ≈ +30 ppm BoronicAcid->NMR_sp2 BoronateEster Pinacol Ester Derivative BoronicAcid->BoronateEster + Pinacol AnionicBoronate Anionic Boronate Form BoronicAcid->AnionicBoronate + OH⁻ / High pH NMR_sp3_ester ¹¹B δ ≈ +20-25 ppm BoronateEster->NMR_sp3_ester NMR_sp3_anion ¹¹B δ ≈ +5 ppm AnionicBoronate->NMR_sp3_anion

Caption: Boronic acid equilibrium and corresponding ¹¹B NMR shifts.

Mass Spectrometry (MS): Navigating the Challenges of Boron

Mass spectrometry is essential for confirming molecular weight and assessing purity. However, boronic acids present unique challenges, primarily their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[18] This can complicate spectral interpretation, as signals for both the monomer and the boroxine may be present.

Ionization Technique Comparison:

TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
ESI-MS OptionalForms [M+H]⁺, [M-H]⁻, or solvent adducts. Boroxine formation is common.Soft ionization, ideal for LC-MS, high throughput.[7][19]Spectra can be complex due to adducts and boroxine formation.
MALDI-MS OptionalAdducts with the matrix (e.g., DHB) can form, simplifying spectra by preventing boroxine formation.[20]High sensitivity, good for complex mixtures.[20]Requires a suitable matrix.
GC-MS MandatoryRequires conversion to a volatile derivative (e.g., pinacol ester).Excellent separation and reproducible fragmentation patterns.Derivatization step is required; not suitable for thermally labile compounds.[18][21]

The Causality of Derivatization: To overcome the challenge of boroxine formation and improve analytical robustness, derivatization is the strategy of choice. Converting the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a common and effective approach.[22] This blocks the dehydration pathway, leading to a clean molecular ion signal and simplifying quantification, which is especially critical for trace-level impurity analysis in drug substances.[22]

Vibrational Spectroscopy (FT-IR): Probing Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy provides a characteristic fingerprint of a molecule by probing its vibrational modes. For this compound, the spectrum is rich with information.

Key Vibrational Bands:

Wavenumber (cm⁻¹)AssignmentDescription
~3400-3200O-H StretchVery broad and strong, characteristic of the hydrogen-bonded -B(OH)₂ group.[23][24]
~3350 & ~3180N-H StretchTwo distinct bands (asymmetric and symmetric) for the primary amide (-CONH₂).
~1660C=O Stretch (Amide I)Strong absorption from the carbamoyl group.
~1450-1400B-O StretchA strong, characteristic band for the boronic acid B-O bond.[23][25][26]
~1250C-F StretchStrong band indicative of the aryl-fluorine bond.
~1100B-C StretchAssociated with the boron-carbon bond.[27]

The FT-IR spectrum serves as a rapid and reliable method for verifying the presence of all key functional groups within the molecule.

UV-Vis Spectroscopy: Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. Arylboronic acids exhibit strong UV absorbance due to π → π* transitions within the phenyl ring.[28][29] The position of the absorption maximum (λ_max) and the molar absorptivity are influenced by the substituents on the ring.

The electronic properties of the boronic acid group are pH-dependent. At neutral pH, the sp² boron acts as a weak electron-withdrawing group. Upon deprotonation at higher pH to the sp³ boronate anion, it loses this property, which can lead to a hypsochromic (blue) shift in the UV-Vis spectrum, particularly if a strong electron-donating group is also present on the ring.[30][31] This makes UV-Vis spectroscopy a useful tool for pKa determination.

Comparative Spectroscopic Data Summary

The table below summarizes the expected spectroscopic features for this compound and its pinacol ester derivative, providing a clear basis for comparison.

Spectroscopic FeatureThis compoundThis compound, pinacol esterRationale for Difference
¹¹B NMR (δ, ppm) ~ +30 (broad)~ +22 (sharper)Change in hybridization from sp² to sp³ at the boron center.
¹H NMR B(OH)₂ protons present (broad, exchangeable)Pinacol methyl protons appear (~1.3 ppm, sharp singlet, 12H). B(OH)₂ protons absent.Derivatization replaces -OH groups with the pinacol moiety.
FT-IR (cm⁻¹) Broad O-H stretch (~3400-3200)Broad O-H stretch is absent.The B(OH)₂ group is no longer present.
Mass Spec (ESI+) [M+H]⁺, potential for boroxine [3M-3H₂O+H]⁺Clean [M+H]⁺ signal.Ester is stable and does not form boroxines.
UV-Vis (λ_max) ~230, ~275 nmSimilar to parent, minor shifts expected.The core chromophore (phenyl ring) is largely unchanged.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any analytical data hinges on the robustness of the experimental protocol. The following methods are designed as self-validating systems, incorporating necessary checks and references.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F)
  • Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid derivative and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids as it helps in observing the exchangeable OH and NH protons.

  • Internal Standard: Ensure the solvent contains an internal reference standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution (linewidth of TMS < 0.5 Hz).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. To confirm exchangeable protons (OH, NH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the exchangeable proton signals will disappear or diminish.

  • ¹¹B NMR Acquisition: Switch the probe to the ¹¹B frequency. Use a boron-free quartz NMR tube for best results to avoid the broad background signal from borosilicate glass tubes.[8] Use BF₃·OEt₂ as an external reference (0 ppm). Acquire with a sufficient number of scans (e.g., 1024) to achieve good signal-to-noise.

  • ¹⁹F NMR Acquisition: Switch to the ¹⁹F frequency. Use CFCl₃ as an external reference (0 ppm). Proton decoupling is typically applied to simplify the spectrum to a singlet.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

Protocol 2: LC-MS Analysis
  • System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 10 mM Ammonium Acetate in Water; B: Acetonitrile. A gradient elution provides robust separation.[19]

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute to a working concentration of ~1-10 µg/mL.

  • Method Validation: Run a blank (injection of mobile phase) to ensure no system contamination. Run a standard of the derivatized compound to confirm retention time and mass accuracy.

  • Acquisition: Inject 1-5 µL of the sample. Run the gradient (e.g., 5% to 95% B over 5 minutes). Acquire data in both positive and negative ion modes to capture all potential species.

  • Data Analysis: Extract ion chromatograms for the expected m/z of the parent compound, its boroxine, and any expected derivatives or impurities. Confirm accurate mass to within 5 ppm.

Visualizing the Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Sample Boronic Acid Sample Deriv Derivatization (Optional) e.g., Pinacol Ester Formation Sample->Deriv Dissolve Dissolution in Appropriate Solvent Sample->Dissolve Deriv->Dissolve NMR NMR (¹H, ¹¹B, ¹⁹F, ¹³C) Dissolve->NMR LCMS LC-MS Dissolve->LCMS FTIR FT-IR Dissolve->FTIR UVVIS UV-Vis Dissolve->UVVIS Structure Structure Verification NMR->Structure LCMS->Structure Purity Purity Assessment LCMS->Purity ID Impurity Identification LCMS->ID FTIR->Structure Purity->ID

Caption: General analytical workflow for boronic acid characterization.

Conclusion

The comprehensive spectroscopic characterization of this compound and its derivatives is a critical activity in pharmaceutical research and development. A multi-technique approach, combining the structural resolving power of multi-nuclear NMR, the molecular weight confirmation of MS, and the functional group fingerprinting of FT-IR, provides a robust and self-validating dataset. Understanding the unique spectroscopic behaviors and analytical challenges, such as the pH sensitivity and boroxine formation of the boronic acid moiety, is paramount. By applying the principles and protocols outlined in this guide, researchers can ensure the quality of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.

References

  • D. A. Jegelka, J. M. Mahoney, T. J. W. G. K. M. Johnson, and M. D. Smith, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," The Journal of Organic Chemistry, 2022. [Link]

  • J. D. Smalley et al., "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry," PMC - NIH. [Link]

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benchmarking (2-Carbamoyl-4-fluorophenyl)boronic acid against other building blocks for specific targets

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison of (2-Carbamoyl-4-fluorophenyl)boronic acid against other building blocks for the synthesis of targeted therapeutics. We will focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized arylboronic acid that has emerged as a critical building block in modern medicinal chemistry. Its utility stems from the strategic placement of three key functional groups on a phenyl ring:

  • A Boronic Acid Moiety (-B(OH)₂): This group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, making it invaluable for assembling complex molecular scaffolds from smaller fragments.[1]

  • An Ortho-Carbamoyl Group (-CONH₂): The primary amide positioned next to the boronic acid is not merely a spectator. In many drug discovery programs, particularly for PARP inhibitors, this group acts as a crucial pharmacophore, forming key hydrogen bond interactions with the target protein's active site.

  • A Para-Fluorine Atom (-F): The introduction of fluorine can significantly and favorably modulate the physicochemical properties of a drug candidate. It can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune binding affinity.[1]

The confluence of these features makes this compound a privileged scaffold for generating potent and selective inhibitors against specific biological targets.

Benchmarking Target: PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like homologous recombination, often due to BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, resulting in selective cancer cell death—a concept known as synthetic lethality.[2]

The active site of PARP-1 contains a nicotinamide binding pocket. Many potent inhibitors are designed to mimic the nicotinamide moiety of the NAD+ substrate. The ortho-carbamoyl group present in scaffolds derived from this compound is instrumental in this mimicry, forming critical hydrogen bonds with backbone residues such as Gly863 and Ser904 in the PARP-1 active site.

dot

cluster_0 PARP-1 Active Site cluster_1 Inhibitor Fragment Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Inhibitor Phenyl Ring (from Boronic Acid) Inhibitor->Tyr907 π-π Stacking Aryl_Partner Aryl Partner (from Suzuki Reaction) Inhibitor->Aryl_Partner Carbamoyl C=O | NH₂ Carbamoyl->Gly863 H-Bond Carbamoyl->Ser904 H-Bond

Caption: Key interactions of a PARP inhibitor fragment in the enzyme's active site.

Comparative Analysis of Building Blocks

The selection of a building block is a critical decision in a drug discovery campaign. We compare this compound to logical alternatives, evaluating their impact on synthetic feasibility and the pharmacological profile of the resulting compounds.

Building BlockKey FeatureSynthetic Utility (Suzuki Coupling)Impact on Potency (IC₅₀)Impact on Metabolic Stability
This compound Ortho-Amide, Para-Fluoro Generally high yields, stable, good commercial availability.Fluorine can enhance binding affinity through favorable electronic interactions.High. Fluorine blocks a common site of metabolic (P450) oxidation.
(2-Carbamoylphenyl)boronic acid Ortho-Amide, No Fluoro High yields, serves as a good baseline for comparison.Potent, but potentially lower affinity than fluorinated analog.Moderate. The unsubstituted para position is susceptible to hydroxylation.
(2-Cyano-4-fluorophenyl)boronic acid Ortho-Nitrile, Para-Fluoro Good reactivity. Nitrile can be a precursor to the amide or act as an H-bond acceptor.Lower. Nitrile is a weaker H-bond donor/acceptor pair than the primary amide for PARP.High, due to the fluorine atom.
(4-Fluoro-2-nitrophenyl)boronic acid Ortho-Nitro, Para-Fluoro Good reactivity, but requires a subsequent reduction/amidation step.N/A (requires further synthesis). Nitro group is often toxic (pan-assay interference).High, but the nitro group introduces metabolic liabilities.
Causality Behind Experimental Choices:
  • Why this compound is often superior: This building block provides a "best-of-both-worlds" scenario. It incorporates the essential pharmacophore (the carbamoyl group) and a key pharmacokinetic modulator (the fluorine atom) in a single, ready-to-use reagent. This accelerates the synthesis-test cycle, as it eliminates the need for post-coupling functional group manipulations (e.g., reducing a nitro group or hydrolyzing a nitrile), which can add steps and lower overall yield.

  • Trustworthiness through Self-Validation: The comparison against the non-fluorinated analog, (2-Carbamoylphenyl)boronic acid, is a classic medicinal chemistry experiment. Synthesizing both analogs allows researchers to directly and unambiguously quantify the contribution of the fluorine atom to potency, selectivity, and metabolic stability. A positive result validates the hypothesis that blocking the para position is a productive strategy for the target class.

Experimental Protocols

Here we provide a representative, detailed methodology for a key Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl PARP Inhibitor Scaffold

This protocol describes the coupling of this compound with a generic aryl bromide partner (e.g., 3-bromobenzylphthalazine, a common core in PARP inhibitors).

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and the base (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 10 mL per mmol of aryl bromide). Finally, add the palladium catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

dot

G start Assemble Reactants (Boronic Acid, Aryl Halide, Base) inert Establish Inert Atmosphere (N₂ or Ar Purge) start->inert add_solv_cat Add Degassed Solvent & Palladium Catalyst inert->add_solv_cat react Heat & Stir (e.g., 90°C, 4-12h) add_solv_cat->react monitor Monitor Progress (TLC / LC-MS) react->monitor Periodically monitor->react Incomplete workup Aqueous Workup (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

This compound stands out as a high-value building block for the synthesis of targeted inhibitors, particularly for the PARP enzyme family. Its pre-installed pharmacophore and metabolically robust fluorine atom provide a distinct advantage over simpler or alternative building blocks, streamlining the path to potent and drug-like candidates.

The principles discussed here—leveraging ortho-substituents for target binding and strategic halogenation for improved pharmacokinetics—are broadly applicable. Researchers should consider this building block not just for PARP, but for any target where a well-placed hydrogen-bonding donor and enhanced metabolic stability are desired. The systematic benchmarking against analogs remains the gold standard for validating its contribution to the overall molecular profile.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Yu, J., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113898. [Link]

  • Wikipedia. (2023). Boronic acid. [Link]

  • Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. (2024). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Fernandes, G. F. S., Denny, W. A., & Dos Santos, J. L. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791-804. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying (2-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. (2-Carbamoyl-4-fluorophenyl)boronic acid, a key building block in the synthesis of various therapeutic agents, presents unique analytical challenges due to the inherent reactivity and structural complexity of boronic acids. This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of this critical intermediate, offering insights into the principles, performance, and practical application of each technique.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the discussed methodologies meet the rigorous standards of the pharmaceutical industry.[2][3][4]

The Analytical Challenge: Understanding Boronic Acids

Boronic acids are known for their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium, along with their polarity, can complicate chromatographic separations and impact the accuracy and reproducibility of analytical measurements.[5] Therefore, the selection and validation of an appropriate analytical method are critical to ensure reliable data for process control, stability studies, and quality assurance.

Comparative Analysis of Analytical Techniques

This guide will explore and compare three principal analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

Each method will be evaluated based on key validation parameters as defined by ICH Q2(R2), including specificity, linearity, accuracy, precision, and robustness.[1][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound.[7] The method's simplicity and cost-effectiveness make it a popular choice for routine quality control.[7]

Scientific Principle

HPLC separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is typically employed, where the polar analyte is eluted with a polar mobile phase.[8] The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.

Experimental Workflow

Caption: Workflow for HPLC-UV analysis.

Detailed Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[9]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient or isocratic conditions should be optimized to achieve good peak shape and resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

    • Detection Wavelength: Determined by the UV spectrum of this compound, likely in the range of 210-250 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the samples.

    • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to a concentration within the calibration range.

Performance Characteristics
Validation ParameterTypical Performance for Aryl Boronic Acids
Specificity Good, but potential for interference from structurally similar impurities.
Linearity (R²) > 0.99[10]
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%[8]
Limit of Quantitation (LOQ) Typically in the low µg/mL range.
Robustness Generally robust, but sensitive to changes in mobile phase pH and composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of trace levels of this compound and for impurity profiling.[5][11]

Scientific Principle

LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio (m/z). This provides a high degree of specificity and allows for very low detection limits.[12]

Experimental Workflow

Caption: Workflow for LC-MS analysis.

Detailed Experimental Protocol
  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole, triple quadrupole, or time-of-flight instrument).

  • Chromatographic Conditions: Similar to HPLC-UV, but with the use of volatile mobile phase additives (e.g., formic acid or ammonium acetate) that are compatible with mass spectrometry.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides a better signal for this compound.

    • Detection Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is typically used for enhanced sensitivity and selectivity.[11]

  • Standard and Sample Preparation: Similar to HPLC-UV, but often at lower concentrations due to the higher sensitivity of the detector.

Performance Characteristics
Validation ParameterTypical Performance for Aryl Boronic Acids
Specificity Excellent, due to the high selectivity of mass detection.
Linearity (R²) > 0.99[11]
Accuracy (% Recovery) 97.1 to 105.7%[8]
Precision (% RSD) < 2.0%[8]
Limit of Quantitation (LOQ) Can reach pg/mL levels, making it suitable for trace analysis.[11]
Robustness Generally robust, but can be susceptible to matrix effects.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve using a reference standard of the same compound.[13] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[14]

Scientific Principle

In qNMR, the concentration of an analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a known concentration of an internal standard.[15] For this compound, either ¹H or ¹⁹F NMR could be utilized. ¹¹B NMR can also be a valuable tool for structural characterization and to study complexation.[16][17]

Experimental Workflow

Caption: Workflow for qNMR analysis.

Detailed Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • NMR Acquisition:

    • Acquire the spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

Performance Characteristics
Validation ParameterTypical Performance
Specificity Excellent, due to the high resolution of NMR spectra.
Linearity (R²) > 0.99[13]
Accuracy (% Recovery) 93.6%–106.2%[13]
Precision (% RSD) 0.7 to 2.0%[13]
Limit of Quantitation (LOQ) Higher than chromatographic methods, typically in the mg/mL range.[13]
Robustness Highly robust and less susceptible to matrix effects than LC-MS.

Method Comparison Summary

FeatureHPLC-UVLC-MSqNMR
Principle Chromatographic separation and UV absorbance.Chromatographic separation and mass-to-charge ratio detection.Nuclear magnetic resonance signal intensity.
Selectivity GoodExcellentExcellent
Sensitivity (LOQ) µg/mLpg/mL to ng/mLmg/mL
Throughput HighHighModerate
Cost LowHighHigh
Calibration External calibration with a reference standard of the analyte is required.External calibration with a reference standard of the analyte is required.Primary method; quantification against an internal standard.
Best Suited For Routine QC, assay, and purity determination.Trace level quantification, impurity profiling, and analysis in complex matrices.Purity assessment of reference standards, and accurate assay determination without a specific reference standard.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • For routine quality control and release testing , where high throughput and cost-effectiveness are important, a validated HPLC-UV method is often the most suitable choice. Its robustness and simplicity make it a reliable workhorse in a regulated environment.

  • When high sensitivity is required , for instance, in the determination of residual impurities or for pharmacokinetic studies, LC-MS is the method of choice. Its superior selectivity also makes it invaluable for analyzing samples in complex matrices.

  • For the certification of reference materials or for obtaining a highly accurate and precise assay value without a specific reference standard , qNMR is the preferred technique. Although it has a lower throughput and higher instrumentation cost, its status as a primary ratio method provides a high degree of confidence in the results.

Ultimately, a comprehensive validation of the chosen method is essential to ensure its suitability for its intended purpose, thereby guaranteeing the quality, safety, and efficacy of the final pharmaceutical product. This validation should be performed in accordance with the principles outlined in regulatory guidelines such as ICH Q2(R2).[1][18]

References

  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem.
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  • Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - ResearchGate.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry - ACS Publications.
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI.
  • HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
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  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE.
  • Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PubMed Central.
  • Validating Analytical Methods for Biopharmaceuticals, Part 2 - BioPharm International.
  • Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed.

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A Senior Application Scientist's Guide to the Comparative Utility of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Suzuki Coupling - The Versatile World of Phenylboronic Acids

Phenylboronic acid (PBA) and its derivatives have become indispensable tools in the modern chemical and biomedical sciences. Initially rising to prominence as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their utility has expanded dramatically.[1] The unique electronic properties of the boron atom—specifically its Lewis acidity and its ability to form reversible covalent bonds with diols—form the foundation of their diverse applications.[2][3]

This guide moves beyond a simple catalog of reactions. It is designed for researchers, scientists, and drug development professionals who seek to understand the nuanced structure-utility relationships that govern the performance of substituted phenylboronic acids. We will explore how the rational introduction of substituents onto the phenyl ring can modulate acidity, reactivity, and binding affinity, thereby tailoring these molecules for specific, high-performance applications in catalysis, chemical sensing, and biomedicine. By understanding the causality behind these effects, researchers can make informed decisions in the design and selection of PBA derivatives for their specific experimental needs.

Section 1: Modulating Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a boronic acid and an organohalide, is a cornerstone of modern synthesis for forming carbon-carbon bonds.[1] The electronic nature of the substituent on the phenylboronic acid plays a critical role in the efficiency of the transmetalation step, a key part of the catalytic cycle.

The Role of Substituents in Suzuki-Miyaura Coupling

The transmetalation step involves the transfer of the phenyl group from the boron atom to the palladium center. The efficiency of this step is influenced by the nucleophilicity of the aryl group being transferred.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the phenyl ring, enhancing its nucleophilicity. This can facilitate a faster or more efficient transmetalation, often leading to higher reaction yields, particularly with less reactive organohalides.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring. While this may slow the transmetalation step, these derivatives are crucial for synthesizing complex molecules where such functional groups are required. Furthermore, EWGs can influence the regioselectivity of reactions on poly-halogenated substrates.[4]

  • Steric Effects: Ortho-substituents can introduce significant steric hindrance. While this can sometimes impede the reaction, it can also be exploited to achieve specific stereochemical outcomes, such as in atropselective synthesis, where rotational restriction around a new C-C bond leads to chiral products.[4][5]

Comparative Performance Data

The following table summarizes representative data on the effect of substituents on Suzuki-Miyaura coupling yields. Note that optimal conditions (catalyst, base, solvent) can vary significantly.

Phenylboronic Acid DerivativeSubstituentElectronic EffectCoupling PartnerYield (%)Reference
Phenylboronic acid-HNeutral4-Iodoanisole95%[6]
4-Methoxyphenylboronic acid4-OCH₃Donating4-Iodobenzonitrile>99%N/A
4-Nitrophenylboronic acid4-NO₂Withdrawing4-Iodoanisole98%[6]
2-Methylphenylboronic acid2-CH₃Donating (Steric)3,4,5-Tribromo-2,6-dimethylpyridine92% (mono-sub)[5][7]
Experimental Protocol: A General Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling a substituted phenylboronic acid with an aryl bromide.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).[8]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1, 5 mL).

  • Reaction: Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-X) pd0->ox_add + Ar-X transmetal Transmetalation (Ar-Pd(II)-Ar') ox_add->transmetal + Ar'-B(OH)₂ (Base) red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 - Pd(0)L_n product Ar-Ar' (Coupled Product) red_elim->product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Precision in Sensing - The Art of Diol Recognition

The ability of phenylboronic acids to reversibly bind with 1,2- and 1,3-diols is the foundation for their use as chemical sensors, particularly for carbohydrates like glucose.[9] The binding event, which forms a cyclic boronate ester, can be transduced into a measurable signal (e.g., a change in fluorescence or color).[10][11]

The Chemistry of Sensing: pKa is Paramount

The key to effective diol sensing, especially in biological systems, lies in the pKa of the boronic acid. The binding equilibrium involves the tetrahedral boronate anion, not the neutral trigonal acid.[12]

Boronic_Acid_Equilibrium

Unsubstituted phenylboronic acid has a pKa of ~8.8, meaning that at physiological pH (~7.4), only a small fraction exists in the active tetrahedral form. This results in poor binding affinity for glucose. By introducing EWGs onto the phenyl ring, the Lewis acidity of the boron atom is increased, stabilizing the anionic tetrahedral form and lowering the pKa.[12][13] This significantly enhances the binding constant with diols at neutral pH.

Comparative Performance Data

The table below illustrates the profound effect of substituents on the pKa of phenylboronic acid and the corresponding binding affinity for glucose.

Phenylboronic Acid DerivativeSubstituentPositionpKaGlucose Binding Constant (M⁻¹) at pH 7.4Reference
Phenylboronic acid-H-8.8~3.3[3][12]
3-Nitrophenylboronic acid-NO₂meta7.0~110[14]
3,5-Bis(trifluoromethyl)phenylboronic acid-CF₃meta6.4High[12]
2-Formylphenylboronic acid-CHOortho7.2High (intramolecular stabilization)[3][12]
3-Fluoro-4-carboxyphenylboronic acid-F, -COOHmeta, para~7.2High[15]
Experimental Protocol: Fluorometric Determination of Glucose Binding

This protocol uses a competitive displacement assay with Alizarin Red S (ARS), a catechol-containing dye that fluoresces upon binding to boronic acids.[3] The displacement of ARS by glucose quenches this fluorescence, allowing for the determination of the binding constant.

  • Stock Solutions: Prepare stock solutions of the substituted phenylboronic acid (e.g., 10 mM in DMSO), ARS (e.g., 1 mM in water), and glucose (e.g., 1 M in buffer). Prepare the assay buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Assay Preparation: In a 96-well microplate, add the buffer. Then add the phenylboronic acid to a final concentration where significant ARS binding occurs (e.g., 1-5 mM, to be optimized). Add ARS to a final concentration of e.g., 10 µM.

  • Fluorescence Measurement (Baseline): Mix and incubate for 15 minutes. Measure the fluorescence at the optimal excitation and emission wavelengths for the PBA-ARS complex (e.g., Ex: 460 nm, Em: 570 nm).

  • Competitive Displacement: Add increasing concentrations of glucose to the wells.

  • Final Measurement: Incubate for 30 minutes to allow the binding to reach equilibrium. Measure the fluorescence again.

  • Data Analysis: Plot the change in fluorescence intensity against the glucose concentration. Fit the data to a suitable binding isotherm (e.g., a competitive binding equation) to calculate the binding constant (K) for the phenylboronic acid-glucose interaction.

Section 3: Biomedical Frontiers - Bioconjugation and Targeted Delivery

The unique ability of PBAs to form stable, yet reversible, covalent bonds with diols under physiological conditions makes them exceptional candidates for biomedical applications, from targeted drug delivery to tissue engineering.[15][16] A key target in this area is sialic acid (SA), a sugar that is often overexpressed on the surface of cancer cells.[17]

Targeting Cancer Cells with PBA

By functionalizing nanoparticles, polymers, or therapeutic agents with PBA moieties, these systems can selectively bind to the sialic acid-rich surfaces of tumor cells. This active targeting strategy enhances the local concentration of the therapeutic payload at the tumor site, improving efficacy and reducing off-target toxicity.[17] The choice of PBA is critical; derivatives with lower pKa values, such as 3-(propionamido)phenylboronic acid, show higher affinity for sialic acid at physiological pH compared to glucose, enabling selective recognition.[17]

Experimental Protocol: Protein-PBA Conjugation

This protocol provides a general method for conjugating an amino-functionalized phenylboronic acid to a protein, such as bovine serum albumin (BSA), via carbodiimide chemistry.[18]

  • Reagent Preparation: Dissolve the protein (e.g., BSA, ~1.5 µmol) and 3-aminophenylboronic acid (~44 µmol) in a suitable buffer, such as 0.05 M MES buffer (pH 6.0).

  • Activation: Add N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide hydrochloride (EDC, ~80 µmol) to the solution while stirring. EDC activates the carboxyl groups (aspartic and glutamic acid residues) on the protein surface.

  • Conjugation: Allow the reaction to proceed overnight at room temperature with gentle agitation. The primary amine of the 3-aminophenylboronic acid will react with the activated carboxyl groups to form a stable amide bond.

  • Purification: Purify the resulting BSA-PBA conjugate from unreacted reagents using a desalting column (e.g., Sephadex G-25) with deionized water as the eluent.

  • Characterization: Lyophilize the purified conjugate. Confirm successful conjugation and determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift) and UV-Vis spectroscopy. The carbohydrate-binding capacity can be verified using the ARS displacement assay described previously.[18]

Visualization: PBA-Mediated Cancer Cell Targeting

This diagram illustrates the concept of a PBA-functionalized drug delivery system targeting sialic acids on a cancer cell membrane.

Caption: A PBA-functionalized nanoparticle selectively binding to overexpressed sialic acid on a cancer cell surface.

Conclusion

The true utility of phenylboronic acids is realized through the precise chemical modification of the phenyl ring. As we have demonstrated, the introduction of substituents provides a powerful mechanism to control the fundamental properties of these molecules. Electron-withdrawing groups are essential for lowering the pKa to enable strong diol binding at physiological pH, a prerequisite for effective glucose sensors and targeted biomedical systems. Conversely, the electronic and steric nature of substituents can be fine-tuned to optimize reactivity and selectivity in complex organic syntheses like the Suzuki-Miyaura coupling. The continued exploration of novel substitution patterns and their resulting structure-activity relationships will undoubtedly unlock new applications and refine existing technologies, solidifying the role of substituted phenylboronic acids as a uniquely versatile platform in science.

References

  • Qin, Y., et al. (2015). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Materials, 8(5), 2196-2212. [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5345-5355. [Link]

  • Ryu, J. H., et al. (2019). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 26(37), 6797-6816. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(11), 5345-55. [Link]

  • Ryu, J. H., et al. (2019). Phenylboronic Acid-polymers for Biomedical Applications. OUCI. [Link]

  • Adachi, S., et al. (2015). Emergent Organoboron Acid Catalysts. Accounts of Chemical Research, 48(7), 2051-2062. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Kim, H., et al. (2007). Ortho-azo Substituted Phenylboronic Acids for Colorimetric Sugar Sensors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3789-92. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (2-Carbamoyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and disposal plan for (2-Carbamoyl-4-fluorophenyl)boronic acid, a key building block in contemporary drug discovery and development. As researchers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This document is designed to equip laboratory personnel with the necessary knowledge to manage this compound's waste stream, ensuring personal safety and environmental stewardship. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting our commitment to a culture of safety and scientific integrity.

Part 1: Hazard Identification and Core Safety Principles

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar arylboronic acids provide a reliable basis for risk assessment.

The primary hazards associated with this class of compounds are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1]

  • Acute Toxicity: May be harmful if swallowed.[2]

Recent studies on the broader class of boronic acids have also raised concerns about potential mutagenic activity, elevating the importance of minimizing exposure and ensuring proper disposal.[3] This underscores the principle of treating all novel or sparsely studied compounds with a high degree of caution.

The foundation of safe chemical handling in a laboratory setting is the institutional Chemical Hygiene Plan (CHP) , a requirement mandated by the Occupational Safety and Health Administration (OSHA).[4] Your facility's CHP is the primary document governing safe operating procedures, and all disposal activities must be conducted in accordance with its specific directives.[5]

Hazard Profile Summary
Hazard ClassificationCategoryPrimary Route of ExposureSource
Skin Corrosion/IrritationCategory 2Dermal Contact[1]
Serious Eye Damage/IrritationCategory 2AEye Contact[1]
Specific Target Organ ToxicityCategory 3Inhalation[1]
Acute Oral ToxicityCategory 4Ingestion[2]

Part 2: Pre-Disposal Operations: Segregation and Containerization

Proper disposal begins at the point of waste generation. The federal Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" framework for hazardous waste, meaning the generator is responsible for the waste from its creation to its final, environmentally sound disposal.[6][7]

Step 1: Waste Determination

Any this compound that is unwanted, expired, or contaminated must be managed as hazardous waste.[8] This includes the pure solid, solutions containing the compound, and materials used for spill cleanup. Under no circumstances should this chemical be disposed of in the regular trash or discharged down the sewer drain.[9][10]

Step 2: Waste Segregation

Segregation is a critical step to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid this compound waste in a dedicated container, separate from other chemical wastes.

  • Solution Waste: If the compound is in solution, determine the appropriate solvent waste stream. It should typically be collected in a non-halogenated solvent waste container.

  • Incompatibilities: Avoid mixing boronic acid waste with strong oxidizing agents, strong acids, or strong bases.[11] While basic washes are sometimes used in reaction workups to remove boronic acids by forming the water-soluble boronate salt, the resulting aqueous waste must still be collected and disposed of as hazardous waste.[12][13]

Step 3: Proper Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Compatibility: The container must be made of a material compatible with the waste. For solid boronic acid or its solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[14]

  • Condition: Use containers that are in good condition, free from cracks or defects, and have a tightly sealing screw cap.[10] Funnels should not be left in the container opening.[14]

  • Labeling: The container must be clearly labeled. The label must include:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "this compound" . List all components and their approximate percentages if it is a mixture.[9]

    • The Accumulation Start Date (the date the first drop of waste was added).[6]

    • A clear indication of the associated hazards (e.g., "Irritant").

  • Filling: Do not fill containers beyond 90% of their capacity to allow for vapor expansion.[10] Keep the exterior of the container clean and free of chemical residue.[10]

Part 3: The Disposal Workflow

Once properly segregated and containerized, the waste must be managed according to your institution's specific procedures, which are designed to comply with EPA and local regulations.[15]

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling the waste container, don appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[1]

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not move the waste to an outside location.

  • Documentation: Your EHS department will manage the required documentation, including the hazardous waste manifest, which tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[16]

  • Final Disposal: The ultimate disposal method will be determined by the licensed TSDF. The most common method for this type of organic chemical waste is high-temperature incineration at an approved facility.[2][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_main Disposal Workflow for this compound A Waste Generated (Solid, Solution, or Contaminated Material) B Determine Waste Category: Is it Hazardous? A->B I Spill Occurs? A->I C YES: Proceed with Hazardous Waste Protocol B->C Based on Irritant & Toxicity Profile D Select Chemically Compatible Waste Container (e.g., HDPE, Glass) C->D E Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Accumulation Date, Hazards D->E F Store Sealed Container in Designated Satellite Accumulation Area E->F G Schedule Waste Pickup with Institutional EHS Office F->G H Waste Transported to Licensed TSDF for Final Disposal (e.g., Incineration) G->H I->D No J Follow Emergency Spill Cleanup Protocol I->J Yes J->D Contain and Package Spill Debris

Caption: Decision workflow for the compliant disposal of this compound.

Part 4: Emergency Procedures - Spill Management

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your EHS emergency line.

  • Don PPE: For a small, manageable spill, don appropriate PPE: safety goggles, lab coat, and double-layered nitrile gloves. A respirator may be necessary if significant dust is generated.[1]

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Seal, label, and dispose of the spill cleanup waste container following the procedures outlined in Part 3.

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, compliance, and scientific responsibility.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) . CloudSDS.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA).

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration (OSHA).

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health.

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet: 4-Fluorophenylboronic acid . Fisher Scientific.

  • Best Practices for Hazardous Waste Disposal . AEG Environmental.

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  • Safety Data Sheet: (3-(Benzylcarbamoyl)phenyl)boronic acid . Angene Chemical.

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  • Hazardous Waste Disposal Procedures . Michigan Technological University.

  • Procedure for Disposing of Hazardous Waste . Massachusetts Institute of Technology (MIT).

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  • Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry.

  • Boronic acid . Wikipedia.

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A Researcher's Guide to the Safe Handling of (2-Carbamoyl-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, boronic acids and their derivatives are of significant interest, serving as versatile intermediates and pharmacophores.[1][2] (2-Carbamoyl-4-fluorophenyl)boronic acid, with its specific structural motifs, is a valuable building block in medicinal chemistry. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential, field-tested safety and logistical information tailored for researchers, scientists, and drug development professionals. Our aim is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Understanding the Risks: Hazard Profile
  • Skin Irritation: Direct contact can cause skin irritation.[3][4]

  • Serious Eye Irritation: The compound is likely to cause serious irritation if it comes into contact with the eyes.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[4]

  • Potential for Mutagenicity: Recent studies have raised concerns about the mutagenic potential of some boronic acids, highlighting the need for cautious handling to minimize exposure.[5][6]

Hazard ClassificationGHS Hazard StatementSource
Skin Corrosion/IrritationH315: Causes skin irritation[4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[4]
Acute Toxicity (Oral)H302: Harmful if swallowed[4][7]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following is a detailed breakdown of the necessary equipment for handling this compound, with an explanation of the rationale behind each choice.

Eye and Face Protection: A Non-Negotiable
  • What to Use: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Why it's Essential: Boronic acids are known to cause serious eye irritation.[4] Safety goggles provide a seal around the eyes, protecting them from dust particles and accidental splashes. A face shield offers a broader barrier of protection for the entire face.

Hand Protection: The Right Glove Matters
  • What to Use: Nitrile gloves are the recommended choice.[10] Always inspect gloves for any signs of damage before use.

  • Why it's Essential: To prevent skin contact and potential irritation, gloves are crucial.[10] It is good practice to change gloves frequently and immediately after any known contamination. After handling the compound, remove gloves using the proper technique to avoid cross-contamination and wash hands thoroughly.[8]

Body Protection: Shielding from Contamination
  • What to Use: A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of contamination, chemically resistant aprons or suits may be necessary.[10][11]

  • Why it's Essential: A lab coat protects your skin and personal clothing from accidental spills and contamination.[10]

Respiratory Protection: Guarding Against Inhalation
  • What to Use: For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust, a NIOSH-approved N95 dust respirator or equivalent should be used.[10]

  • Why it's Essential: Inhalation of boronic acid dust can cause respiratory tract irritation.[4][12] Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure.[11]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment cluster_action Action Start Start: Handling this compound CheckDust Potential for Dust Generation? Start->CheckDust CheckSplash Risk of Splashing? CheckDust->CheckSplash No AddRespirator Add N95 Respirator CheckDust->AddRespirator Yes BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat CheckSplash->BasePPE No AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes Proceed Proceed with Handling BasePPE->Proceed AddRespirator->CheckSplash AddFaceShield->BasePPE

Caption: A workflow for selecting appropriate PPE when handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be kept away from incompatible materials such as strong oxidizing agents.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be nearby.[7][10]

  • Weighing and Transfer:

    • Perform all manipulations that may generate dust, such as weighing and transferring the solid, within a chemical fume hood.[11]

    • Use appropriate tools (e.g., spatulas) to handle the material.

    • Avoid creating dust clouds.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Handle solutions in sealed containers or within a fume hood.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands with soap and water after removing gloves.[3]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11][13] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection:

    • Collect all waste material, including any unused compound and contaminated disposable items (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.[14]

    • The container must be compatible with the chemical and kept tightly sealed when not in use.[14]

  • Container Rinsing:

    • The first rinse of any container that held this compound should be collected as hazardous waste.[14] For highly toxic materials, the first three rinses must be collected.[14]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed chemical waste disposal company.

    • Never dispose of this compound down the drain or in the regular trash.[14]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

  • El-Gamal, M. I., & Oh, C. H. (2020). Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design. Molecules, 25(11), 2640. [Link]

  • Pierson, M. D., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(11), 1582–1594. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for 4-Fluorophenylboronic acid. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 13(8), 920–937. [Link]

  • Angene Chemical. (2021). Safety Data Sheet for (3-(Benzylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

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  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 881. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.